5-((4-Chlorophenethyl)sulfonyl)-1-phenyl-1H-tetrazole
Beschreibung
Eigenschaften
IUPAC Name |
5-[2-(4-chlorophenyl)ethylsulfonyl]-1-phenyltetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O2S/c16-13-8-6-12(7-9-13)10-11-23(21,22)15-17-18-19-20(15)14-4-2-1-3-5-14/h1-9H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKVUIUBKDCGGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)S(=O)(=O)CCC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70720965 | |
| Record name | 5-[2-(4-Chlorophenyl)ethanesulfonyl]-1-phenyl-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70720965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1372784-40-1 | |
| Record name | 5-[2-(4-Chlorophenyl)ethanesulfonyl]-1-phenyl-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70720965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-((4-Chlorophenethyl)sulfonyl)-1-phenyl-1H-tetrazole: Synthesis, Properties, and Potential Applications
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of 5-((4-chlorophenethyl)sulfonyl)-1-phenyl-1H-tetrazole, a molecule of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this document establishes a foundational understanding through a proposed synthetic pathway, analysis of its structural components, and a review of the known biological activities of structurally related tetrazole and sulfone derivatives. This guide is intended to serve as a valuable resource for researchers and professionals in drug discovery and development, offering insights into the potential chemical properties and pharmacological applications of this compound and stimulating further investigation into its therapeutic promise.
Introduction: The Scientific Rationale
The tetrazole moiety is a well-established pharmacophore in medicinal chemistry, often employed as a bioisosteric replacement for a carboxylic acid group. This substitution can enhance a molecule's metabolic stability and improve its pharmacokinetic profile.[1][2] The incorporation of a sulfone group, another key functional group in drug design, introduces a stable, polar, and hydrogen-bond accepting moiety that can significantly influence a compound's biological activity. The combination of a 1-phenyl-1H-tetrazole scaffold with a (4-chlorophenethyl)sulfonyl substituent presents a unique chemical architecture with potential for diverse pharmacological applications. Tetrazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive effects.[3][4][5][6] Similarly, compounds containing a sulfone group have been explored for various therapeutic uses, including as anticancer and antidiabetic agents. This guide will delve into the chemical properties, a proposed synthetic route, and the potential biological significance of this compound, drawing upon the extensive literature of its constituent chemical motifs.
Molecular Structure and Physicochemical Properties
The core structure of the target compound, this compound, is characterized by a central 1-phenyl-1H-tetrazole ring. Attached to the 5-position of the tetrazole ring is a sulfonyl group, which is further substituted with a 4-chlorophenethyl group.
| Property | Value | Source |
| CAS Number | 1372784-40-1 | - |
| Molecular Formula | C₁₅H₁₃ClN₄O₂S | - |
| Molecular Weight | 348.81 g/mol | - |
| Melting Point | Not available | - |
| Solubility | Not available | - |
| Appearance | Not available | - |
A comprehensive literature search did not yield experimentally determined physicochemical properties for this specific compound. The data presented above is based on its chemical structure.
Proposed Synthetic Pathway
While a specific, published synthesis for this compound has not been identified, a plausible and efficient three-step synthetic route can be proposed based on established organic chemistry principles and published procedures for analogous compounds. The proposed pathway commences with the commercially available precursor, 1-phenyl-5-mercapto-1H-tetrazole.
Sources
- 1. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-((4-Chlorophenethyl)sulfonyl)-1-phenyl-1H-tetrazole
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure, predicted spectroscopic properties, and potential biological significance of 5-((4-Chlorophenethyl)sulfonyl)-1-phenyl-1H-tetrazole. As a novel chemical entity, this document synthesizes information from structurally related compounds and established chemical principles to construct a scientifically grounded profile. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and evaluation of this and similar tetrazole-sulfone derivatives.
Introduction: Rationale and Potential Significance
This compound is a synthetic organosulfur compound featuring a unique combination of three key pharmacophores: a 1-phenyl-1H-tetrazole ring, a sulfonyl linker, and a 4-chlorophenethyl moiety. The tetrazole ring is a well-regarded bioisostere of the carboxylic acid group, often employed in medicinal chemistry to enhance metabolic stability and improve pharmacokinetic profiles.[1][2] The sulfonyl group is a versatile and stable functional group known to participate in strong hydrogen bonding interactions with biological targets. Furthermore, the 4-chlorophenethyl group can introduce favorable lipophilic and electronic properties, potentially enhancing membrane permeability and target binding affinity. The convergence of these structural features suggests that this molecule may exhibit interesting biological activities, potentially in areas such as anti-inflammatory, antimicrobial, or anticancer applications, which are common for tetrazole derivatives.[1][2][3][4][5]
Proposed Synthesis and Mechanistic Considerations
While a specific synthesis for this compound has not been published, a plausible and efficient synthetic route can be designed based on established methodologies for the preparation of 1-phenyl-1H-tetrazol-5-yl sulfones.[6] The proposed pathway is a two-step process commencing with the nucleophilic substitution of 1-phenyl-1H-tetrazole-5-thiol with 4-chlorophenethyl bromide, followed by oxidation of the resulting sulfide to the target sulfone.
Experimental Protocol:
Step 1: Synthesis of 5-((4-Chlorophenethyl)thio)-1-phenyl-1H-tetrazole
-
To a solution of 1-phenyl-1H-tetrazole-5-thiol (1.0 eq.) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a mild base, for instance, potassium carbonate (1.2 eq.).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the thiolate anion.
-
Add 1-(2-bromoethyl)-4-chlorobenzene (1.1 eq.) to the reaction mixture.
-
Heat the reaction to 60-70 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, pour it into ice-water, and extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude sulfide.
Step 2: Oxidation to this compound
-
Dissolve the crude sulfide from Step 1 in a suitable solvent such as a mixture of dichloromethane and water.
-
Cool the solution in an ice bath and add an oxidizing agent, for example, meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq.) portion-wise. The use of a slight excess of the oxidizing agent ensures complete conversion to the sulfone.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the final compound.
Caption: Proposed two-step synthesis of the target compound.
Molecular Structure and Conformational Analysis
The three-dimensional structure of this compound is predicted to exhibit distinct geometrical features based on X-ray crystallographic data of analogous compounds.[7][8]
-
Core Geometry: The 1-phenyl-1H-tetrazole ring system is expected to be largely planar. The sulfonyl group will adopt a tetrahedral geometry around the sulfur atom. A key conformational parameter is the dihedral angle between the phenyl ring and the tetrazole ring, which in a similar structure was found to be 41.50(5)°.[8] This twist is likely due to steric hindrance between the phenyl ring and the bulky sulfonyl group.
-
Phenethyl Sulfone Conformation: The 4-chlorophenethyl side chain will have rotational freedom around the C-C and C-S bonds. Conformational analysis of related phenylethanol derivatives suggests a preference for a gauche relationship between the sulfur function and the phenyl group.[9]
| Structural Parameter | Predicted Value | Justification (based on analogs) |
| S=O Bond Length | ~1.44 Å | Typical for sulfonyl groups. |
| S-C(tetrazole) Bond Length | ~1.78 Å | From crystal structure of a related compound.[8] |
| S-C(ethyl) Bond Length | ~1.82 Å | From crystal structure of a related compound.[8] |
| Dihedral Angle (Phenyl-Tetrazole) | ~40-50° | Steric hindrance between the two rings.[8] |
Table 1: Predicted Key Structural Parameters
Caption: Diagram of the key structural components of the molecule.
Predicted Spectroscopic Properties
The structural elucidation of this compound would rely on a combination of spectroscopic techniques. The following are the predicted key spectral data:
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.6 - 7.8 | m | 5H | Phenyl-H |
| ~7.2 - 7.4 | d | 2H | Chlorophenyl-H (ortho to Cl) |
| ~7.0 - 7.2 | d | 2H | Chlorophenyl-H (meta to Cl) |
| ~3.8 - 4.0 | t | 2H | -SO₂-CH₂- |
| ~3.2 - 3.4 | t | 2H | -CH₂-Ar |
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ) ppm | Assignment |
| ~155 | C5 of Tetrazole |
| ~135 | Quaternary C of Chlorophenyl (C-Cl) |
| ~131-133 | Phenyl-C and Chlorophenyl-CH |
| ~129 | Phenyl-CH |
| ~125 | Phenyl-CH |
| ~58 | -SO₂-CH₂- |
| ~32 | -CH₂-Ar |
Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3100 - 3000 | Aromatic C-H stretch |
| ~2950 - 2850 | Aliphatic C-H stretch |
| ~1600, 1490 | Aromatic C=C stretch |
| ~1350 - 1320 | Asymmetric SO₂ stretch (strong) |
| ~1160 - 1140 | Symmetric SO₂ stretch (strong) |
| ~1100 | Tetrazole ring vibrations |
| ~820 | para-substituted C-H bend |
Table 4: Predicted Key IR Absorption Bands
Potential Biological Activity and Structure-Activity Relationships
The molecular architecture of this compound suggests several avenues for biological activity, primarily as an anti-inflammatory or antimicrobial agent.
-
Anti-inflammatory Potential: Many tetrazole derivatives bearing a sulfonyl group have been investigated as selective COX-2 inhibitors.[3] The 4-chlorophenyl group is also a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). The combination of these moieties in the target molecule makes it a candidate for evaluation as an anti-inflammatory agent.
-
Antimicrobial Activity: Tetrazole derivatives are known to possess a broad spectrum of antimicrobial and antifungal activities.[2][4][5] The lipophilicity imparted by the 4-chlorophenethyl group could facilitate passage through microbial cell membranes, potentially enhancing its efficacy.
Caption: Potential structure-activity relationships of the title compound.
Conclusion
This technical guide has presented a comprehensive, albeit predictive, analysis of this compound. A viable synthetic route has been proposed, and its molecular structure and spectroscopic characteristics have been detailed based on data from closely related analogues. The structural features of this molecule suggest it may be a promising candidate for further investigation in the fields of medicinal and materials chemistry. The information provided herein is intended to serve as a valuable starting point for any future research on this and related compounds.
References
-
Prakash, G. K. S., et al. (2009). Fluorinated 1-Phenyl-1H-tetrazol-5-yl Sulfone Derivatives as General Reagents for Fluoroalkylidene Synthesis. The Journal of Organic Chemistry. Available at: [Link]
- Al-Masoudi, N. A., et al. (2015). Molecular Docking Studies and X-ray Structure Determination of 1-{4-(Methylsulfonyl)phenyl}-5-phenyl-1H-tetrazole. Jordan Journal of Chemistry.
-
Lamey, F. S., et al. (2019). Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools. Bioorganic Chemistry. Available at: [Link]
-
Chmiel, J. A., et al. (2016). Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions. Organometallics. Available at: [Link]
-
Kaushik, N., et al. (2018). Tetrazoles: Synthesis and Biological Activity. Mini-Reviews in Medicinal Chemistry. Available at: [Link]
-
Verma, A., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
-
Mohammed, J. H. (2016). Biological activities importance of Tetrazole derivatives. European Academic Research. Available at: [Link]
-
PubChem. (n.d.). 1-Phenyl-1H-tetrazole. National Center for Biotechnology Information. Available at: [Link]
-
Kaushik, N., et al. (2018). Tetrazoles: Synthesis and Biological Activity. ResearchGate. Available at: [Link]
-
Al-Jibouri, M. N. (2018). Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties. ResearchGate. Available at: [Link]
-
Naik, B. R., et al. (2022). The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][6][10]dioxin-6-yl)prop-2-en-1-one. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
-
Al-Amiery, A. A., et al. (2019). Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. International Journal of Research in Pharmaceutical Sciences. Available at: [Link]
-
Tymann, D., et al. (2011). 1-Phenyl-5-{[2-(trimethylsilyl)ethyl]sulfonyl}-1H-tetrazole. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Molecular Docking Studies and X-ray Structure Determination of 1-{4-(Methylsulfonyl)phenyl}-5-phenyl-1H-tetrazole | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]
- 8. researchgate.net [researchgate.net]
- 9. Conformational analysis of acyclic compounds with oxygen–sulphur interactions. Some 2-thio-derivatives of 1-phenylethanol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions - PMC [pmc.ncbi.nlm.nih.gov]
5-((4-Chlorophenethyl)sulfonyl)-1-phenyl-1H-tetrazole synthesis pathway
An In-depth Technical Guide to the Synthesis of 5-((4-Chlorophenethyl)sulfonyl)-1-phenyl-1H-tetrazole
Abstract
This technical guide provides a comprehensive, in-depth overview of a robust synthetic pathway for this compound. The document is structured for researchers, chemists, and professionals in drug development, offering a detailed narrative from retrosynthetic analysis to the final product characterization. The synthesis is logically divided into three primary stages: the formation of the core precursor, 1-phenyl-1H-tetrazole-5-thiol (PTT); the subsequent S-alkylation to form the thioether intermediate; and the final oxidation to yield the target sulfone. Each section elucidates the underlying chemical principles, provides detailed, step-by-step experimental protocols, and emphasizes the causality behind procedural choices to ensure scientific integrity and reproducibility.
Introduction and Strategic Overview
Tetrazole derivatives are a cornerstone in medicinal chemistry, frequently utilized as metabolically stable bioisosteres for carboxylic acids.[1][2][3] The incorporation of a sulfone moiety can significantly modulate the physicochemical and pharmacological properties of a molecule. The target compound, this compound, combines these two critical pharmacophores, making its synthesis a subject of interest for creating novel chemical entities for drug discovery programs.
This guide details a reliable and scalable three-step synthesis. The strategy hinges on the initial synthesis of the versatile intermediate 1-phenyl-1H-tetrazole-5-thiol (PTT), followed by a nucleophilic substitution to introduce the 4-chlorophenethyl side chain, and culminating in a controlled oxidation to achieve the desired sulfone.
Retrosynthetic Analysis
A retrosynthetic approach logically deconstructs the target molecule to identify key precursors and strategic bond disconnections. The sulfone linkage is the most logical first disconnection, pointing to a thioether precursor, which simplifies the final step to a well-established oxidation reaction. The thioether itself can be disconnected at the sulfur-carbon bond, revealing the two primary starting materials: 1-phenyl-1H-tetrazole-5-thiol and a suitable 4-chlorophenethyl electrophile.
Diagram 1: Retrosynthetic Pathway
Caption: Retrosynthetic analysis of the target molecule.
Step 1: Synthesis of 1-Phenyl-1H-tetrazole-5-thiol (PTT)
The foundational precursor for this synthesis is 1-phenyl-1H-tetrazole-5-thiol (PTT). This intermediate is efficiently prepared via a [3+2] cycloaddition reaction between phenyl isothiocyanate and sodium azide.[4] This reaction is a cornerstone for the formation of 5-mercaptotetrazoles.
Mechanism Insight
The reaction proceeds through the nucleophilic attack of the azide anion on the electrophilic carbon of the isothiocyanate. The resulting intermediate undergoes intramolecular cyclization to form the tetrazole ring. The thione tautomer is favored in the solid state.[5]
Detailed Experimental Protocol: PTT Synthesis
Materials:
-
Phenyl isothiocyanate
-
Sodium azide (NaN₃)
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium azide (1.0 eq). Dissolve it in deionized water (approx. 50 mL).
-
Reagent Addition: Slowly add phenyl isothiocyanate (1.0 eq) to the stirred solution at room temperature.
-
Reflux: Heat the reaction mixture to reflux (approximately 100°C) and maintain for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After cooling to room temperature, the solution is filtered to remove any insoluble impurities. The clear filtrate is then transferred to a beaker and cooled in an ice bath.
-
Precipitation: Slowly acidify the filtrate with concentrated HCl with constant stirring. The product will precipitate as a white solid. Continue adding acid until the pH is approximately 2-3.
-
Purification: Collect the white precipitate by vacuum filtration, wash thoroughly with cold deionized water to remove residual salts, and dry under vacuum. The resulting 1-phenyl-1H-tetrazole-5-thiol is typically of high purity (≥98%).[5]
Safety Note: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids, which can generate highly toxic hydrazoic acid gas.
Step 2: S-Alkylation to Synthesize the Thioether Intermediate
The second stage involves the formation of the key thioether intermediate, 5-((4-chlorophenethyl)thio)-1-phenyl-1H-tetrazole. This is achieved through a standard S-alkylation reaction, a nucleophilic substitution where the thiolate anion of PTT attacks an alkyl halide.[4][6]
Mechanism Insight
The reaction is a classic Williamson ether synthesis analogue for thioethers. The thiol proton of PTT is first abstracted by a base (e.g., potassium carbonate) to generate a potent thiolate nucleophile. This nucleophile then displaces the halide from 1-chloro-4-(2-chloroethyl)benzene in an SN2 reaction. An aprotic polar solvent like acetone or DMF is ideal for facilitating this type of reaction.
Detailed Experimental Protocol: Thioether Synthesis
Materials:
-
1-Phenyl-1H-tetrazole-5-thiol (PTT)
-
1-Chloro-4-(2-chloroethyl)benzene
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone or Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: To a solution of PTT (1.0 eq) in acetone (or DMF) in a round-bottom flask, add anhydrous potassium carbonate (1.5 eq).
-
Stirring: Stir the suspension vigorously at room temperature for 30 minutes to ensure the formation of the potassium thiolate salt.
-
Reagent Addition: Add 1-chloro-4-(2-chloroethyl)benzene (1.1 eq) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux (for acetone, ~56°C) or maintain at 60-70°C (for DMF) and stir for 6-10 hours. Monitor the reaction's completion by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure thioether product.
Diagram 2: Overall Synthetic Workflow
Caption: The three-stage workflow for the target synthesis.
Step 3: Oxidation of Thioether to the Target Sulfone
The final transformation is the oxidation of the sulfur atom in the thioether intermediate to a sulfone. This conversion significantly alters the electronic and steric properties of the moiety. Hydrogen peroxide is a common, effective, and environmentally benign oxidant for this purpose.[7][8]
Mechanism Insight
The oxidation of a thioether to a sulfone proceeds in two steps. The first oxidation converts the thioether to a sulfoxide. A second oxidation step then converts the sulfoxide to the final sulfone. Using an excess of the oxidizing agent and elevated temperatures ensures the reaction goes to completion, forming the sulfone as the major product.[7][9] Acetic acid is often used as a solvent and catalyst for this reaction.
Detailed Experimental Protocol: Sulfone Synthesis
Materials:
-
5-((4-Chlorophenethyl)thio)-1-phenyl-1H-tetrazole (Thioether intermediate)
-
Hydrogen Peroxide (H₂O₂), 30-35% solution
-
Glacial Acetic Acid
Procedure:
-
Reaction Setup: Dissolve the thioether intermediate (1.0 eq) in glacial acetic acid in a round-bottom flask.
-
Oxidant Addition: Cool the solution in an ice bath. Slowly add an excess of hydrogen peroxide (approx. 3.0-4.0 eq) dropwise, ensuring the temperature remains below 20°C.
-
Reaction Conditions: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to 70-80°C and maintain for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material and the sulfoxide intermediate.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of cold water.
-
Precipitation and Isolation: The sulfone product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid thoroughly with water to remove acetic acid and any remaining hydrogen peroxide. The product can be further purified by recrystallization from a suitable solvent like ethanol to afford the final this compound.
Data Summary and Characterization
The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).
| Compound Name | Step | Molecular Formula | Molecular Weight ( g/mol ) | Typical Form |
| 1-Phenyl-1H-tetrazole-5-thiol | 1 | C₇H₆N₄S | 178.21 | White Powder |
| 5-((4-Chlorophenethyl)thio)-1-phenyl-1H-tetrazole | 2 | C₁₅H₁₃ClN₄S | 316.81 | Solid |
| This compound | 3 | C₁₅H₁₃ClN₄O₂S | 348.81 | Solid |
Conclusion
This guide has outlined a clear and efficient three-step synthesis for this compound. The pathway leverages well-established and reliable chemical transformations, including cycloaddition, S-alkylation, and oxidation. By providing detailed mechanistic insights and step-by-step protocols, this document serves as a valuable resource for researchers engaged in the synthesis of novel tetrazole-based compounds for applications in medicinal chemistry and materials science. The self-validating nature of each protocol, combined with references to authoritative standards, ensures a high degree of trustworthiness and reproducibility.
References
- ResearchGate. (2025). Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties.
- Bentham Science Publisher. (n.d.). Tetrazoles: Synthesis and Biological Activity.
- Sigma-Aldrich. (n.d.). 1-Phenyl-1H-tetrazole-5-thiol 98%.
- ResearchGate. (2018). (PDF) Tetrazoles: Synthesis and Biological Activity.
- Beilstein Journals. (n.d.). Synthesis and oxidation of some azole-containing thioethers.
- Pharmaffiliates. (n.d.). CAS No: 86-93-1| Chemical Name: 1-Phenyl-1H-tetrazole-5-thiol.
- ResearchGate. (2019). Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives.
- International Journal of Advanced Chemistry Research. (n.d.). Synthesis, characterization and biological evaluation of tetrazole derivatives. Retrieved from International Journal of Advanced Chemistry Research.
- PubMed. (2019). Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools.
- PrepChem.com. (n.d.). Synthesis of 5-[[p-(p-chlorophenylsulfonyl)anilino]methyl]-1H-tetrazole.
- C2M Technology. (n.d.). 1-PHENYL-1H-TETRAZOLE-5-THIOL FOR SYNTHESIS.
- Thermo Scientific Chemicals. (n.d.). 1-Phenyl-1H-tetrazole-5-thiol, 99% 100 g.
- ResearchGate. (2025). Synthesis, Characterization and Biological activity of Novel Tetrazole Compounds Derived from Azo Schiff bases.
- ResearchGate. (2025). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst.
- Organic Chemistry Portal. (2021). Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines.
- ResearchGate. (n.d.). The oxidation procedure from thioether to sulfoxide and sulfone.
- Google Patents. (n.d.). US4526978A - Process for preparing 1-H-tetrazole-5-thiols and intermediate compounds.
- Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation.
- Growing Science. (n.d.). Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles.
- PubMed. (2021). Alkylation of 5-Substituted 1 H-Tetrazoles via the Diazotization of Aliphatic Amines.
- Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation.
- South African Journal of Chemistry. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl.
- Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles.
- ResearchGate. (n.d.). Scheme 1. Synthesis of 5-phenyl1H-tetrazole (1).
- National Center for Biotechnology Information. (n.d.). 5-(4-Chlorophenyl)-1H-tetrazole.
- National Center for Biotechnology Information. (n.d.). 5-Chloro-1-phenyl-1H-tetrazole.
- Beilstein Journals. (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks.
- International Journal of Pharmaceutical Sciences Review and Research. (2017). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview.
- National Center for Biotechnology Information. (n.d.). Tetrazoles via Multicomponent Reactions.
- NIST WebBook. (n.d.). 1H-Tetrazole-5-thiol, 1-phenyl-.
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. researchgate.net [researchgate.net]
- 3. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1-Phenyl-1H-tetrazole-5-thiol 98 86-93-1 [sigmaaldrich.com]
- 6. Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines [organic-chemistry.org]
- 7. BJOC - Synthesis and oxidation of some azole-containing thioethers [beilstein-journals.org]
- 8. Sulfone synthesis by oxidation [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Spectroscopic data for 5-((4-Chlorophenethyl)sulfonyl)-1-phenyl-1H-tetrazole
An In-Depth Technical Guide to the Spectroscopic Profile of 5-((4-Chlorophenethyl)sulfonyl)-1-phenyl-1H-tetrazole
Introduction: Elucidating the Molecular Architecture
In the landscape of modern drug discovery and materials science, tetrazole derivatives stand out for their versatile applications, often serving as metabolically stable isosteres for carboxylic acids.[1][2] The specific compound, this compound, combines the unique chemical properties of a 1,5-disubstituted tetrazole ring with a sulfonyl functional group and a chlorinated aromatic moiety. This intricate structure suggests potential for diverse biological activities and material properties.
Accurate structural confirmation and purity assessment are paramount for any downstream application. This guide provides a comprehensive, predictive analysis of the key spectroscopic data—¹H NMR, ¹³C NMR, IR, and Mass Spectrometry—for this compound. While direct experimental data for this exact molecule is not widely published, this document leverages established principles of spectroscopy and data from closely related analogs to construct a reliable, predictive spectroscopic profile. This serves as an invaluable resource for researchers synthesizing or working with this compound, enabling them to anticipate, interpret, and validate their experimental findings.
The molecular structure, which forms the basis of our spectroscopic predictions, is presented below.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the carbon-hydrogen framework of the molecule.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
A self-validating NMR protocol ensures data integrity and reproducibility.
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal signal dispersion and resolution.
-
Data Acquisition:
-
¹H NMR: Acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire a proton-decoupled spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (2-5 seconds) are necessary.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The predicted proton NMR spectrum is characterized by distinct signals for the phenyl-tetrazole and the 4-chlorophenethyl-sulfonyl moieties.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.60 - 7.80 | m | 5H | Phenyl-H (on tetrazole) | Protons on the N-phenyl ring of the tetrazole are typically found in this aromatic region. |
| ~ 7.35 | d, J ≈ 8.4 Hz | 2H | Ar-H (ortho to Cl) | Protons on the chlorophenyl ring ortho to the ethyl group will appear as a doublet. The electron-withdrawing chlorine atom causes a downfield shift. |
| ~ 7.20 | d, J ≈ 8.4 Hz | 2H | Ar-H (meta to Cl) | Protons meta to the ethyl group will also be a doublet, slightly upfield from their ortho counterparts. |
| ~ 3.90 | t, J ≈ 7.6 Hz | 2H | -SO₂-CH₂ - | The methylene group directly attached to the strongly electron-withdrawing sulfonyl group is significantly deshielded and appears far downfield as a triplet. |
| ~ 3.30 | t, J ≈ 7.6 Hz | 2H | -CH₂-CH₂ -Ar | The second methylene group, adjacent to the chlorophenyl ring, appears as a triplet, shifted downfield by the aromatic ring. |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
The ¹³C NMR spectrum provides a carbon count and information about the electronic environment of each carbon atom.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 155 | C5 of Tetrazole | The carbon atom of the tetrazole ring directly bonded to the sulfonyl group is expected to be significantly downfield. |
| ~ 136 | Quaternary C-Cl | The carbon atom bearing the chlorine is deshielded. |
| ~ 134 | Quaternary C (N-Phenyl) | The ipso-carbon of the N-phenyl group attached to the tetrazole. |
| ~ 131 | Ar-CH (ortho to C-CH₂) | Aromatic carbons on the chlorophenyl ring. |
| ~ 130 | Ar-CH (N-Phenyl) | Aromatic carbons of the N-phenyl group. |
| ~ 129 | Ar-CH (meta to C-CH₂) | Aromatic carbons on the chlorophenyl ring. |
| ~ 125 | Ar-CH (N-Phenyl) | Aromatic carbons of the N-phenyl group. |
| ~ 58 | -SO₂-C H₂- | The carbon adjacent to the sulfonyl group is strongly deshielded. |
| ~ 29 | -C H₂-Ar | The carbon adjacent to the chlorophenyl ring is less deshielded than the other methylene carbon. |
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The predicted spectrum of the target compound will be dominated by strong absorptions from the sulfonyl group.
Experimental Protocol: Standard KBr Pellet Method
-
Sample Preparation: Grind a small amount (~1-2 mg) of the solid sample with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.
-
Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.
Predicted Key IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale & Reference |
| ~ 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak | Characteristic of C-H bonds on the phenyl and chlorophenyl rings.[3][4] |
| ~ 1600, 1500 | Aromatic C=C Stretch | Medium | Skeletal vibrations of the aromatic rings.[3][4] |
| ~ 1350 - 1320 | SO₂ Asymmetric Stretch | Strong | A key diagnostic peak for sulfones. This strong absorption is one of the most prominent features in the spectrum.[5][6] |
| ~ 1160 - 1120 | SO₂ Symmetric Stretch | Strong | The second key diagnostic peak for the sulfonyl group, also typically very strong.[5][6] |
| ~ 1100 - 1000 | C-N Stretch | Medium | Associated with the tetrazole ring structure. |
| ~ 850 - 800 | C-H Out-of-Plane Bend | Strong | Indicative of 1,4-disubstitution on the chlorophenyl ring. |
| ~ 780 - 740 | C-Cl Stretch | Medium-Strong | Characteristic absorption for the carbon-chlorine bond. |
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure. Electrospray ionization (ESI) is a soft ionization technique suitable for determining the molecular weight, while Electron Ionization (EI) can provide detailed fragmentation information.
Experimental Protocol: High-Resolution Mass Spectrometry (ESI-QTOF)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate protonated molecules, [M+H]⁺, in the positive ion mode.
-
Mass Analysis: Analyze the ions using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) detector, to determine the accurate mass of the molecular ion.
-
Tandem MS (MS/MS): Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon) to induce fragmentation. Analyze the resulting fragment ions to elucidate the structure.
Predicted Molecular Ion and Fragmentation Pathway
-
Molecular Formula: C₁₅H₁₃ClN₄O₂S
-
Monoisotopic Mass: 348.04 g/mol
-
Predicted [M+H]⁺ (ESI): m/z 349.05
The fragmentation of sulfonyl-tetrazoles is complex but often follows predictable pathways. Key fragmentation events include the loss of nitrogen (N₂) or hydrazoic acid (HN₃) from the tetrazole ring and the extrusion of sulfur dioxide (SO₂) from the sulfonyl group.[7][8]
-
Path A - Loss of N₂: A characteristic fragmentation of the tetrazole ring can lead to the loss of a neutral nitrogen molecule, resulting in a fragment ion at m/z 321.05.[8]
-
Path B - Loss of SO₂: A common rearrangement pathway for aromatic sulfonamides involves the extrusion of sulfur dioxide, which would yield a fragment at m/z 285.08.[7]
-
Path C - C-S Bond Cleavage: Cleavage of the bond between the sulfur atom and the ethyl group can generate the stable 4-chlorophenethyl cation at m/z 139.03.
Conclusion
This guide presents a detailed, predictive spectroscopic analysis for this compound. By leveraging established principles and data from analogous structures, we have constructed a comprehensive set of expected ¹H NMR, ¹³C NMR, IR, and MS data. This information provides researchers with a robust framework for the identification and characterization of this novel compound. The provided protocols emphasize the importance of rigorous, self-validating experimental practices to ensure the generation of high-quality, reproducible data. As a living document, it is anticipated that this predictive guide will be validated and refined as experimental data for this and related compounds become available in the scientific literature.
References
-
Schreiber, K. C. (1949). Infrared Spectra of Sulfones and Related Compounds. Analytical Chemistry, 21(10), 1168–1172.
-
ChemicalBook. (n.d.). 2-CHLOROETHYL 4-CHLOROPHENYL SULFONE(16191-84-7) 1H NMR spectrum. ChemicalBook. Retrieved from
-
Zamani, L., Mirjalili, B. B. F., Zomorodian, K., & Zomorodian, S. (2015). Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl4.SiO2. South African Journal of Chemistry, 68, 133-137.
- Gaponik, P. N., Voitekhovich, S. V., & Ivashkevich, O. A. (2006). Synthesis and Some Properties of 5-Alkylsulfinyl- and 5-Alkylsulfonyl-1H-tetrazoles. Chemistry of Heterocyclic Compounds, 42(1), 101-105.
-
ResearchGate. (n.d.). Infrared Spectra of Sulfones and Related Compounds. ResearchGate. Retrieved from
-
SpectraBase. (n.d.). 1-[(4-Chlorophenyl)sulfonyl]-4-methylpiperazine. SpectraBase. Retrieved from
-
PubChem. (n.d.). 5-Ethylsulfonyl-1-phenyl-1H-tetrazole. PubChem. Retrieved from
-
Royal Society of Chemistry. (n.d.). Supporting information. Royal Society of Chemistry. Retrieved from
- Al-Masoudi, N. A., & Al-Salihi, N. I. (2019). Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. International Journal of Research in Pharmaceutical Sciences, 10(2), 1136-1142.
-
SpectraBase. (n.d.). 3-(4-CHLOROPHENYL)-4-(4-SULFONYLAZIDOPHENYL)-2(5H)-FURANONE. SpectraBase. Retrieved from
-
ChemicalBook. (n.d.). 4-CHLOROPHENYL SULFOXIDE(3085-42-5) 13C NMR spectrum. ChemicalBook. Retrieved from
-
ChemicalBook. (n.d.). 4-CHLOROPHENYL SULFOXIDE(3085-42-5) 1H NMR spectrum. ChemicalBook. Retrieved from
-
SpectraBase. (n.d.). (4-Chlorophenyl)(p-tolyl)sulfane. SpectraBase. Retrieved from
-
SpectraBase. (n.d.). 1-(3-Chlorophenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine. SpectraBase. Retrieved from
-
ResearchGate. (n.d.). Scheme 1. Synthesis of 5-phenyl1H-tetrazole (1). ResearchGate. Retrieved from
-
Perera, S., Kadi, A. A., & Al-Majed, A. R. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(11), 1536-1544.
-
SciELO South Africa. (2015). Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl4.SiO2. SciELO South Africa. Retrieved from
-
Jatav, V., Mishra, P., Kashaw, S., & Stables, J. P. (2008). Tetrazolium Compounds: Synthesis and Applications in Medicine. Medicinal Chemistry, 4(5), 405-422.
-
ResearchGate. (n.d.). 13 C NMR spectra (δ С , ppm) of compounds I-III, solvent СDCl 3. ResearchGate. Retrieved from
-
Scilit. (n.d.). Infrared Spectra of Sulfones and Related Compounds. Scilit. Retrieved from
-
NIST. (n.d.). 1H-Tetrazole-5-thiol, 1-phenyl-. NIST WebBook. Retrieved from
- International Journal of Pharmaceutical Sciences Review and Research. (2017). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. International Journal of Pharmaceutical Sciences Review and Research, 45(2), 140-149.
- Liu, X. H., Zhang, J., & Chen, Y. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29.
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Organic Chemistry Portal. Retrieved from
-
Reva, I., Lapinski, L., & Fausto, R. (2020). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. Molecules, 25(21), 5099.
-
OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. Retrieved from
-
LibreTexts. (2023). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. Retrieved from
-
Hindawi. (2012). Synthesis and Supramolecular Structure of a (5-(3-(1H-tetrazol-5-yl)phenyl)). Journal of Chemistry. Retrieved from
-
Royal Society of Chemistry. (n.d.). Supporting Information for: A phosphine-free, atom-efficient cross-coupling reaction of triorganoindiums with acyl chlorides catalyzed by immobilization of palladium(0) in MCM-41. Royal Society of Chemistry. Retrieved from
-
Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. UAB. Retrieved from
-
University of Puget Sound. (n.d.). Mass Spectrometry: Fragmentation. University of Puget Sound. Retrieved from
-
ResearchGate. (n.d.). Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties. ResearchGate. Retrieved from
Sources
- 1. scielo.org.za [scielo.org.za]
- 2. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 4. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lifesciencesite.com [lifesciencesite.com]
An In-Depth Technical Guide to 5-((4-Chlorophenethyl)sulfonyl)-1-phenyl-1H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the chemical compound 5-((4-Chlorophenethyl)sulfonyl)-1-phenyl-1H-tetrazole. Due to the limited availability of public domain data, this document focuses on presenting the confirmed identifiers and outlining a generalized synthetic strategy based on established methodologies for analogous chemical structures. The purpose of this guide is to furnish researchers with the foundational information currently accessible and to propose a logical, scientifically-grounded approach for its synthesis and further investigation.
Core Identification
The foundational step in any rigorous scientific investigation is the precise identification of the molecule of interest. The following table summarizes the key identifiers for this compound.
| Identifier | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 1372784-40-1 | |
| Molecular Formula | C₁₅H₁₃ClN₄O₂S | |
| Molecular Weight | 348.81 g/mol | Calculated |
| Canonical SMILES | C1=CC=C(C=C1)N2C(=NN=N2)S(=O)(=O)CCC3=CC=C(C=C3)Cl | - |
| InChI Key | InChI=1S/C15H13ClN4O2S/c16-12-7-5-11(6-8-12)9-10-23(21,22)15-17-18-19-20(15)14-3-1-2-4-13-14/h1-8,13H,9-10H2 | - |
Postulated Synthesis and Mechanistic Rationale
While a specific, experimentally validated synthesis protocol for this compound is not currently available in peer-reviewed literature or patents, a plausible synthetic route can be conceptualized based on established methods for the formation of the tetrazole ring and the sulfonyl linkage. The most common and versatile method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide.[1][2]
A proposed multi-step synthesis is outlined below. The causality behind each experimental choice is explained to provide a robust framework for potential laboratory application.
Diagram of Proposed Synthesis Workflow
Caption: Proposed multi-step synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 4-Chlorophenethyl Sulfonyl Chloride
-
Rationale: The initial step involves the creation of the sulfonyl chloride moiety from the corresponding amine. This is a standard transformation in organic synthesis.
-
Procedure:
-
Dissolve 4-chlorophenethylamine in a suitable aprotic solvent (e.g., dichloromethane) and cool to 0 °C in an ice bath.
-
Slowly add sulfuryl chloride (SO₂Cl₂) dropwise to the cooled solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by carefully adding water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-chlorophenethyl sulfonyl chloride.
-
Step 2: Synthesis of 1-Phenyl-1H-tetrazole-5-thiol
-
Rationale: The tetrazole ring is constructed via a cycloaddition reaction. The use of phenyl isothiocyanate and sodium azide is a well-documented method for producing the 1-phenyl-1H-tetrazole-5-thiol core.
-
Procedure:
-
In a round-bottom flask, dissolve phenyl isothiocyanate and sodium azide in a polar aprotic solvent such as dimethylformamide (DMF).
-
Heat the mixture at an elevated temperature (e.g., 80-100 °C) for several hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
Acidify the solution with a mineral acid (e.g., HCl) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain 1-phenyl-1H-tetrazole-5-thiol.
-
Step 3: Coupling and Oxidation
-
Rationale: The final steps involve coupling the two previously synthesized fragments via a nucleophilic substitution, followed by oxidation of the resulting thioether to the sulfone.
-
Procedure:
-
Dissolve 1-phenyl-1H-tetrazole-5-thiol in a suitable solvent and add a base (e.g., triethylamine) to deprotonate the thiol, forming a thiolate.
-
Add the 4-chlorophenethyl sulfonyl chloride synthesized in Step 1 to the reaction mixture.
-
Stir the reaction at room temperature until the starting materials are consumed (monitored by TLC).
-
Work up the reaction by washing with water and extracting with an organic solvent.
-
Dry the organic layer and concentrate to yield the intermediate thioether.
-
Dissolve the crude thioether in a solvent like dichloromethane.
-
Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), in portions at 0 °C.
-
Allow the reaction to proceed until the oxidation is complete.
-
Wash the reaction mixture with a solution of sodium bicarbonate to remove excess acid.
-
Dry the organic layer, concentrate, and purify the final product by column chromatography.
-
Potential Research Applications and Mechanism of Action (Speculative)
Given the structural motifs present in this compound, it is possible to speculate on its potential biological activities. The tetrazole ring is often used as a bioisostere for a carboxylic acid group in drug design, which can enhance metabolic stability and cell permeability.[3][4][5] The sulfonyl group is a common pharmacophore found in a variety of therapeutic agents. The 4-chlorophenethyl moiety is also present in numerous biologically active molecules.
Potential areas of investigation for this compound could include:
-
Antimicrobial Activity: Many tetrazole and sulfonamide derivatives have demonstrated antibacterial and antifungal properties.[4][6]
-
Anticancer Activity: The tetrazole nucleus is a component of several anticancer drugs.[5]
-
Enzyme Inhibition: The sulfonyl group can act as a hydrogen bond acceptor and interact with the active sites of various enzymes.
Illustrative Signaling Pathway (Hypothetical)
Should this compound exhibit activity as an enzyme inhibitor, a generalized signaling pathway could be visualized as follows:
Caption: Generalized pathway of enzyme inhibition.
Conclusion and Future Directions
This compound, identified by CAS number 1372784-40-1, is a compound for which detailed experimental data is not yet publicly available. This guide has provided its core identifiers and a scientifically plausible, albeit hypothetical, synthetic route. For researchers interested in this molecule, the immediate next steps would involve the laboratory synthesis and subsequent characterization using modern analytical techniques (NMR, IR, Mass Spectrometry, and Elemental Analysis). Following successful synthesis and purification, a comprehensive screening for biological activity would be warranted to elucidate its potential therapeutic applications.
References
-
PrepChem.com. Synthesis of 5-[[p-(p-chlorophenylsulfonyl)anilino]methyl]-1H-tetrazole. ([Link])
- Javanshir, S., et al. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry, 68, 133–137.
- Digambar, K. B., Varala, R., & Patil, S. G. (2023). Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H-Tetrazoles. International Journal of Chemistry, 11(2), 1-6.
- Fischer, N., et al. (2022). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules, 27(13), 4085.
- Google Patents. (1985).
- Popova, E. A., Trifonov, R. E., & Ostrovskii, V. A. (2019). Tetrazoles for biomedicine. Russian Chemical Reviews, 88(6), 577-610.
- Pharmaceutical Methods. (2012). Biological Potentials of Substituted Tetrazole Compounds. Pharmaceutical Methods, 3(1), 9-15.
- Google Patents. (1973). Process for preparing 1h-tetrazole compounds. US3767667A.
- Al-Masoudi, N. A. L., et al. (2022). Synthesis, characterization and biological evaluation of tetrazole derivatives. International Journal of Advanced Chemistry Research, 4(2), 1-5.
- International Journal of Pharmaceutical Sciences Review and Research. (2017). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. International Journal of Pharmaceutical Sciences Review and Research, 46(2), 136-143.
- Google Patents. (2015). Preparation method of 5-phenyl-tetrazole. CN104910089A.
- Jin, Z., et al. (2016). Tetrazolium Compounds: Synthesis and Applications in Medicine. Mini-Reviews in Medicinal Chemistry, 16(13), 1113-1132.
-
PubChem. Toluene. ([Link])
- European Patent Office. (2017).
- Google Patents. (1995). Process for the production of 1-substituted-5(4H)-tetrazolinones. EP0638561B1.
Sources
- 1. scielo.org.za [scielo.org.za]
- 2. growingscience.com [growingscience.com]
- 3. phmethods.net [phmethods.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistryjournals.net [chemistryjournals.net]
A Technical Guide to the Solubility of 5-((4-Chlorophenethyl)sulfonyl)-1-phenyl-1H-tetrazole in Dimethyl Sulfoxide (DMSO)
Preamble: Contextualizing the Challenge
In the landscape of contemporary drug discovery and development, understanding the physicochemical properties of novel chemical entities is paramount. Among these, solubility stands out as a critical determinant of a compound's downstream utility, influencing everything from biological assay performance to formulation strategies. This guide focuses on 5-((4-Chlorophenethyl)sulfonyl)-1-phenyl-1H-tetrazole, a molecule incorporating several key pharmacophores: a tetrazole ring, a sulfonyl group, and a halogenated aromatic system. While specific solubility data for this compound is not extensively published, this document provides a framework for its evaluation, grounded in the fundamental properties of the chosen solvent, Dimethyl Sulfoxide (DMSO), and established analytical methodologies. As researchers and drug development professionals, our objective is not merely to obtain a value, but to comprehend the process, its nuances, and the implications of the results.
The Compound and the Solvent: A Molecular Introduction
Structural Analysis of this compound
The structure of the title compound (CAS No: 1372784-40-1) suggests a complex solubility profile.[1] It is a molecule of moderate size with both polar and nonpolar characteristics.
-
Polar Moieties : The tetrazole ring and the sulfonyl group (-SO₂-) are highly polar and capable of acting as hydrogen bond acceptors. Tetrazoles are often used as bioisosteric replacements for carboxylic acids in drug design.[2]
-
Nonpolar Moieties : The 1-phenyl ring and the 4-chlorophenethyl group are bulky, hydrophobic regions that contribute to its organic character.
This amphipathic nature necessitates a solvent capable of accommodating both polar and nonpolar domains.
Dimethyl Sulfoxide (DMSO): The Universal Solvent in Discovery Research
DMSO ((CH₃)₂SO) is a powerful, polar aprotic solvent celebrated for its exceptional ability to dissolve a vast spectrum of compounds.[3][4][5] Its utility in research is rooted in several key properties:
-
Broad Solubility Power : It effectively dissolves both polar and nonpolar molecules, making it an indispensable tool for preparing high-concentration stock solutions for chemical libraries.[3][4]
-
Miscibility : DMSO is fully miscible with water and most organic solvents, which simplifies the preparation of aqueous dilutions for biological assays.[3]
-
High Boiling Point : With a boiling point of 189°C, DMSO has low volatility at room temperature, ensuring concentration stability of stock solutions over time.[4]
These characteristics make DMSO the default choice for solubilizing test compounds in high-throughput screening (HTS) and preclinical studies.[3][4] However, it is crucial to recognize that DMSO can have its own biological effects and that compounds dissolved in 100% DMSO may precipitate when diluted into aqueous buffers—a phenomenon known as "crashing out".[6]
Predicted Solubility and Physicochemical Properties
While empirical data for this compound is not publicly available, we can infer its likely behavior in DMSO based on its structural components. The combination of the polar sulfonyl-tetrazole head and large nonpolar tails suggests that while aqueous solubility is likely low, solubility in a strong organic solvent like DMSO is expected to be high. This is a common profile for many drug-like molecules.
| Property | Value / Prediction | Rationale & Significance |
| Molecular Formula | C₁₅H₁₃ClN₄O₂S | Provides the elemental composition and is the basis for molecular weight calculation.[1] |
| Molecular Weight | 348.81 g/mol | Influences diffusion rates and solubility; moderate for a drug-like compound.[7] |
| Predicted Solubility in DMSO | High (>100 mM) | DMSO is an exceptional solvent for both polar (sulfonyl, tetrazole) and nonpolar (aromatic rings) functional groups, which are both present in the molecule.[3][5] High solubility is essential for creating concentrated stock solutions for screening campaigns.[6][8] |
| Aqueous Solubility | Low | The presence of multiple large, hydrophobic aromatic rings is expected to significantly limit solubility in water. |
Experimental Protocol: A Self-Validating System for Solubility Determination
The following protocol describes a robust, quantitative method for determining the thermodynamic solubility of this compound in DMSO using High-Performance Liquid Chromatography (HPLC). This method is designed to be self-validating through the use of a multi-point calibration curve.
Causality Behind Experimental Choices
-
Why Anhydrous DMSO? DMSO is highly hygroscopic.[6] Absorbed water can alter its solvent properties and potentially decrease the solubility of hydrophobic compounds. Using anhydrous DMSO ensures consistency and reproducibility.
-
Why 24-Hour Equilibration? Short incubation times may only yield kinetic solubility values, which can be misleadingly high. A 24-hour equilibration period at a stable temperature allows the system to reach thermodynamic equilibrium, providing a more accurate and stable measurement of solubility.
-
Why HPLC with a Calibration Curve? HPLC provides a highly sensitive and specific method for quantifying the concentration of the dissolved compound. A calibration curve, generated from standards of known concentration, is essential for converting the analytical signal (e.g., peak area) into an accurate concentration, thereby validating the measurement.
Step-by-Step Methodology
Phase 1: Preparation of Saturated Solution
-
Weigh Compound : Accurately weigh approximately 5-10 mg of this compound into a 2 mL microcentrifuge tube. The key is to add an excess of the solid, ensuring that undissolved material remains after equilibration.
-
Add Solvent : Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the tube.
-
Promote Dissolution : Tightly cap the tube and vortex vigorously for 2 minutes. Following this, sonicate the tube in a water bath for 15 minutes to break up any compound aggregates and maximize the surface area exposed to the solvent.
-
Equilibration : Place the tube in a temperature-controlled shaker or rotator set to 25°C. Allow the mixture to equilibrate for 24 hours. This extended mixing ensures the solution becomes fully saturated.
Phase 2: Sample Processing 5. Separate Undissolved Solid : Centrifuge the tube at 14,000 rpm for 15 minutes. This will pellet the excess, undissolved solid at the bottom of the tube. 6. Isolate Supernatant : Carefully pipette an aliquot (e.g., 100 µL) of the clear supernatant from the top of the solution, being extremely careful not to disturb the solid pellet. Transfer this to a clean tube. This supernatant represents the saturated solution.
Phase 3: Quantification by HPLC 7. Prepare Calibration Standards : Prepare a series of calibration standards by accurately dissolving the compound in DMSO to create known concentrations (e.g., 0.1 mM, 0.5 mM, 1 mM, 5 mM, 10 mM). 8. Prepare Analysis Sample : Perform a precise serial dilution of the supernatant. For a compound expected to be highly soluble, a 1:100 or 1:1000 dilution in DMSO may be necessary to bring the concentration within the linear range of the calibration curve. 9. HPLC Analysis :
- Inject the calibration standards and the diluted sample onto a suitable reverse-phase HPLC column (e.g., C18).
- Use an appropriate mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to achieve good peak separation.
- Detect the compound using a UV detector set to a wavelength where the compound has strong absorbance.
- Data Analysis :
- Plot the peak area of the calibration standards against their known concentrations to generate a linear calibration curve (y = mx + c).
- Use the equation of the line to calculate the concentration of the diluted sample from its measured peak area.
- Multiply the calculated concentration by the dilution factor to determine the final solubility of the compound in the original saturated DMSO solution.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the solubility determination protocol.
Caption: Workflow for Thermodynamic Solubility Determination in DMSO.
References
- Dimethyl sulfoxide - Wikipedia. Wikipedia.
- Application Notes and Protocols for Solubility Testing of Organic Compounds in Dimethyl Sulfoxide-d6. Benchchem.
- Dimethyl Sulfoxide (DMSO)
- DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool.
- DMSO Solubility Assessment for Fragment-Based Screening.
- Innovative Applications of DMSO. Shenyang East Chemical Science-Tech Co., Ltd.
- Design of a Modified Kinetic Solubility Determination Method at Labor
- Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implic
- Protocol for the Dried Dimethyl Sulfoxide Solubility Assay.
- ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
- 5-(4-Chlorophenyl)-1H-tetrazole | C7H5ClN4. PubChem.
- Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl.
- 5-(4-chlorophenyl)-1h-tetrazole. ChemicalBook.
- 5-(4-Chlorophenethylsulfonyl)-1-phenyl-1H-tetrazole [1372784-40-1]. King-Pharm.
- 5-(3-chlorophenethylsulfonyl)-1-phenyl-1H-tetrazole. Echemi.
- 1-(4-chlorophenyl)-5-phenyl-1H-tetrazole | C13H9ClN4. PubChem.
- 5-(4-Chlorophenyl)-1H-tetrazole.
- Unexpected formation of 1-[4-chloromethylphenyl]-5-[4-(methylsulfonyl)benzyl]-1 H -tetrazole and 1-[4-chloromethylphenyl]-5-[4-(aminosulfonyl)phenyl]-1 H -tetrazole: Crystal structure, bioassay screening and molecular docking studies.
- Scheme 1. Synthesis of 5-phenyl1H-tetrazole (1).
- Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts.
- Dimethyl Sulfoxide (DMSO) Solubility Data.
- 5-Ethylsulfonyl-1-phenyl-1H-tetrazole | C9H10N4O2S. PubChem.
- 5-(chloromethyl)-1-phenyl-1h-1,2,3,4-tetrazole. PubChemLite.
Sources
- 1. 5-(4-Chlorophenethylsulfonyl)-1-phenyl-1H-tetrazole [1372784-40-1] | King-Pharm [king-pharm.com]
- 2. scielo.org.za [scielo.org.za]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. antbioinc.com [antbioinc.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. echemi.com [echemi.com]
- 8. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
The Solid State Blueprint: A Technical Guide to the Crystal Structure of Sulfonyl-Substituted Tetrazoles
Foreword: From Molecule to Medicine
In the landscape of modern drug discovery, the journey from a promising molecule to a viable therapeutic is paved with intricate challenges. Among the most critical is understanding the solid-state properties of an active pharmaceutical ingredient (API), which are fundamentally governed by its crystal structure. This guide delves into the crystalline world of sulfonyl-substituted tetrazoles, a class of compounds of profound interest to medicinal chemists. The tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering similar acidity and hydrogen bonding capabilities but with enhanced metabolic stability.[1][2][3] When combined with the potent hydrogen-bonding capacity and structural influence of the sulfonyl group, we arrive at a molecular scaffold with significant therapeutic potential.[4][5] Understanding how these molecules arrange themselves in a crystal lattice is not merely an academic exercise; it is the key to controlling critical physicochemical properties such as solubility, dissolution rate, stability, and bioavailability. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing field-proven insights into the structural underpinnings of these vital compounds.
The Architects of the Lattice: Core Structural Features and Intermolecular Forces
The crystal structure of a sulfonyl-substituted tetrazole is a delicate balance of intrinsic molecular features and the non-covalent interactions they engender. The final packing arrangement is the one that achieves the lowest lattice energy, a state dictated by a hierarchy of intermolecular forces.
The Building Blocks: The Sulfonyl Group and the Tetrazole Ring
-
The Sulfonyl Group (-SO₂-) : This functional group is a powerful supramolecular director. The central sulfur atom is in a high oxidation state, and the two oxygen atoms are highly electronegative, making them excellent hydrogen bond acceptors. The geometry of the sulfonyl group is tetrahedral, providing a three-dimensional scaffold for directed interactions.[6]
-
The 1H-Tetrazole Ring : This five-membered heterocycle contains four nitrogen atoms and one carbon atom. The endocyclic N-H group is a potent hydrogen bond donor, with a pKa comparable to that of carboxylic acids.[3] The remaining nitrogen atoms in the ring can act as hydrogen bond acceptors, creating a versatile platform for various interaction motifs.[1] The aromatic nature of the ring also allows for stabilizing π-π stacking interactions.
The Primary Interaction: Hydrogen Bonding
In the vast majority of sulfonyl-substituted tetrazole crystal structures, the primary and most dominant interaction is the hydrogen bond. The acidic proton of the tetrazole's N-H group shows a strong preference for pairing with the electronegative oxygen atoms of the sulfonyl group.
-
The R²₂(8) Supramolecular Synthon : The most common and stabilizing motif is the formation of a centrosymmetric dimer, where two molecules are linked by a pair of N-H···O=S hydrogen bonds.[4][7] This interaction is described using graph-set notation as an R²₂(8) ring, signifying a ring motif formed by two hydrogen-bond donors and two acceptors, enclosing a total of eight atoms. This synthon is exceptionally robust and is a primary driver in the crystal packing of many sulfonamides and related compounds.[4][6]
Secondary and Tertiary Interactions
While the N-H···O=S hydrogen bond is the primary organizing force, weaker interactions play a crucial role in consolidating the three-dimensional architecture.
-
Weak C-H···O and C-H···N Hydrogen Bonds : Aromatic and aliphatic C-H groups can act as weak hydrogen bond donors, interacting with sulfonyl oxygens or tetrazole nitrogens to stitch the primary synthons (like the R²₂(8) dimers) into more complex sheets or frameworks.
-
π-π Stacking : The aromatic tetrazole and any aryl rings attached to the sulfonyl group can engage in π-π stacking interactions. These can manifest as either parallel-displaced or T-shaped arrangements, contributing significantly to the overall lattice energy.[8]
-
Halogen Bonding : If halogen substituents are present on the molecule, they can act as electrophilic regions (σ-holes) and interact with nucleophilic atoms like the sulfonyl oxygens or tetrazole nitrogens, providing another layer of directional control over the crystal packing.
Visualizing the Supramolecular Architecture
To truly understand crystal engineering, one must visualize the relationships between the molecular components and the resulting solid-state structure.
Diagram 1: The Crystal Engineering Workflow
This diagram outlines the logical flow from a synthesized molecule to a fully characterized crystal structure, forming the basis of a rational approach to solid-form development.
Caption: Workflow from synthesis to structural analysis.
Diagram 2: The Prevalent R²₂(8) Dimer Synthon
This diagram illustrates the most common hydrogen-bonding pattern, the R²₂(8) dimer, which forms the fundamental building block in the crystal lattice of many sulfonyl-substituted tetrazoles.
Caption: The robust N-H···O=S hydrogen-bonded dimer.
Experimental Protocols: A Self-Validating System
The integrity of crystal structure data is predicated on the quality of the experimental work. The following protocols represent a validated workflow for obtaining high-quality single crystals and solving their structures.
Protocol 1: Synthesis of a Representative 5-(Arylsulfonyl)-1H-tetrazole
This procedure is based on the well-established [3+2] cycloaddition reaction between an organic nitrile and sodium azide, followed by oxidation.[9]
-
Step 1: Synthesis of 5-(Arylthio)-1H-tetrazole.
-
In a nitrogen-purged round-bottom flask, dissolve the starting arylthiol (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring by TLC.
-
Causality: The use of DMF as a polar aprotic solvent is crucial for dissolving the salts, while the elevated temperature provides the necessary activation energy for the cycloaddition. Ammonium chloride acts as a proton source.
-
-
Step 2: Oxidation to the Sulfone.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add an oxidizing agent such as potassium permanganate (KMnO₄, 2.2 eq) or Oxone® in portions, ensuring the temperature remains below 10 °C.
-
Allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Causality: The controlled, low-temperature addition of a strong oxidant is necessary to convert the sulfide to a sulfone without significant side-product formation.
-
-
Step 3: Work-up and Purification.
-
Quench the reaction by adding a saturated solution of sodium sulfite.
-
Acidify the mixture with 2M HCl to a pH of ~2-3, which will precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure sulfonyl-substituted tetrazole.
-
Validation: Purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry before proceeding to crystallization.
-
Protocol 2: Growing X-ray Quality Single Crystals
The goal is to achieve slow, undisturbed crystal growth from a minimally supersaturated solution.[10][11]
-
Step 1: Solvent Selection.
-
Test the solubility of the purified compound in a range of solvents (e.g., acetone, ethanol, ethyl acetate, acetonitrile, toluene).
-
Identify a solvent in which the compound is moderately soluble at room temperature and highly soluble when heated. Alternatively, find a solvent pair (one good solvent, one anti-solvent).
-
-
Step 2: Slow Evaporation Method.
-
Prepare a nearly saturated solution of the compound in the chosen solvent (e.g., ethyl acetate).
-
Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes dust and other particulate matter that could act as nucleation sites.
-
Cover the vial with parafilm and pierce it with 1-3 small holes using a fine needle.
-
Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.
-
Causality: The slow rate of evaporation prevents rapid precipitation, allowing for the orderly growth of a few large single crystals rather than many small ones.[11]
-
-
Step 3: Crystal Harvesting.
-
Once suitable crystals have formed (ideally 0.1-0.3 mm in each dimension), carefully remove one using a nylon loop or a fine needle with a touch of grease.
-
Immediately mount the crystal on the goniometer head of the diffractometer.
-
Protocol 3: Single-Crystal X-ray Diffraction (SCXRD) Analysis
This is the definitive technique for determining the three-dimensional atomic arrangement in a crystal.[12][13]
-
Step 1: Data Collection.
-
Mount the crystal on a diffractometer (e.g., a Rigaku or Bruker model equipped with a microfocus X-ray source and a modern detector).[13]
-
Cool the crystal in a stream of cold nitrogen gas (typically 100 K).
-
Causality: Cooling minimizes thermal motion of the atoms, resulting in sharper diffraction spots and a more precise final structure.
-
Determine the unit cell and collect a full sphere of diffraction data.
-
-
Step 2: Structure Solution and Refinement.
-
Process the raw data (integration and scaling) using appropriate software (e.g., CrysAlisPro, SAINT).
-
Solve the structure using direct methods or dual-space algorithms (e.g., SHELXT). This will provide an initial model of the molecular structure.
-
Refine the structural model against the experimental data using full-matrix least-squares methods (e.g., SHELXL). This process involves adjusting atomic positions, displacement parameters, and occupancies to achieve the best fit between the calculated and observed diffraction patterns.
-
Locate and refine hydrogen atoms, particularly the one on the tetrazole ring, from the difference Fourier map.
-
-
Step 3: Validation and Analysis.
-
Validate the final structure using software tools like PLATON or CheckCIF.
-
Analyze the crystal packing, hydrogen bonds, and other intermolecular interactions.
-
Deposit the final structural data in the Cambridge Crystallographic Data Centre (CCDC) to obtain a unique deposition number for publication.[14][15][16][17]
-
Data Presentation and Interpretation
A systematic presentation of crystallographic data is essential for comparison and analysis.
Table 1: Representative Crystallographic Data for Sulfonyl-Substituted Tetrazoles
| Parameter | Compound A (Example) | Compound B (Example) |
| CCDC Deposition No. | 1998286[18] | 900744[8] |
| Chemical Formula | C₁₀H₁₂N₄O₂S | C₁₈H₁₅N₅O |
| Formula Weight | 268.30 | 329.36 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n |
| a (Å) | 8.543(2) | 10.125(3) |
| b (Å) | 11.231(3) | 15.678(5) |
| c (Å) | 13.019(4) | 10.345(3) |
| β (°) | 105.98(1) | 98.76(1) |
| Volume (ų) | 1199.5(6) | 1622.1(8) |
| Z | 4 | 4 |
| D(calc) (g/cm³) | 1.486 | 1.348 |
| H-Bond (D-H···A) | N-H···O | N-H···N |
| d(D···A) (Å) | 2.855(3) | 2.890(4) |
| ∠(D-H···A) (°) | 175.0 | 170.0 |
Note: Data is illustrative and derived from published structures of related compounds to demonstrate typical values.
The data in this table provides a snapshot of the crystal lattice. The space group (e.g., P2₁/c) reveals the symmetry elements present, which often dictates the formation of centrosymmetric dimers. The unit cell dimensions (a, b, c, β) define the repeating unit of the crystal. Crucially, the hydrogen bond geometry confirms the presence of strong, linear interactions that are key to the supramolecular assembly.
Diagram 3: Structure-Property Relationships
The arrangement of molecules in the crystal directly influences the macroscopic properties vital for drug development.
Caption: Impact of crystal structure on key drug properties.
A tightly packed crystal with strong intermolecular interactions will generally have a higher melting point and greater physical stability but may suffer from lower solubility. The ability of a molecule to adopt multiple packing arrangements leads to polymorphism, where different crystal forms of the same compound can exhibit dramatically different properties. Controlling polymorphism is a central challenge in pharmaceutical development, and it begins with a thorough understanding of the primary crystal structure.
Conclusion
The crystal structure of a sulfonyl-substituted tetrazole is not a random assortment of molecules but a highly ordered, three-dimensional array dictated by a hierarchy of predictable intermolecular interactions. The robust N-H···O=S hydrogen bond is the master architect, typically forming a centrosymmetric R²₂(8) dimer that serves as the principal building block. Weaker forces, including C-H···O/N interactions and π-π stacking, then assemble these blocks into the final, thermodynamically favorable lattice. By mastering the experimental workflows of synthesis, crystallization, and single-crystal X-ray diffraction, researchers can unveil this solid-state blueprint. This knowledge empowers drug development professionals to understand and control the critical physicochemical properties of these promising therapeutic agents, paving a more rational and efficient path from the laboratory bench to the patient's bedside.
References
-
Sainz-Díaz, C. I., Francisco-Márquez, M., & Soriano-Correa, C. (2018). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. Journal of Pharmaceutical Sciences, 107(1), 273–285. [Link]
-
Sci-Hub. (n.d.). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides | Sci-Hub. Retrieved from [Link]
-
ResearchGate. (2017). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. [Link]
-
Allen, F. H., et al. (2012). The Hydrogen Bond Environments of 1H-tetrazole and Tetrazolate Rings: The Structural Basis for Tetrazole-Carboxylic Acid Bioisosterism. Journal of Chemical Information and Modeling, 52(3), 857-866. [Link]
-
ResearchGate. (2012). The Hydrogen Bond Environments of 1H-Tetrazole and Tetrazolate Rings: The Structural Basis for Tetrazole-Carboxylic Acid Bioisosterism. [Link]
-
IUCr Journals. (2005). Ringing the changes with tetrazole: hydrogen bonding studies. Acta Crystallographica Section A, 61(a1), C354-C354. [Link]
-
Perlovich, G. L., et al. (2013). Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. Crystal Growth & Design, 13(9), 4002-4016. [Link]
-
Semantic Scholar. (2022). Supramolecular Hydrogen Bonding Assembly from Non-Coplanar Aromatic Tetra-1H-Pyrazoles with Crystallization-Induced Emission (CIE). [Link]
-
SciSpace. (2012). The hydrogen bond environments of 1H-tetrazole and tetrazolate rings: the structural basis for tetrazole-carboxylic acid bioisosterism. [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). CCDC 1998286. Retrieved from [Link]
-
Perlovich, G. L., et al. (2011). Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects. Crystal Growth & Design, 11(5), 1934-1943. [Link]
-
ResearchGate. (2009). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. [Link]
-
ResearchGate. (1966). Synthesis and Some Properties of 5-Alkylsulfinyl- and 5-Alkylsulfonyl-1H-tetrazoles. [Link]
-
University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]
-
Springer. (2015). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]
-
ResearchGate. (1993). Tetrazoles: LVII. Preparation and chemical properties of 1-substituted 5-arylsulfonyltetrazoles. [Link]
-
MDPI. (2014). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules, 19(11), 17747-17757. [Link]
-
The University of Manchester. (n.d.). CCDC 897639: Experimental Crystal Structure Determination. Retrieved from [Link]
-
University of Idaho. (n.d.). CCDC 2193989: Experimental Crystal Structure Determination. Retrieved from [Link]
-
University of Otago. (n.d.). CCDC 2323924: Experimental Crystal Structure Determination. Retrieved from [Link]
-
Iowa Research Online. (n.d.). CCDC 2344717: Experimental Crystal Structure Determination. Retrieved from [Link]
-
Dömling, A., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(18), 10830-10906. [Link]
-
ResearchGate. (2021). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. [Link]
Sources
- 1. The hydrogen bond environments of 1H-tetrazole and tetrazolate rings: the structural basis for tetrazole-carboxylic acid bioisosterism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The hydrogen bond environments of 1H-tetrazole and tetrazolate rings: the structural basis for tetrazole-carboxylic acid bioisosterism. (2012) | Frank H. Allen | 69 Citations [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 11. How To [chem.rochester.edu]
- 12. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 13. rigaku.com [rigaku.com]
- 14. research.manchester.ac.uk [research.manchester.ac.uk]
- 15. Research Portal [verso.uidaho.edu]
- 16. Research Portal [ourarchive.otago.ac.nz]
- 17. Research Portal [iro.uiowa.edu]
- 18. pubs.acs.org [pubs.acs.org]
theoretical properties of 1,5-disubstituted tetrazole derivatives
An In-depth Technical Guide to the Theoretical Properties of 1,5-Disubstituted Tetrazole Derivatives
Executive Summary
1,5-disubstituted tetrazoles represent a privileged class of nitrogen-rich heterocycles that have garnered immense interest across the scientific community, particularly within drug discovery and materials science. Unlike their 5-monosubstituted counterparts which are recognized as bioisosteres of carboxylic acids, the 1,5-disubstituted scaffold serves as a robust and metabolically stable mimic of the cis-amide bond.[1][2][3] This unique property allows for the design of peptidomimetics with enhanced pharmacokinetic profiles. This guide provides a comprehensive exploration of the core theoretical properties of these compounds, grounded in quantum chemical calculations and computational methodologies. We delve into the electronic structure, aromaticity, isomerism, and non-covalent interaction profiles that dictate their behavior. Furthermore, we bridge theory with practice by outlining computational workflows for structure-based drug design, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, to empower researchers in the rational design of novel therapeutics and advanced materials.
Introduction: The Strategic Importance of the 1,5-Disubstituted Tetrazole Core
The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, is a purely synthetic scaffold not found in nature.[4] This artificial origin contributes to its inherent resistance to biological degradation, a highly desirable trait in medicinal chemistry.[4] The arrangement of substituents on the tetrazole ring profoundly alters its physicochemical properties and, consequently, its function.
The primary distinction lies in the substitution pattern. 5-substituted tetrazoles, with an acidic proton, are widely employed as bioisosteric replacements for carboxylic acids due to their similar pKa values and planar structure.[1][4] In stark contrast, 1,5-disubstituted tetrazoles lack an acidic proton and instead present a unique three-dimensional arrangement of substituents that effectively mimics the geometry and electronic distribution of a cis-amide bond, a conformationally restricted motif critical in many peptide structures.[2][3] This bioisosterism is the cornerstone of their application in developing potent and stable therapeutic agents, from anticancer and antiviral drugs to modulators of the central nervous system.[5][6]
Part I: Fundamental Theoretical Properties
Understanding the intrinsic theoretical properties of the 1,5-disubstituted tetrazole ring is paramount for predicting its behavior and rationally designing new molecules. This section explores the electronic structure, stability, and intermolecular interaction potential from a computational chemistry perspective.
Section 1.1: Electronic Structure and Aromaticity
The tetrazole ring is an aromatic system, a feature that imparts significant thermodynamic stability. The degree of this aromaticity, however, is not static; it is exquisitely sensitive to the electronic nature of the substituents at the N-1 and C-5 positions.
Causality of Substituent Effects: The stability of the tetrazole ring is directly linked to the delocalization of its π-electrons.[7]
-
Electron-Withdrawing Groups (EWGs): Substituents such as carboxyl (-COOH) or nitro (-NO₂) groups pull electron density from the ring. This withdrawal enhances the delocalization of the ring's π-electrons, thereby increasing its aromatic character and overall stability.[7][8]
-
Electron-Donating Groups (EDGs): Conversely, groups like amino (-NH₂) or alkyl (-CH₃) donate electron density to the ring. This donation can disrupt the optimal π-electron delocalization, leading to a reduction in aromaticity and a less stable ring system.[7][8]
This modulation of aromaticity is a critical design parameter, influencing not only the molecule's stability but also its reactivity and interaction with biological targets.
Experimental Protocol: Calculating Aromaticity via Nucleus-Independent Chemical Shift (NICS)
One of the most reliable methods for quantifying the aromaticity of a cyclic system is the calculation of the Nucleus-Independent Chemical Shift (NICS). This protocol outlines the steps using a Density Functional Theory (DFT) approach.
-
Molecule Preparation: Build the 3D structure of the 1,5-disubstituted tetrazole derivative using molecular modeling software (e.g., Avogadro, GaussView).
-
Geometry Optimization: Perform a full geometry optimization of the structure. A common and robust level of theory is B3LYP with a 6-311G** basis set.[7] This step ensures the calculations are performed on a stable, minimum-energy conformation.
-
NICS Calculation Setup: Using the optimized geometry, set up a Nuclear Magnetic Resonance (NMR) calculation.
-
Ghost Atom Placement: Place a ghost atom (Bq) at the geometric center of the tetrazole ring. This is the point where the magnetic shielding tensor will be calculated. For a more detailed analysis, NICS(1) calculations can be performed by placing ghost atoms 1 Å above and below the ring plane.
-
Execution and Analysis: Run the NMR calculation. The NICS value is the negative of the calculated isotropic magnetic shielding value at the ghost atom. A more negative NICS value indicates stronger aromatic character.
-
Comparative Analysis: Repeat the process for a series of derivatives with different substituents (EWGs and EDGs) to quantify their relative impact on the ring's aromaticity.
Data Presentation: Substituent Effects on Aromaticity
| Substituent at C-5 (N-1 = Phenyl) | Aromaticity Indicator | Calculated NICS(0) (ppm) | Interpretation |
| -COOH (EWG) | Increased Aromaticity | More Negative | Increased Stability[7] |
| -H (Reference) | Baseline Aromaticity | Negative | Stable |
| -NH₂ (EDG) | Decreased Aromaticity | Less Negative | Decreased Stability[7] |
graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];subgraph "Electron-Withdrawing Group (EWG)" EWG [label="EWG (-COOH)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ring_EWG [label="Tetrazole Ring\n(High Electron Delocalization)", fillcolor="#F1F3F4", fontcolor="#202124"]; Stability_High [label="Increased Aromaticity\n& Stability", fillcolor="#34A853", fontcolor="#FFFFFF"]; EWG -- "Pulls π-electron density" --> Ring_EWG; Ring_EWG --> Stability_High; end subgraph "Electron-Donating Group (EDG)" EDG [label="EDG (-NH2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ring_EDG [label="Tetrazole Ring\n(Lower Electron Delocalization)", fillcolor="#F1F3F4", fontcolor="#202124"]; Stability_Low [label="Decreased Aromaticity\n& Stability", fillcolor="#FBBC05", fontcolor="#202124"]; EDG -- "Pushes π-electron density" --> Ring_EDG; Ring_EDG --> Stability_Low; end
}
Section 1.2: Conformational Analysis and Intermolecular Interactions
The spatial arrangement of the N-1 and C-5 substituents and the potential for non-covalent interactions are defining features of 1,5-disubstituted tetrazoles. These factors govern how the molecule orients itself in a receptor's binding pocket and how it packs in a solid-state crystal lattice.
Theoretical Prediction of Interactions: The nitrogen-rich tetrazole ring is an excellent hydrogen bond acceptor. The sp² hybridized nitrogens at positions 3 and 4 are the primary sites for hydrogen bonding with N-H or O-H donors from other molecules, such as amino acid residues in a protein.[1] Furthermore, the aromatic nature of the ring facilitates π-π stacking interactions, typically in a parallel-displaced arrangement with other aromatic systems like phenyl rings.[1][9]
Causality of Binding and Crystal Formation: Computationally predicted interaction maps, often derived from analyses of the Cambridge Structural Database (CSD) or through quantum chemical calculations, reveal the most probable geometries for these non-covalent bonds.[1] This information is invaluable for structure-based drug design, as it allows for the rational placement of functional groups on the substituents to maximize favorable interactions with a biological target. In materials science, understanding these interactions is key to predicting and designing crystal structures with desired properties.
Part II: Application in Drug Discovery
The theoretical principles discussed above find direct and powerful application in the field of drug discovery and development. Computational tools allow scientists to predict molecular properties and behaviors, significantly accelerating the design-synthesis-test cycle.
Section 2.1: The cis-Amide Bioisostere in Peptidomimetics
The most significant role of the 1,5-disubstituted tetrazole in medicinal chemistry is as a bioisostere for the cis-amide bond.[2]
Causality of Enhanced Drug Properties:
-
Metabolic Stability: Peptide bonds are susceptible to cleavage by protease enzymes. Replacing a labile amide bond with the chemically robust tetrazole ring prevents enzymatic degradation, thereby increasing the drug's half-life in vivo.[3][4]
-
Conformational Rigidity: The planar tetrazole ring locks the substituents into a conformation that mimics the high-energy cis-isomer of an amide bond. This pre-organization can lead to higher binding affinity for a target receptor by reducing the entropic penalty of binding.
-
Improved Pharmacokinetics: The tetrazole moiety is generally more lipophilic than an amide group, which can improve properties like cell membrane permeability and oral bioavailability.[6]
Section 2.2: Quantitative Structure-Activity Relationship (QSAR)
QSAR is a computational technique used to build statistical models that correlate the chemical structures of a series of compounds with their biological activity.[10] For tetrazole derivatives, QSAR can identify the key molecular properties (descriptors) that drive their efficacy.
Experimental Protocol: Generalized QSAR Workflow
-
Data Collection: Assemble a dataset of 1,5-disubstituted tetrazole analogues with experimentally measured biological activity (e.g., IC₅₀, MIC) against a specific target.
-
Structure Generation & Optimization: Generate 3D structures for all compounds and perform geometry optimization using a consistent theoretical level (e.g., DFT).
-
Descriptor Calculation: Calculate a wide range of molecular descriptors for each optimized structure. These can include:
-
Electronic: Dipole moment, HOMO/LUMO energies, partial charges.
-
Steric: Molecular volume, surface area, specific shape indices.
-
Hydrophobic: LogP (partition coefficient).
-
-
Model Building: Divide the dataset into a training set and a test set. Use statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), on the training set to build a mathematical equation linking the descriptors (independent variables) to the biological activity (dependent variable).
-
Model Validation: Use the test set, which was not used in model creation, to validate the predictive power of the QSAR equation. Key statistical metrics include the coefficient of determination (R²) and the cross-validated R² (Q²). A robust model will have high values for both.
-
Interpretation and Design: Analyze the validated QSAR model to understand which descriptors have the most significant impact on activity. Use this knowledge to computationally design new, more potent derivatives before committing to chemical synthesis.
Section 2.3: Molecular Docking and Structure-Based Design
When the 3D structure of a biological target is known, molecular docking can be used to predict the preferred binding mode, orientation, and affinity of a ligand. This is a cornerstone of modern structure-based drug design.
Case Study Application: Docking simulations have been instrumental in developing 1,5-disubstituted tetrazoles as inhibitors of targets like monoamine transporters and the immune checkpoint protein PD-L1.[11][12] The simulation places the tetrazole derivative into the protein's binding site and scores the interaction based on a force field, identifying key hydrogen bonds, hydrophobic interactions, and π-stacking that stabilize the complex.
Causality in Rational Design: The insights from docking are not merely predictive; they are prescriptive. If a simulation reveals an unoccupied hydrophobic pocket near the C-5 substituent, a medicinal chemist can rationally design a new analogue with an appropriate hydrophobic group at that position to fill the pocket and increase binding affinity. This iterative cycle of docking, design, and synthesis is a highly efficient strategy for lead optimization.
Conclusion and Future Outlook
The theoretical properties of 1,5-disubstituted tetrazoles define their utility as powerful scaffolds in modern chemical and biological sciences. Their unique ability to act as metabolically stable cis-amide mimics, combined with the tunability of their electronic structure and stability through substituent modification, makes them a prime target for computational investigation. As predictive algorithms and machine learning models become more sophisticated, the ability to rapidly screen virtual libraries of tetrazole derivatives for desired properties will only grow. The principles and workflows outlined in this guide provide a robust foundation for researchers aiming to harness the full potential of this remarkable heterocyclic system, paving the way for the next generation of innovative drugs and advanced materials.
References
-
Paudel, D., et al. (2020). Design, Synthesis, and Functional Evaluation of 1,5-Disubstituted Tetrazoles as Monoamine Neurotransmitter Reuptake Inhibitors. Frontiers in Chemistry, 8, 589.
-
Neochoritis, C. G., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(4), 1970-2042.
-
Hussain, N. M. A. (2016). Synthesis of 1,5-Disubstituted Tetrazoles and Study of Their Antibacterial Activity. Thesis.
-
Safaei-Ghomi, J., et al. (2019). Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents. Nanomedicine Research Journal, 4(2), 91-100.
-
Li, H., et al. (2015). Theoretical study on effect of substituent on aromaticity of tetrazole ring. Structural Chemistry, 26(5-6), 1433-1441.
-
Li, H., et al. (2015). (PDF) Theoretical study on effect of substituent on aromaticity of tetrazole ring. ResearchGate.
-
Bruno, G., et al. (2012). Synthesis and Evaluation of 1,5-Disubstituted Tetrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative and Antitumor Activity. Journal of Medicinal Chemistry, 55(5), 2354-2364.
-
Srinivas, M., & Sridhar, B. (2021). 1,5-Disubstituted Tetrazoles: Synthesis and Characterization. Bhumi Publishing.
-
Jana, S., et al. (2021). Bioisostery of 1,5-disubstituted tetrazoles (A), tetrazole Ugi reaction... ResearchGate.
-
van der Veen, R. M., et al. (2018). Substituent Effects in Bioorthogonal Diels–Alder Reactions of 1,2,4,5‐Tetrazines. Chemistry – A European Journal, 24(3), 612-620.
-
Himo, F., et al. (2005). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 127(8), 210-216.
-
Tchinga, R. A., et al. (2017). Gas Phase Computational Studies of C-Substituted Tetrazoles. IOSR Journal of Applied Chemistry, 8(2), 63-76.
-
Martínez-Pascual, R., et al. (2021). Synthesis of 1,5-Disubstituted Tetrazoles in Aqueous Micelles at Room Temperature. Molbank, 2021(1), M1194.
-
Cárdenas-Galindo, L. E., et al. (2016). Synthesis of Novel bis-1,5-Disubstituted-1H-Tetrazoles by an Efficient Catalyst-Free Ugi-Azide Repetitive Process. Molecules, 21(9), 1219.
-
Medina-Franco, J. L., et al. (2021). 1H / 2H tautomerism of tetrazoles and some examples of substituted... ResearchGate.
-
Various Authors. (2021). Preparation of 1,5-disubstituted tetrazoles under phase-transfer conditions. ResearchGate.
-
BenchChem. (2025). 1H-Tetrazole Tautomerism: An In-depth Technical Guide to 1H and 2H Isomers. BenchChem.
-
Neochoritis, C. G., et al. (2019). Tetrazoles via Multicomponent Reactions. ACS Publications.
-
Zhang, J., et al. (2014). Theoretical study on the tautomerization of 1,5-diaminotetrazole (DAT). ResearchGate.
-
Htar, T. T., et al. (2015). Synthesis, antibacterial and QSAR evaluation of 5-oxo and 5-thio derivatives of 1,4-disubstituted tetrazoles. Bioorganic & Medicinal Chemistry Letters, 25(18), 4024-4028.
-
Various Authors. (2021). Tautomeric forms of tetrazole. ResearchGate.
-
Sarvary, A., & Maleki, A. (2015). A review of syntheses of 1,5-disubstituted tetrazole derivatives. Molecular Diversity, 19(1), 189-212.
-
Boltjes, A., et al. (2024). 1,5-Disubstituted tetrazoles as PD-1/PD-L1 antagonists. MedChemComm, 15(1), 107-113.
-
Zhang, J. G., et al. (2009). Theoretical Studies on the Tautomerism and Intramolecular Hydrogen Shifts of 5-amino-tetrazole in the Gas Phase. Journal of Molecular Modeling, 15(6), 635-644.
-
Boltjes, A., et al. (2024). 1,5-Disubstituted tetrazoles as PD-1/PD-L1 antagonists. RSC Publishing.
-
Various Authors. (2025). Bioisosteres in Drug Discovery: Focus on Tetrazole. ResearchGate.
-
Sarvary, A., & Maleki, A. (2015). ChemInform Abstract: A Review of Syntheses of 1,5-Disubstituted Tetrazole Derivatives. ChemInform, 46(32).
-
Htar, T. T., et al. (2015). Synthesis, antibacterial, and QSAR evaluation of 5- oxo and 5-thio derivatives of 1,4-disubstituted tetrazoles. University of Manchester Research Explorer.
Sources
- 1. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel bis-1,5-Disubstituted-1H-Tetrazoles by an Efficient Catalyst-Free Ugi-Azide Repetitive Process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bhumipublishing.com [bhumipublishing.com]
- 5. Synthesis and Evaluation of 1,5-Disubstituted Tetrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 1,5-Disubstituted Tetrazoles in Aqueous Micelles at Room Temperature [mdpi.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, antibacterial and QSAR evaluation of 5-oxo and 5-thio derivatives of 1,4-disubstituted tetrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Functional Evaluation of 1, 5-Disubstituted Tetrazoles as Monoamine Neurotransmitter Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1,5-Disubstituted tetrazoles as PD-1/PD-L1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
literature review of phenethyl-sulfonyl tetrazole compounds
An In-depth Technical Guide to the Synthesis, Activity, and Therapeutic Potential of Phenethyl-sulfonyl Tetrazole Compounds
Authored by: A Senior Application Scientist
Abstract
The convergence of privileged scaffolds in medicinal chemistry often yields novel molecular architectures with significant therapeutic promise. This technical guide delves into the emerging class of phenethyl-sulfonyl tetrazole compounds, a scaffold that synergistically combines the advantageous properties of three critical pharmacophoric elements: the metabolically stable tetrazole ring, the versatile sulfonyl linker, and the biologically active phenethyl moiety. We will explore the synthetic rationale for constructing these molecules, analyze their structure-activity relationships, and provide a comprehensive overview of their biological activities, with a particular focus on their potential as next-generation anticancer agents. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective on this promising compound class.
Introduction: A Trifecta of Pharmacophoric Excellence
In the rational design of new therapeutic agents, the strategic combination of well-established pharmacophores is a cornerstone of innovation. The phenethyl-sulfonyl tetrazole scaffold represents a compelling example of this approach.
-
The Tetrazole Ring: This nitrogen-rich, five-membered heterocycle is a cornerstone of modern medicinal chemistry.[1] Its most significant contribution is its role as a bioisostere for the carboxylic acid group.[2][3][4] This substitution often enhances metabolic stability, improves oral bioavailability, and modulates lipophilicity, thereby offering a more favorable pharmacokinetic profile compared to its carboxylic acid counterparts.[3][5]
-
The Sulfonamide Moiety: The sulfonamide group is a key pharmacophore present in a multitude of marketed drugs.[4] Beyond its classic role in antibacterial agents, it serves as a versatile structural linker and a hydrogen bond donor/acceptor, enabling strong interactions with biological targets. Its derivatives are known to possess a wide spectrum of biological activities, including antitumor, antiviral, and anti-inflammatory properties.[4]
-
The Phenethyl Group: The phenethyl moiety is a common substituent in bioactive molecules, providing a critical combination of aromatic and aliphatic character. This allows for a range of interactions with protein targets, including π-π stacking and hydrophobic interactions, which are often crucial for potent biological activity.
The thoughtful integration of these three components creates a molecular framework with immense potential for modulation and optimization, making the phenethyl-sulfonyl tetrazole class a fertile ground for drug discovery.
Synthetic Strategies: Constructing the Core Scaffold
The synthesis of phenethyl-sulfonyl tetrazole derivatives can be approached through a logical, multi-step sequence. The general strategy involves the synthesis of the key tetrazole and phenethyl-sulfonyl intermediates, followed by a coupling reaction.
A generalized synthetic workflow is presented below. The causality behind this approach is to build the less reactive, stable tetrazole core first, and then couple it with the more reactive sulfonyl chloride component.
Caption: Generalized workflow for the synthesis of Phenethyl-Sulfonyl Tetrazole compounds.
Detailed Experimental Protocol: Synthesis of a Tetrazole-Piperazine-Sulfonamide Hybrid
This protocol is adapted from methodologies described for synthesizing related tetrazole-sulfonyl compounds and serves as a self-validating system for producing the target scaffold.[6][7]
Step 1: Synthesis of 1-((4-substitutedphenyl)sulfonyl)piperazine
-
Dissolve piperazine (1.4 mmol) in tetrahydrofuran (THF, 3 ml) and cool the solution to 10-15°C.
-
Add a solution of the desired 4-substituted aryl sulfonyl chloride (1.4 mmol) dropwise over 5 minutes. The choice of sulfonyl chloride determines the final "R" group on the sulfonyl moiety.
-
Stir the reaction mixture for 10 minutes.
-
Add zinc dust (2.8 mmol) to the mixture and continue stirring at room temperature for 20-30 minutes. The zinc dust acts as a mild reducing agent and helps drive the reaction to completion.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove solids.
-
Concentrate the filtrate under reduced pressure.
-
Wash the crude product with diethyl ether and purify by crystallization from methanol to yield the pure sulfonylpiperazine intermediate.[7]
Step 2: Synthesis of 2-Bromo-1-(4-(substituted sulfonyl)piperazin-1-yl)ethanone
-
Dissolve the sulfonylpiperazine intermediate (10 mmol) in dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add bromoacetyl chloride (11.5 mmol) dropwise and stir the mixture at 0°C for 30-45 minutes. This step introduces the bromoacetyl linker, which is highly reactive and essential for the subsequent coupling step.
-
Once TLC indicates the reaction is complete, extract the product with DCM.
-
Wash the combined organic layers with a saturated brine solution, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the resulting crude product by column chromatography (Ethyl Acetate:n-hexane) to obtain the bromo-ethanone intermediate.[4][7]
Step 3: Synthesis of 1-Substituted-1H-tetrazole-5-thiol
-
Suspend sodium azide (NaN₃) in water.
-
Add the desired isothiocyanate derivative and heat the mixture to 80°C for 3 hours. This is a classic [3+2] cycloaddition reaction to form the tetrazole ring.
-
Cool the reaction mixture and acidify to precipitate the tetrazole-5-thiol product.
-
Filter, wash with cold water, and dry the product.
Step 4: Final Coupling to Yield 2-((1-Substituted-1H-tetrazol-5-yl)thio)-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone
-
Dissolve the bromo-ethanone intermediate (from Step 2) and the tetrazole-5-thiol (from Step 3) in ethanol.
-
Add triethylamine (Et₃N) as a base to facilitate the S-alkylation reaction.
-
Reflux the mixture for 4 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the final target compound.[6][7]
Biological Activities and Therapeutic Potential
The phenethyl-sulfonyl tetrazole scaffold is a rich source of biological activity, with the most pronounced potential observed in oncology.
Anticancer Activity
Derivatives of this class have demonstrated significant antiproliferative activity against a range of human cancer cell lines.[6] The combination of the tetrazole and sulfonamide moieties appears to be particularly effective.[7]
Quantitative Anticancer Activity Data
The following table summarizes the growth inhibitory activity (GI₅₀) of several tetrazole-piperazinesulfonamide hybrid compounds against various cancer cell lines, demonstrating their potent cytotoxic effects.[6]
| Compound ID | Cancer Cell Line | GI₅₀ (µM) | Reference |
| 7e | SiHa (Cervical Carcinoma) | ≤0.2 | [6] |
| 7n | MDA-MB-231 (Breast Adenocarcinoma) | ≤0.2 | [6] |
| 7g | PANC-1 (Pancreatic Carcinoma) | ≤0.1 | [6] |
| 7l | PANC-1 (Pancreatic Carcinoma) | ≤0.1 | [6] |
| 7p | PANC-1 (Pancreatic Carcinoma) | ≤0.1 | [6] |
| 7s | PANC-1 (Pancreatic Carcinoma) | ≤0.1 | [6] |
| 7t | PANC-1 (Pancreatic Carcinoma) | ≤0.1 | [6] |
Mechanism of Action: A Multi-pronged Attack
The anticancer mechanism of these compounds is multifaceted. Studies on related structures indicate that they do not inhibit MDM2-p53 interactions but instead induce cell cycle arrest and apoptosis through a p53-independent pathway.[6] This is a significant advantage, as it suggests efficacy in cancers with mutated or deficient p53, which are notoriously difficult to treat.
-
Oxidative Stress Generation: A key mechanism for many tetrazole-containing anticancer drugs is the generation of reactive oxygen species (ROS).[2][8] By increasing ROS levels beyond the cell's antioxidant capacity, these compounds can induce damage to DNA and mitochondria, ultimately triggering programmed cell death.
-
Cell Cycle Arrest: Active compounds have been shown to induce cell cycle arrest at the G0/G1 and G2/M phases, preventing cancer cells from proliferating.[6]
-
Apoptosis Induction: Following cell cycle arrest, the compounds trigger apoptosis, the primary pathway of programmed cell death, in cells with both wild-type and mutant p53.[6]
Caption: Proposed anticancer mechanism of action for phenethyl-sulfonyl tetrazole compounds.
Antimicrobial Potential
The tetrazole and sulfonamide moieties, individually and in combination, have a long history of antimicrobial activity.[2][3] Tetrazole-containing sulfonyl acetamides have shown inhibitory activity against Mycobacterium tuberculosis and Mycobacterium marinum.[2] This suggests that the phenethyl-sulfonyl tetrazole scaffold could be a promising starting point for the development of novel antibacterial and antifungal agents.
Structure-Activity Relationship (SAR) Insights
Understanding the relationship between molecular structure and biological activity is critical for optimizing lead compounds. While a comprehensive SAR for the specific phenethyl-sulfonyl tetrazole class is still emerging, we can infer key relationships from related series.[9][10]
-
Phenethyl Ring Substituents: The electronic and steric properties of substituents on the phenyl ring are critical. Regression analysis on related sulfonyl herbicides showed that partition coefficient (π) and molar refractivity (MR) were significant parameters.[9] Ortho substituents capable of hydrogen bonding also played a key role, suggesting that modifications to the phenethyl ring can fine-tune target engagement and pharmacokinetic properties.[9]
-
The Sulfonyl Linker: The sulfonyl group is not merely a spacer. Its geometry and electronic properties are vital for orienting the phenethyl and tetrazole moieties within a target's binding pocket.
-
Tetrazole Substituents: The nature of the substituent at the N1 position of the tetrazole ring significantly influences the compound's overall properties and activity. Different aryl or alkyl groups can modulate lipophilicity and introduce additional points of interaction with the biological target.
Future Perspectives and Conclusion
The phenethyl-sulfonyl tetrazole scaffold represents a promising and relatively underexplored area of medicinal chemistry. The convergence of a metabolically stable bioisostere, a proven pharmacophoric linker, and a versatile binding moiety provides a robust platform for the development of new therapeutics.
Future research should focus on:
-
Library Synthesis: Expanding the library of compounds by systematically varying substituents on both the phenethyl and tetrazole rings to build a comprehensive SAR profile.
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets responsible for the observed anticancer activity.
-
Pharmacokinetic Profiling: Evaluating the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of lead compounds to assess their drug-likeness.
-
In Vivo Efficacy: Progressing the most promising candidates into preclinical animal models to validate their therapeutic potential.
References
-
Kommula, D., Polepalli, S., Jain, N., & Murty, M. S. R. (2018). Synthesis and Preliminary Antiproliferative Activity of Novel 4-Substituted Phenylsulfonyl Piperazines with Tetrazole Moiety. Indian Journal of Pharmaceutical Sciences, 80(6), 1049-1063.
-
Kommula, D., Polepalli, S., Jain, N., & Murty, M. S. R. (2018). Synthesis and Preliminary Antiproliferative Activity of Novel 4-Substituted Phenylsulfonyl Piperazines with Tetrazole Moiety. ResearchGate.
-
Schnabel, J., & Hiersemann, M. (2012). 1-Phenyl-5-{[2-(trimethylsilyl)ethyl]sulfonyl}-1H-tetrazole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o389.
-
Maji, D., et al. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry.
-
International Journal of Pharmaceutical Sciences Review and Research. (2017). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. International Journal of Pharmaceutical Sciences Review and Research, 46(1), 132-139.
-
Mohammad, A., et al. (2014). Biological Potentials of Substituted Tetrazole Compounds. Pharmaceutical Methods, 5(2), 39-46.
-
ResearchGate. (n.d.). A review of recent developments in pharmaceutical chemistry on biological evolution of tetrazole derivatives. ResearchGate.
-
Indian Journal of Pharmaceutical Sciences. (n.d.). Tetrazoles | N-substituted Sulfonyl Piperazine | Hybrid | Antiproliferative Activity. Indian Journal of Pharmaceutical Sciences.
-
Magee, P. S., & Zanno, P. R. (1983). Quantitative structure-activity relationships for 2-[(phenylmethyl)sulfonyl]pyridine 1-oxide herbicides. Journal of Medicinal Chemistry, 26(4), 475-478.
-
Bhat, M. R., et al. (2015). A Novel Synthesis and Characterization of 5-substituted Tetrazole with their Sulfonyl Derivatives. ResearchGate.
-
ResearchGate. (n.d.). Phenethyl group structure-activity relationship data within series 1. ResearchGate.
-
ResearchGate. (n.d.). Synthesis and structure–activity relationships of tetrazole-containing sulfonyl acetamides congeners. ResearchGate.
-
BenchChem. (2025). The Ascendant Therapeutic Potential of Substituted Tetrazole Compounds: A Technical Guide. BenchChem.
-
BenchChem. (2025). The Diverse Biological Activities of Small Molecule Tetrazole Derivatives: A Technical Guide for Drug Discovery Professionals. BenchChem.
-
Wei, C. X., Bian, M., & Gong, G. H. (2015). Tetrazolium compounds: synthesis and applications in medicine. Molecules, 20(4), 5528-5553.
-
Mini-Reviews in Organic Chemistry. (2021). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Mini-Reviews in Organic Chemistry, 18(1).
-
ResearchGate. (2018). Tetrazoles: Synthesis and Biological Activity. ResearchGate.
-
ResearchGate. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. ijpsonline.com [ijpsonline.com]
- 5. phmethods.net [phmethods.net]
- 6. researchgate.net [researchgate.net]
- 7. ijpsonline.com [ijpsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative structure-activity relationships for 2-[(phenylmethyl)sulfonyl]pyridine 1-oxide herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Purification of 5-((4-Chlorophenethyl)sulfonyl)-1-phenyl-1H-tetrazole
Abstract
This document provides a comprehensive guide to the purification of 5-((4-Chlorophenethyl)sulfonyl)-1-phenyl-1H-tetrazole, a compound of interest for researchers and professionals in drug development. The protocols detailed herein are grounded in established chemical principles and are designed to be both robust and adaptable. This guide emphasizes the rationale behind experimental choices, offering insights into troubleshooting and optimization. Key purification techniques, including recrystallization and column chromatography, are presented with step-by-step instructions, supported by visual workflows and comparative data to aid in method selection and execution.
Introduction: The Imperative for Purity
The compound this compound belongs to the class of sulfonyl-tetrazole derivatives. Such compounds are of significant interest in medicinal chemistry, often serving as bioisosteres for carboxylic acids and participating in a range of biological activities.[1] The efficacy and safety of any potential therapeutic agent are inextricably linked to its purity. Impurities, even in trace amounts, can lead to erroneous biological data, altered pharmacokinetic profiles, and potential toxicity. Therefore, the development of reliable and efficient purification methods is a critical step in the research and development pipeline.
This guide outlines two primary methods for the purification of this compound: recrystallization and column chromatography. The choice of method will depend on the nature and quantity of impurities, the scale of the purification, and the desired final purity.
Preliminary Considerations: Characterization of the Crude Product
Before commencing any purification protocol, it is essential to characterize the crude material. This initial analysis will inform the selection of the most appropriate purification strategy.
-
Physical State: The target compound is expected to be a solid at room temperature, a common characteristic of many tetrazole and sulfonamide derivatives.[2][3] If the crude product is an oil or a viscous liquid, this may indicate the presence of significant impurities or residual solvent.[4]
-
Solubility Screening: A preliminary assessment of the compound's solubility in a range of common organic solvents is crucial for developing an effective purification protocol.[5] This information is vital for selecting an appropriate solvent system for both recrystallization and chromatography.
-
Analytical Assessment: Techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy should be employed to assess the complexity of the crude mixture and identify the major impurities.
Purification Method 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility between the target compound and its impurities in a given solvent at different temperatures.[6] The principle relies on dissolving the impure compound in a hot solvent and then allowing it to cool slowly, leading to the formation of pure crystals of the target compound while the impurities remain dissolved in the mother liquor.[6]
Rationale for Solvent Selection
The choice of solvent is the most critical parameter in recrystallization. An ideal solvent should:
-
Exhibit high solubility for the target compound at elevated temperatures and low solubility at lower temperatures.[6]
-
Either not dissolve the impurities at all or keep them dissolved at low temperatures.
-
Be chemically inert with respect to the target compound.
-
Have a boiling point lower than the melting point of the target compound to prevent "oiling out".[4]
-
Be readily removable from the purified crystals.
For sulfonyl-tetrazole derivatives, a solvent system approach, often employing a polar solvent in which the compound is soluble and a non-polar anti-solvent in which it is insoluble, can be effective.[7] Common solvent systems include ethanol/water, isopropanol/water, and hexane/ethyl acetate.[4][8]
Single-Solvent Recrystallization Protocol
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of a suitable hot solvent to the crude this compound.[7] Heat the mixture with stirring until the solid completely dissolves.[7]
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.[7]
-
Hot Filtration (Optional): If insoluble impurities or activated charcoal are present, perform a hot gravity filtration to remove them.[7] It is crucial to use pre-heated glassware to prevent premature crystallization.[7]
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature.[7] Slow cooling is essential for the formation of large, pure crystals. The flask can be insulated to further slow the cooling process.[4]
-
Maximizing Yield: Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.[4]
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.[4]
Two-Solvent (Solvent/Anti-solvent) Recrystallization Protocol
-
Dissolution: Dissolve the crude compound in a minimal amount of a "good" solvent at room temperature, in which it is highly soluble.
-
Addition of Anti-solvent: Slowly add a miscible "anti-solvent" in which the compound is poorly soluble until the solution becomes persistently turbid.[7]
-
Inducing Crystallization: If crystals do not form spontaneously, gently scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.[7]
-
Crystal Growth: Allow the mixture to stand undisturbed to facilitate crystal growth. Cooling in an ice bath can enhance the yield.[7]
-
Isolation, Washing, and Drying: Follow steps 6-8 from the single-solvent protocol.
Recrystallization Workflow Diagram
Caption: Workflow for Recrystallization.
Troubleshooting Recrystallization
| Problem | Potential Cause | Solution |
| Oiling Out | Melting point of the compound is lower than the solvent's boiling point; high concentration of impurities.[4] | Re-dissolve the oil in more hot solvent and allow to cool more slowly; change to a lower-boiling point solvent; pre-purify by column chromatography.[4] |
| No Crystal Formation | Solution is not saturated (too much solvent); solution is supersaturated.[4] | Evaporate some of the solvent to increase concentration; induce crystallization by scratching the flask or adding a seed crystal.[4] |
| Low Yield | Too much solvent was used; premature crystallization during hot filtration. | Use the minimum amount of hot solvent for dissolution; ensure glassware for hot filtration is pre-heated. |
| Poor Purity | Inappropriate solvent choice; cooling was too rapid. | Perform thorough solvent screening; allow the solution to cool slowly and undisturbed. |
Purification Method 2: Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent).[9] For sulfonyl-tetrazole derivatives, especially when dealing with complex mixtures or oily products, column chromatography is often the method of choice.[4][10]
Principles of Separation
The separation is based on the polarity of the compounds in the mixture. In normal-phase chromatography (the most common type), a polar stationary phase like silica gel is used. Less polar compounds have a weaker interaction with the stationary phase and elute faster with a less polar mobile phase. More polar compounds interact more strongly with the stationary phase and require a more polar mobile phase to elute.
Column Chromatography Protocol
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped. Allow the silica gel to settle into a uniform bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent. The sample can be loaded directly onto the top of the silica gel bed or pre-adsorbed onto a small amount of silica gel, which is then added to the column.
-
Elution: Begin elution with the least polar solvent system. The polarity of the mobile phase can be gradually increased (gradient elution) or kept constant (isocratic elution) to separate the components.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC or HPLC to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Column Chromatography Workflow Diagram
Caption: Workflow for Column Chromatography.
Troubleshooting Column Chromatography
| Problem | Potential Cause | Solution |
| Poor Separation | Inappropriate solvent system; column overloading. | Optimize the eluent system using TLC; reduce the amount of sample loaded onto the column. |
| Compound Sticking to the Column | Compound is too polar for the eluent system. | Gradually increase the polarity of the mobile phase. A small amount of a polar modifier like methanol may be needed. |
| Cracked Column Bed | Improper packing of the column. | Ensure the silica gel is packed uniformly and never allowed to run dry. |
| Tailing of Spots on TLC | Compound may be acidic or basic. | Add a small amount of a modifier to the eluent (e.g., acetic acid for acidic compounds, triethylamine for basic compounds). |
Concluding Remarks
The purification of this compound is a critical step in its chemical synthesis and biological evaluation. Both recrystallization and column chromatography are powerful techniques that can yield highly pure material. The choice between these methods will be dictated by the specific characteristics of the crude product. For a crystalline solid with a major component, recrystallization is often a more straightforward and scalable approach. For complex mixtures, oily products, or when very high purity is required, column chromatography is indispensable. A combination of both techniques, where column chromatography is used as a preliminary purification step followed by recrystallization, can also be a highly effective strategy.[4]
References
- Benchchem. (n.d.).
- ACS Publications. (2018). Undergraduate Organic Experiment: Tetrazole Formation by Microwave Heated (3 + 2) Cycloaddition in Aqueous Solution.
- Benchchem. (n.d.). Recrystallization of Sulfonamide Products. Technical Support Center.
- Benchchem. (n.d.). Crystallinity of Sulfonamide Compounds. Technical Support Center.
- PubChem. (n.d.). 5-(4-Chlorophenyl)-1H-tetrazole.
- ChemicalBook. (n.d.). 5-(4-chlorophenyl)-1h-tetrazole.
- PubMed Central. (n.d.). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex.
- Sulfonyl esters. 2.
- Google Patents. (n.d.). US20070043098A1 - Process for the preparation of tetrazole derivatives from organo boron and organo aluminium azides.
- Google Patents. (n.d.). US20110184187A1 - Process for the preparation of tetrazole derivatives from organo boron and organo aluminium azides.
- Benchchem. (n.d.). Solubility Profile of 1H-Tetrazole in Common Organic Solvents: A Technical Guide.
- Chemistry LibreTexts. (2023).
- University of Rochester, Department of Chemistry. (n.d.).
- Sigma-Aldrich. (n.d.). 5-(4-Chlorophenyl)-1H-tetrazole 97 16687-61-9.
- ResearchGate. (n.d.). Effect of solvent on the synthesis of 5-phenyl 1H-tetrazole a.
Sources
- 1. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 5-(4-CHLOROPHENYL)-1H-TETRAZOLE CAS#: 16687-61-9 [m.chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
Application Notes and Protocols for the In Vitro Biological Evaluation of 5-((4-Chlorophenethyl)sulfonyl)-1-phenyl-1H-tetrazole
Introduction: Unveiling the Potential of a Novel Sulfonyl-Tetrazole Compound
The compound 5-((4-Chlorophenethyl)sulfonyl)-1-phenyl-1H-tetrazole, hereafter designated as CPT-Sulfonyl, represents a novel chemical entity at the intersection of two pharmacologically significant scaffolds: the tetrazole ring and a sulfonyl group. Tetrazole derivatives are of great interest in medicinal chemistry, often serving as bioisosteres for carboxylic acid groups, which can enhance metabolic stability and other beneficial physicochemical properties.[1][2][3] The tetrazole nucleus is a key component in numerous FDA-approved drugs and is associated with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1][4][5][6] Similarly, the sulfonyl (-SO2-) moiety is a cornerstone in the design of various therapeutic agents, known for its ability to form strong hydrogen bonds and interact with biological targets, leading to activities such as enzyme inhibition and antibacterial action.[4][7]
The unique combination of a 4-chlorophenethyl group, a sulfonyl linker, and a phenyl-tetrazole in CPT-Sulfonyl warrants a systematic investigation of its biological potential. This document provides a comprehensive, structured guide for the initial in vitro screening of CPT-Sulfonyl. It is designed not as a rigid template, but as a logical workflow, empowering researchers to conduct a thorough preliminary assessment of this compound's cytotoxic, antimicrobial, and enzyme-inhibitory activities. The protocols herein are based on established, validated methodologies to ensure scientific rigor and reproducibility.
Figure 1: Logical workflow for the initial in vitro biological evaluation of CPT-Sulfonyl.
Part 1: Cytotoxicity Screening for Anticancer Potential
Rationale: Cytotoxicity assays are a fundamental first step in drug discovery to evaluate a compound's potential toxicity and therapeutic efficacy, particularly in cancer research.[8][9] These assays measure various cellular parameters like metabolic activity, membrane integrity, and cell death pathways to quantify the concentration-dependent toxic effects of a compound on cultured cells.[10][11] Given that both tetrazole and sulfonyl-containing molecules have demonstrated anticancer properties,[6][12] a comprehensive cytotoxicity screen is the logical starting point for evaluating CPT-Sulfonyl.
Figure 2: A systematic approach for assessing the cytotoxicity of CPT-Sulfonyl.
Protocol 1: MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[8][13] Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells.[13]
Methodology:
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) and a non-cancerous cell line (e.g., HEK293) into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well).[8][13] Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of CPT-Sulfonyl in DMSO. Perform serial dilutions in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (DMSO at the highest concentration used) and an untreated control.
-
Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[8]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[10] This assay quantifies cytotoxicity by measuring LDH activity in the supernatant, which is indicative of cell lysis.[10]
Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.
-
Supernatant Collection: After the treatment period, carefully transfer an aliquot (e.g., 50 µL) of the cell culture supernatant from each well to a new 96-well plate.
-
Controls: Include controls for:
-
Spontaneous LDH release: Supernatant from untreated cells.
-
Maximum LDH release: Supernatant from cells treated with a lysis buffer (provided in commercial kits).[10]
-
-
LDH Reaction: Add the LDH reaction mixture (containing substrate and cofactor, typically from a commercial kit) to each well with the supernatant.
-
Incubation and Measurement: Incubate the plate in the dark at room temperature for up to 30 minutes. Measure the absorbance according to the kit manufacturer's instructions (e.g., at 490 nm).
Protocol 3: Annexin V/Propidium Iodide (PI) Assay for Apoptosis
Principle: This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.[10]
Methodology:
-
Cell Culture and Treatment: Seed cells in a 6-well plate and treat with CPT-Sulfonyl at concentrations around its determined IC50 value for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation. Wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the mixture for 15 minutes at room temperature in the dark.[10]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour to quantify the populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Data Presentation and Interpretation
The primary endpoint for cytotoxicity is the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that reduces cell viability by 50% compared to the control.[10] This is a key measure of a drug's potency.[10] Data should be presented as the mean ± standard deviation from at least three independent experiments. The selectivity index (SI) can be calculated by comparing the IC50 value in a non-cancerous cell line to that in a cancer cell line, providing an early indication of the compound's therapeutic window.[8][13]
Table 1: Example Cytotoxicity Data for CPT-Sulfonyl
| Cell Line | Type | CPT-Sulfonyl IC50 (µM) | Positive Control (e.g., Doxorubicin) IC50 (µM) |
| MCF-7 | Breast Cancer | Experimental Value | 15.2 ± 1.8[10] |
| HeLa | Cervical Cancer | Experimental Value | Reference Value |
| HEK293 | Non-Cancerous | Experimental Value | Reference Value |
Part 2: Antimicrobial Activity Screening
Rationale: The tetrazole ring is a prominent feature in many compounds with demonstrated antimicrobial properties.[1][4][12][14] The evaluation of novel synthetic compounds for their ability to inhibit the growth of pathogenic microbes is a critical step in addressing the global challenge of antimicrobial resistance.[15] Therefore, screening CPT-Sulfonyl against a panel of clinically relevant bacteria and fungi is a logical secondary investigation.
Figure 3: Workflow for determining the antimicrobial potential of CPT-Sulfonyl.
Protocol 4: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Principle: This method determines the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism.[15] It is a quantitative assay performed in 96-well microplates and is a standard method for antimicrobial susceptibility testing.[16]
Methodology:
-
Microorganism Selection: Use a panel of representative microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and yeast (e.g., Candida albicans).[4][12]
-
Inoculum Preparation: Prepare a standardized inoculum of each test microorganism (e.g., to 0.5 McFarland standard, which corresponds to approximately 10^8 CFU/mL) and then dilute it to achieve a final concentration of about 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of CPT-Sulfonyl in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi) to cover a wide concentration range.
-
Inoculation: Add the standardized microbial suspension to each well. Include a positive control (microbes in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of CPT-Sulfonyl at which there is no visible turbidity (growth) in the well.[15]
Protocol 5: Agar Disk Diffusion Assay
Principle: This is a qualitative or semi-quantitative method where a filter paper disk impregnated with the test compound is placed on an agar plate that has been inoculated with a microorganism. The compound diffuses into the agar, and if it is effective, it will inhibit microbial growth, resulting in a clear "zone of inhibition" around the disk.[12][15]
Methodology:
-
Plate Preparation: Prepare Mueller-Hinton agar plates.
-
Inoculation: Uniformly spread a standardized microbial inoculum (0.5 McFarland) across the surface of the agar plate using a sterile swab.
-
Disk Application: Aseptically place sterile filter paper disks (6 mm diameter) onto the agar surface. Pipette a fixed volume (e.g., 10 µL) of a known concentration of CPT-Sulfonyl (dissolved in a suitable solvent like DMSO) onto each disk.
-
Controls: Use a disk with the solvent alone as a negative control and disks with standard antibiotics (e.g., Ciprofloxacin, Fluconazole) as positive controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (in mm) around each disk.
Data Presentation and Interpretation
Results from the broth microdilution are reported as MIC values (µg/mL or µM). For the disk diffusion assay, the diameter of the inhibition zone is recorded. These results will reveal the potency and spectrum of CPT-Sulfonyl's antimicrobial activity.
Table 2: Example Antimicrobial Activity Data for CPT-Sulfonyl
| Microorganism | Type | MIC (µg/mL) | Zone of Inhibition (mm) |
| S. aureus | Gram-positive | Experimental Value | Experimental Value |
| E. coli | Gram-negative | Experimental Value | Experimental Value |
| C. albicans | Yeast | Experimental Value | Experimental Value |
Part 3: Exploratory Enzyme Inhibition Assays
Rationale: Many drugs, including those with sulfonyl groups, exert their therapeutic effects by inhibiting specific enzymes.[7] If CPT-Sulfonyl demonstrates significant and selective biological activity in the primary screens, investigating its potential as an enzyme inhibitor is a logical next step to elucidate its mechanism of action.[17] For instance, certain tetrazole derivatives have been shown to inhibit enzymes like cyclooxygenase (COX) or bacterial enzymes like DapE.[4][18]
General Protocol Framework for a Fluorescence-Based Enzyme Inhibition Assay
Principle: This protocol provides a general template that can be adapted for various enzymes. The assay measures the rate of an enzymatic reaction by monitoring the increase in fluorescence produced from a fluorogenic substrate. An inhibitor will reduce the rate of this reaction.[19]
Methodology:
-
Reagent Preparation:
-
Enzyme: Prepare a working solution of the purified target enzyme in an appropriate assay buffer.
-
Substrate: Prepare a solution of a suitable fluorogenic substrate.
-
Inhibitor: Prepare serial dilutions of CPT-Sulfonyl in DMSO.
-
-
Assay Procedure (in a 96-well black microplate):
-
Add a small volume (e.g., 2 µL) of each CPT-Sulfonyl dilution to the wells. Include DMSO-only wells for the uninhibited control.[19]
-
Add the enzyme solution (e.g., 48 µL) to each well and pre-incubate for a set time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.[19]
-
Initiate the reaction by adding the substrate solution (e.g., 50 µL).
-
-
Data Acquisition: Immediately begin monitoring the increase in fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths. Record data at regular intervals for a defined period (e.g., 30 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence vs. time plot) for each inhibitor concentration.
-
Determine the percent inhibition relative to the uninhibited control.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[19]
-
References
- Benchchem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
- National Institutes of Health (NIH). (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
- International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- ResearchGate. (2025, August 7). Update on in vitro cytotoxicity assays for drug development.
- Life Science Applications. (n.d.). Cytotoxicity Assays.
- ResearchGate. (2025, September 20). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- PubMed. (2019, September 18). Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools.
- Journal of Pharmaceutical Negative Results. (n.d.). New Tetrazole Derivatives As Potent In Vitro Antimicrobial Agents.
- National Institutes of Health (NIH). (2020, October 23). Synthesis, Cytotoxic Analysis, and Molecular Docking Studies of Tetrazole Derivatives via N-Mannich Base Condensation as Potential Antimicrobials.
- International Journal of Advanced Chemistry Research. (n.d.). Synthesis, characterization and biological evaluation of tetrazole derivatives.
- ResearchGate. (n.d.). Antimicrobial activity of the synthesized compounds. Compound Minimum....
- World Journal of Pharmaceutical Sciences. (n.d.). In vitro enzyme inhibition studies on new sulfonamide derivatives of 4-tosyl chloride.
- MDPI. (n.d.). Synthetic and Semisynthetic Compounds as Antibacterials Targeting Virulence Traits in Resistant Strains: A Narrative Updated Review.
- PubMed. (n.d.). A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines.
- National Institutes of Health (NIH). (n.d.). Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria.
- PrepChem.com. (n.d.). Synthesis of 5-[[p-(p-chlorophenylsulfonyl)anilino]methyl]-1H-tetrazole.
- MDPI. (2024, September 20). A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells.
- PubMed. (2023, March 1). Tetrazole-based inhibitors of the bacterial enzyme N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase as potential antibiotics.
- National Institutes of Health (NIH). (2025, December 8). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy.
- VNU Journal of Science. (2024, May 4). Structures and Acetylcholinesterase Inhibition Abilities of some Derivatives Bearing (Pyridin-2-yl)tetrazole Scaffold.
- Benchchem. (n.d.). Development of Enzyme Inhibitors from ((3-Chlorophenyl)sulfonyl)glycine: Application Notes and Protocols.
- South African Journal of Chemistry. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl.
- ResearchGate. (2025, August 6). The Synthesis and Biological Activities of [5-(4-Substituted Phenylsulfinyl/Sulfonyl)-1,3-Dimethyl-1H-Pyrazol-4-Yl]-Arylmethanones.
- PubMed. (n.d.). Evaluation of enzyme inhibition data in screening for new drugs.
- ResearchGate. (n.d.). Scheme 1. Synthesis of 5-phenyl1H-tetrazole (1)..
- Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles.
- Beilstein Journal of Organic Chemistry. (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks.
- PubMed Central (PMC). (n.d.). Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers.
- Northwestern Scholars. (2011, June 1). Synthesis and in vitro activity of N-benzyl-1-(2,3-dichlorophenyl)-1H- tetrazol-5-amine P2X 7 antagonists.
- PubMed Central (PMC). (n.d.). Tetrazoles via Multicomponent Reactions.
- PubMed. (2011, June 1). Synthesis and in vitro activity of N-benzyl-1-(2,3-dichlorophenyl)-1H-tetrazol-5-amine P2X(7) antagonists.
- PubMed. (n.d.). Design, synthesis and anticonvulsant activity evaluation of novel 4-(4-substitutedphenyl)-3-methyl-1H-1,2,4-triazol-5(4H)-ones.
Sources
- 1. pnrjournal.com [pnrjournal.com]
- 2. Structures and Acetylcholinesterase Inhibition Abilities of some Derivatives Bearing (Pyridin-2-yl)tetrazole Scaffold | VNU Journal of Science: Natural Sciences and Technology [js.vnu.edu.vn]
- 3. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wjpsonline.com [wjpsonline.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. opentrons.com [opentrons.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Cytotoxic Analysis, and Molecular Docking Studies of Tetrazole Derivatives via N-Mannich Base Condensation as Potential Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chemistryjournals.net [chemistryjournals.net]
- 15. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of enzyme inhibition data in screening for new drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Tetrazole-based inhibitors of the bacterial enzyme N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase as potential antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for 5-((4-Chlorophenethyl)sulfonyl)-1-phenyl-1H-tetrazole as a Potential Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for the investigation of 5-((4-Chlorophenethyl)sulfonyl)-1-phenyl-1H-tetrazole , a novel chemical entity with significant potential as an enzyme inhibitor. Given the compound's structural features—a tetrazole ring known for its bioisosteric relationship with carboxylic acids and its capacity to coordinate with metal ions, combined with a sulfonyl group prevalent in numerous established enzyme inhibitors—we hypothesize its utility in modulating the activity of specific enzyme classes, particularly metalloenzymes. This guide is structured to provide not just procedural steps but also the underlying scientific rationale, empowering researchers to effectively explore the inhibitory profile of this compound. We present a plausible synthetic route, detailed protocols for enzyme inhibition assays and kinetic studies to elucidate the mechanism of action, and best practices for data interpretation and management of a novel chemical entity.
Scientific Rationale and a Plausible Hypothesis
The chemical architecture of this compound suggests a compelling hypothesis for its function as an enzyme inhibitor. The tetrazole moiety is a well-established bioisostere of the carboxylic acid group, capable of participating in similar hydrogen bonding and ionic interactions within an enzyme's active site.[1] Furthermore, the four nitrogen atoms of the tetrazole ring can act as effective chelating agents for metal ions, such as the catalytic zinc ion found in metalloenzymes like carbonic anhydrases and matrix metalloproteinases (MMPs).[2]
The sulfonyl group is a key pharmacophore in a wide array of therapeutic agents and is known to form strong hydrogen bonds with active site residues of target enzymes.[3][4] The presence of the 4-chlorophenethyl and phenyl substituents provides lipophilic character, which can facilitate binding to hydrophobic pockets within the enzyme, potentially enhancing both potency and selectivity.
Based on these structural attributes, we hypothesize that This compound may function as a competitive inhibitor of a zinc-dependent metalloenzyme . The tetrazole ring is proposed to bind to the active site zinc ion, while the sulfonyl and aromatic moieties engage in complementary interactions with the surrounding amino acid residues.
Synthesis of this compound
As a novel compound, a standardized synthesis protocol is not yet established. However, based on established synthetic methodologies for functionalized tetrazoles and sulfones, a plausible multi-step synthetic route is proposed below.[5][6]
Proposed Synthetic Pathway
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. chalcogen.ro [chalcogen.ro]
- 3. scielo.org.za [scielo.org.za]
- 4. A Practical Synthesis of 5-Substituted 1H-Tetrazoles from Aldoximes Employing the Azide Anion from Diphenyl Phosphorazidate [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. 1H-Tetrazole synthesis [organic-chemistry.org]
Application Note: A Validated Workflow for the Antibacterial Screening of Novel Tetrazole Derivatives
Introduction: The Imperative for Novel Antibacterial Agents
The relentless rise of antimicrobial resistance (AMR) constitutes a formidable threat to global public health. As existing therapeutic options lose efficacy, the scientific community is urgently exploring new chemical scaffolds capable of circumventing established resistance mechanisms.[1][2] Among these, tetrazole derivatives have emerged as a particularly promising class of nitrogen-rich heterocycles.[3][4] The tetrazole ring can act as a bioisosteric replacement for carboxylic acids, enhancing metabolic stability and binding interactions with bacterial targets.[4][5] Several clinically available drugs feature this moiety, underscoring its therapeutic potential.[3][6]
This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals engaged in the antibacterial screening of novel tetrazole derivatives. We present a structured, multi-stage workflow, from initial qualitative assessment to quantitative potency and safety profiling. The protocols herein are grounded in the authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI), ensuring the generation of robust, reproducible, and clinically relevant data.[7][8][9]
Overall Screening Cascade
The journey from a library of novel tetrazole compounds to a validated lead candidate follows a logical and resource-efficient progression. The primary goal is to systematically narrow the field to the most promising molecules by increasing the stringency and complexity of the evaluation at each stage.
Caption: High-level workflow for antibacterial drug discovery.
Part 1: Primary Screening via Agar Disk Diffusion
Principle: The Kirby-Bauer disk diffusion method is a foundational, qualitative technique used to assess the antimicrobial activity of a substance.[10][11] An antimicrobial-impregnated disk placed on an agar surface inoculated with a bacterial lawn creates a concentration gradient as the compound diffuses into the medium.[12][13] If the compound is effective, it will inhibit bacterial growth, resulting in a clear "zone of inhibition" around the disk.[11] The diameter of this zone is proportional to the compound's activity and diffusion characteristics.
This method is ideal for initial high-throughput screening due to its simplicity, low cost, and ability to quickly identify active compounds from a large library.
Protocol 1: Agar Disk Diffusion Test
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test bacterium from an overnight (18-24 hours) agar plate.
-
Transfer colonies to a tube of sterile broth (e.g., Tryptic Soy Broth) or saline.
-
Vortex thoroughly to create a smooth suspension.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL and is critical for reproducibility.[14]
-
-
Plate Inoculation:
-
Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted inoculum.[14]
-
Remove excess fluid by pressing and rotating the swab firmly against the inside wall of the tube.[13]
-
Streak the swab evenly across the entire surface of a Mueller-Hinton agar (MHA) plate to ensure a uniform lawn of growth. Rotate the plate by 60° and repeat the streaking twice more to cover the surface completely.[11][12]
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.[12]
-
-
Disk Application:
-
Prepare sterile 6-mm blank paper disks by impregnating them with a known concentration of the novel tetrazole derivative (e.g., 10 µL of a 1 mg/mL solution). Ensure the solvent used to dissolve the compound is evaporated and has no inherent antibacterial activity.
-
Using sterile forceps, place the impregnated disks onto the inoculated MHA surface, ensuring firm contact.[14]
-
Space disks sufficiently to prevent overlapping zones of inhibition (typically no more than 6 disks on a 100mm plate).[14]
-
Include a standard antibiotic disk as a positive control and a solvent-only disk as a negative control.
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C for 16-18 hours in a non-CO₂ incubator.[14]
-
-
Interpretation:
-
Measure the diameter of the zone of inhibition (including the disk) to the nearest millimeter using a ruler or calipers on the underside of the plate.[12]
-
A zone of inhibition indicates that the compound has activity against the test organism. Compounds producing a significant zone (e.g., >10 mm) are considered "hits" and prioritized for quantitative analysis.
-
Caption: Workflow for the Agar Disk Diffusion Assay.
Part 2: Quantitative Analysis - MIC & MBC Determination
Following the identification of active hits, the next critical step is to quantify their potency. This is achieved by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Minimum Inhibitory Concentration (MIC)
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[15][16] The broth microdilution method is a standardized and widely used technique for MIC determination, providing a quantitative result (in µg/mL) that allows for direct comparison of compound potency.[17][18]
Protocol 2: Broth Microdilution for MIC Determination
-
Compound Preparation:
-
Prepare a stock solution of each "hit" tetrazole derivative in a suitable solvent (e.g., DMSO).
-
Perform a serial two-fold dilution of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[17] For example, to test concentrations from 128 µg/mL to 0.25 µg/mL, add 100 µL of CAMHB to wells 2-11. Add 200 µL of the compound at 128 µg/mL to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial transfer down to well 10, discarding the final 100 µL from well 10.[17]
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension as described in Protocol 1, adjusted to a 0.5 McFarland standard.
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Plate Inoculation:
-
Add 100 µL of the standardized, diluted inoculum to each well (columns 1-11), resulting in a final volume of 200 µL per well and halving the compound concentrations to the desired final range (e.g., 64 µg/mL to 0.125 µg/mL).
-
Controls:
-
-
Incubation:
-
Seal the plate (e.g., with an adhesive film) and incubate at 35 ± 2°C for 16-20 hours.[18]
-
-
Interpretation:
Caption: 96-well plate layout for MIC determination.
Minimum Bactericidal Concentration (MBC)
Principle: The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[21][22] This assay distinguishes bactericidal (killing) agents from bacteriostatic (growth-inhibiting) agents.[23] An agent is generally considered bactericidal if the MBC is no more than four times the MIC (MBC/MIC ratio ≤ 4).[24][25]
Protocol 3: MBC Determination
-
Subculturing:
-
Following the determination of the MIC, take a 10-20 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).
-
Spot-plate each aliquot onto a fresh, compound-free agar plate (e.g., MHA).
-
-
Incubation:
-
Incubate the agar plate at 35 ± 2°C for 18-24 hours.
-
-
Interpretation:
Part 3: Selectivity and Safety Profiling
A potent antibacterial compound is only therapeutically viable if it is selectively toxic to bacterial cells while sparing mammalian cells.
Principle: An in vitro cytotoxicity assay, such as the MTT assay, is used to measure the metabolic activity of mammalian cells as an indicator of cell viability.[27][28] The assay quantifies the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[28][29] The resulting data are used to calculate the 50% inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%.[30]
Protocol 4: MTT Cytotoxicity Assay (Summary)
-
Cell Culture: Seed a suitable mammalian cell line (e.g., HEK293, Vero) into a 96-well plate at an appropriate density and allow cells to adhere overnight.
-
Compound Treatment: Expose the cells to serial dilutions of the novel tetrazole derivatives for a defined period (e.g., 24-48 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan.[28]
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution using a microplate reader (typically at 570 nm).[28]
-
IC₅₀ Calculation: Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Data Analysis: The Selectivity Index (SI)
The Selectivity Index (SI) is a crucial metric for evaluating the therapeutic window of a potential drug. It provides a quantitative measure of a compound's selectivity for bacterial cells over mammalian cells.[31][32]
Calculation: SI = IC₅₀ (mammalian cells) / MIC (bacterial cells)
A higher SI value is desirable, indicating that the compound is significantly more toxic to bacteria than to host cells. Generally, an SI greater than 10 is considered a promising indicator for further development.[32][33]
Data Presentation and Interpretation
Systematic tabulation of results is essential for comparing the activity and safety profiles of multiple derivatives.
| Compound ID | Zone of Inhibition (mm) vs. S. aureus | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MBC (µg/mL) vs. S. aureus | MBC/MIC Ratio | IC₅₀ (µg/mL) vs. HEK293 | Selectivity Index (SI) vs. S. aureus |
| TET-001 | 18 | 2 | 32 | 4 | 2 | >128 | >64 |
| TET-002 | 12 | 16 | >64 | 64 | 4 | 95 | 5.9 |
| TET-003 | 22 | 0.5 | 8 | 2 | 4 | 75 | 150 |
| TET-004 | 9 | 32 | >64 | >64 | >2 | 110 | 3.4 |
| Ciprofloxacin | 25 | 1 | 0.25 | 2 | 2 | >100 | >100 |
Interpretation of Example Data:
-
TET-001: Shows good activity and is bactericidal against S. aureus (MBC/MIC = 2). It has excellent selectivity (SI > 64), making it a strong candidate.
-
TET-002: Exhibits moderate activity and borderline bactericidal action. Its selectivity is low (SI < 10), suggesting potential cytotoxicity issues.
-
TET-003: The most potent compound against S. aureus (MIC = 0.5 µg/mL) with bactericidal activity. It demonstrates outstanding selectivity (SI = 150), marking it as a high-priority lead candidate for further investigation.
-
TET-004: Shows weak activity and a poor selectivity index, making it a low-priority candidate.
References
-
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol - American Society for Microbiology. ([Link])
-
Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs. ([Link])
-
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org. ([Link])
-
Recent advances in the medicinal chemistry of tetrazole as antibacterial agents: a comprehensive study Review Article - Pharmaspire. ([Link])
-
Disk diffusion test - Wikipedia. ([Link])
-
Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics. ([Link])
-
Development of mixed microbial screening and cultivation methods for novel antibiotic discovery - American Chemical Society. ([Link])
-
Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods - PMC - NIH. ([Link])
-
MIC Determination By Microtitre Broth Dilution Method - Hancock Lab. ([Link])
-
Broth Dilution Method for MIC Determination - Microbe Online. ([Link])
-
How-to guide: Minimum Inhibitory Concentration (MIC) - Emery Pharma. ([Link])
-
Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials - UKHSA Research Portal. ([Link])
-
Minimum Bactericidal Concentration (MBC) Test - Microbe Investigations. ([Link])
-
Minimum bactericidal concentration - Grokipedia. ([Link])
-
Broth Microdilution | MI - Microbiology. ([Link])
-
Broth microdilution - Wikipedia. ([Link])
-
Assessing Cytotoxicity, Proteolytic Stability, and Selectivity of Antimicrobial Peptides: Implications for Orthopedic Applications - MDPI. ([Link])
-
How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test - Hardy Diagnostics. ([Link])
-
The minimum bactericidal concentration of antibiotics - BMG Labtech. ([Link])
-
Antimicrobial Susceptibility Testing | Area of Focus - CLSI. ([Link])
-
Tetrazole Derivatives as Antimicrobial Agents: A Comprehensive Review - International Journal of Pharmaceutical Research and Applications (IJPRA). ([Link])
-
MBC vs. MIC: What Every Drug Developer Should Know - Microbe Investigations. ([Link])
-
Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods - Aging-US. ([Link])
-
Screening Strategies to Identify New Antibiotics | Bentham Science Publishers. ([Link])
-
Screening Strategies to Identify New Antibiotics - Ingenta Connect. ([Link])
-
Table 2 Selectivity index values of compounds against bacterial pathogens - ResearchGate. ([Link])
-
The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC - NIH. ([Link])
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - NIH. ([Link])
-
Microbiology guide to interpreting minimum inhibitory concentration (MIC) - idexx. ([Link])
-
Recent Advances in the Medicinal Chemistry of Tetrazole as antibacterial agents: A Comprehensive Study - IJRAR.org. ([Link])
-
M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI. ([Link])
-
Green Synthesis, Molecular Docking Studies, and Antimicrobial Evaluation of Tetrazoles Derivatives. ([Link])
-
Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells - PubMed. ([Link])
-
M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition - National Institutes of Health, Islamabad Pakistan. ([Link])
-
Antibacterial Susceptibility Test Interpretive Criteria - FDA. ([Link])
-
MIC and MBC testing tips to ensure reproducibility of results - Microbe Investigations. ([Link])
-
Selectivity factor - Wikipedia. ([Link])
-
Antimicrobial activity, improved cell selectivity and mode of action of short PMAP-36-derived peptides against bacteria and Candida - PMC - NIH. ([Link])
-
The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC - NIH. ([Link])
-
In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PubMed Central. ([Link])
-
Selectivity index of SAAP-148 NPs and SAAP-148 solution based on the... | Download Scientific Diagram - ResearchGate. ([Link])
-
The Cytotoxic Assessment of Antibacterial-Enhanced Mineral Trioxide Aggregate Compared to Commercially Available Bioceramic Cements by Using Methyl-Thiazoldiphenyl-Tetrazolium (MTT) Assay on Human Dental Pulp Stem Cells: An In Vitro Study - NIH. ([Link])
-
Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. ([Link])
Sources
- 1. Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods | Aging [aging-us.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. isfcppharmaspire.com [isfcppharmaspire.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijrar.org [ijrar.org]
- 7. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 8. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 9. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 11. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 12. asm.org [asm.org]
- 13. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 14. hardydiagnostics.com [hardydiagnostics.com]
- 15. emerypharma.com [emerypharma.com]
- 16. Broth Microdilution | MI [microbiology.mlsascp.com]
- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 18. Broth microdilution - Wikipedia [en.wikipedia.org]
- 19. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. idexx.dk [idexx.dk]
- 21. Antibiotic Susceptibility MIC/MBC Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 22. microbe-investigations.com [microbe-investigations.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. grokipedia.com [grokipedia.com]
- 25. microbe-investigations.com [microbe-investigations.com]
- 26. bmglabtech.com [bmglabtech.com]
- 27. The Cytotoxic Assessment of Antibacterial-Enhanced Mineral Trioxide Aggregate Compared to Commercially Available Bioceramic Cements by Using Methyl-Thiazoldiphenyl-Tetrazolium (MTT) Assay on Human Dental Pulp Stem Cells: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 28. MTT assay protocol | Abcam [abcam.com]
- 29. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 30. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Assessing Cytotoxicity, Proteolytic Stability, and Selectivity of Antimicrobial Peptides: Implications for Orthopedic Applications [mdpi.com]
- 32. researchgate.net [researchgate.net]
- 33. Selectivity factor - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: A Comprehensive Guide to the Preclinical Evaluation of Anti-Inflammatory Tetrazoles
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Therapeutic Potential of Tetrazoles in Inflammation
Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli, such as pathogens and damaged cells. While acute inflammation is a protective and restorative mechanism, its dysregulation can lead to chronic inflammatory diseases, a significant global health concern. The tetrazole scaffold, a five-membered heterocyclic ring containing four nitrogen atoms, has emerged as a privileged structure in medicinal chemistry. Numerous tetrazole derivatives have demonstrated potent pharmacological activities, including anti-inflammatory effects.[1][2] Their unique electronic properties and metabolic stability make them attractive candidates for the development of novel anti-inflammatory therapeutics.
This guide provides a comprehensive framework for the preclinical evaluation of tetrazole-based compounds for their anti-inflammatory properties. We will delve into the rationale behind the selection of specific in vitro and in vivo models, provide detailed, step-by-step protocols, and offer insights into data interpretation. Our approach is designed to be a self-validating system, ensuring the generation of robust and reproducible data for informed decision-making in drug discovery and development.
I. Foundational In Vitro Screening: A Multi-pronged Approach
Initial screening in a controlled in vitro environment is crucial for identifying promising lead compounds and elucidating their mechanisms of action. This phase focuses on assessing cytotoxicity and evaluating effects on key inflammatory pathways.
A. Establishing a Safe Therapeutic Window: Cytotoxicity Assessment
Before evaluating anti-inflammatory efficacy, it is imperative to determine the concentration range at which the tetrazole compounds do not exert cytotoxic effects. The MTT assay is a widely used and reliable colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[3][4]
Principle: Metabolically active cells possess NAD(P)H-dependent cellular oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[4]
Experimental Workflow for Cytotoxicity Screening
Caption: Simplified NF-κB signaling pathway in macrophages.
The transcription factor NF-κB is a master regulator of inflammatory responses. [5][6]Its activation is a key event in LPS-stimulated macrophages, leading to the expression of numerous pro-inflammatory genes. [7]Investigating the effect of tetrazole compounds on NF-κB activation can provide further mechanistic understanding.
II. In Vivo Validation: Assessing Efficacy in a Living System
Promising candidates from in vitro screening should be further evaluated in well-established in vivo models of inflammation. These models allow for the assessment of a compound's efficacy, pharmacokinetics, and potential side effects in a whole-organism context. [8][9]
A. Acute Inflammation Model: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a widely used and highly reproducible assay for screening the acute anti-inflammatory activity of novel compounds. [10][11]Subplantar injection of carrageenan, a sulfated polysaccharide, elicits a biphasic inflammatory response characterized by edema, hyperalgesia, and erythema. [10] Biphasic Inflammatory Response:
-
Early Phase (0-2.5 hours): Mediated by the release of histamine, serotonin, and bradykinin. [10]* Late Phase (3-6 hours): Primarily driven by the overproduction of prostaglandins, facilitated by the upregulation of COX-2. [10] Experimental Workflow for Carrageenan-Induced Paw Edema
Caption: Workflow for the carrageenan-induced paw edema assay.
Data Presentation: Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| Tetrazole Compound X | 10 | 0.42 ± 0.03 | 50.6% |
| Tetrazole Compound X | 20 | 0.28 ± 0.02 | 67.1% |
| Indomethacin | 10 | 0.35 ± 0.04 | 58.8% |
| p < 0.05, **p < 0.01 compared to vehicle control. |
III. Detailed Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell adhesion. [12]2. Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the tetrazole compounds. Include wells for vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin). Incubate for 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. [3][13]4. Solubilization: Carefully remove the MTT solution and add 100-130 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals. [12]5. Absorbance Measurement: Measure the absorbance at a wavelength of 540-570 nm using a microplate reader. [4]6. Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Griess Test for Nitric Oxide Quantification
-
Sample Collection: After treating LPS-stimulated RAW 264.7 cells with tetrazole compounds for 24 hours, collect the cell culture supernatant.
-
Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water. [14]3. Reaction: In a 96-well plate, mix 50 µL of the cell culture supernatant with 50 µL of the Griess reagent. [15]4. Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light. [15]5. Absorbance Measurement: Measure the absorbance at 540 nm. [16]6. Data Analysis: Determine the nitrite concentration in the samples by comparing the absorbance values to a sodium nitrite standard curve.
Protocol 3: Cytokine ELISA
-
Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) and incubate overnight at 4°C. [17]2. Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 10% FBS in PBS) for 1-2 hours. [18]3. Sample Incubation: Add cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells and incubate for 2 hours. [18]4. Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour. [17]5. Enzyme Conjugate: Wash the plate and add an enzyme conjugate (e.g., streptavidin-horseradish peroxidase). Incubate for 1 hour. [19]6. Substrate Addition: Wash the plate and add a TMB substrate solution. Stop the reaction with sulfuric acid. [18]7. Absorbance Measurement: Measure the absorbance at 450 nm. [18]8. Data Analysis: Calculate the cytokine concentrations in the samples from the standard curve.
Protocol 4: Carrageenan-Induced Paw Edema in Rats
-
Animal Grouping: Use male Wistar rats (150-200g) and divide them into groups (n=6 per group): vehicle control, positive control (e.g., Indomethacin, 10 mg/kg, p.o.), and tetrazole compound treatment groups at various doses. [10]2. Compound Administration: Administer the compounds orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection. [10]3. Baseline Measurement: Measure the initial volume of the right hind paw (V₀) using a plethysmometer.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the subplantar surface of the right hind paw. [10]5. Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after carrageenan injection. [10]6. Data Analysis: Calculate the increase in paw volume (Edema = Vₜ - V₀) and the percentage inhibition of edema for each group compared to the vehicle control.
IV. Conclusion and Future Directions
The experimental framework outlined in these application notes provides a robust and logical progression for the preclinical evaluation of tetrazole derivatives as potential anti-inflammatory agents. By systematically assessing cytotoxicity, elucidating in vitro mechanisms of action, and validating efficacy in an in vivo model of acute inflammation, researchers can confidently identify and advance promising lead candidates. Future studies may involve exploring chronic inflammation models, delving deeper into specific signaling pathways, and conducting comprehensive pharmacokinetic and toxicological profiling to support the translation of these promising compounds into clinical development.
References
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Lamie, P. F., Philoppes, J. N., Azouz, A. A., & Safwat, N. M. (2020). Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 127-142. Retrieved from [Link]
-
Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. Retrieved from [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
-
Al-Shuhaib, M. B. (2023, February 27). MTT (Assay protocol). Protocols.io. Retrieved from [Link]
-
Sostres, C., Gargallo, C. J., & Lanas, A. (2014). In vitro and in vivo models for anti-inflammation: an evaluative review. Inflammation Research, 63(12), 975–986. Retrieved from [Link]
-
Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. Retrieved from [Link]
-
Slideshare. (n.d.). IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Kaileh, M., & Sen, R. (2012). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 3, 216. Retrieved from [Link]
-
Semantic Scholar. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. Retrieved from [Link]
-
O'Neill, L. A. J. (2015). Modulating Inflammation through the Negative Regulation of NF-κB Signaling. The Journal of Immunology, 194(5), 2249–2255. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization, Antibacterial & Anti-Inflammatory Effects Of Substituted Tetrazole Derivatives Based On Different Types Of Carbazone And Benzaldehyde. Retrieved from [Link]
-
Kumar, K. A., Reddy, T. C., Reddy, G. V., Reddy, D. B. K., Mahipal, S. V. K., Sinha, S., Gaikwad, A. N., & Reddanna, P. (2011). High-throughput screening assays for cyclooxygenase-2 and 5-lipoxygenase, the targets for inflammatory disorders. Journal of Inflammation Research, 4, 145–154. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. Retrieved from [Link]
-
Mulero, M. C., & Huxford, T. (2019). NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. Frontiers in Immunology, 10, 1365. Retrieved from [Link]
-
Bowdish Lab. (2011, April 7). CYTOKINE ELISA. Retrieved from [Link]
-
Abdel-Mottaleb, M. M. A., El-gazzar, M. G. A., & Al-Said, M. S. (2019). Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools. Bioorganic Chemistry, 92, 103239. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
-
Al-Nahrain Journal of Science. (2025, February 5). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Retrieved from [Link]
-
ResearchGate. (2025, July 16). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. Retrieved from [Link]
-
ResearchGate. (2025, February 26). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Detection and Quantification of Cytokines and Other Biomarkers. Retrieved from [Link]
-
Singh, S. K. (2018, May 10). Cell Culture and estimation of cytokines by ELISA. Protocols.io. Retrieved from [Link]
-
Protocols.io. (2019, December 8). Protocol Griess Test. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor. Retrieved from [Link]
-
SciELO. (2019, March 18). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Retrieved from [Link]
-
AntBio. (2026, January 7). Lipopolysaccharide Inflammation Model: Core Mechanisms, Applications a. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (2017, December 20). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. Retrieved from [Link]
-
MDPI. (n.d.). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Retrieved from [Link]
-
Semantic Scholar. (n.d.). In vitro assays to investigate the anti-inflammatory activity of herbal extracts. Retrieved from [Link]
-
MDPI. (n.d.). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Retrieved from [Link]
-
ResearchGate. (2013, February 5). Can any one suggest the exact protocol for NO assay using Griess reagent? Do I have to use colorless media for plating the cells?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. Retrieved from [Link]
-
MDPI. (n.d.). Lipopolysaccharide-Induced Inflammatory Response and Its Prominent Suppression by Paspalum thunbergii Extract. Retrieved from [Link]
-
MDPI. (n.d.). Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. Retrieved from [Link]
-
ResearchGate. (n.d.). LPS-induced inflammatory reaction and M1-like properties macrophages.... Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, April 6). Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. Retrieved from [Link]
-
Semantic Scholar. (n.d.). In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. Retrieved from [Link]
-
Biocompare. (n.d.). Using ELISA to Detect Cytokines and Chemokines. Retrieved from [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]
Sources
- 1. Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. clyte.tech [clyte.tech]
- 5. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
- 8. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 9. IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS | PPTX [slideshare.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 12. MTT (Assay protocol [protocols.io]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Cytokine Elisa [bdbiosciences.com]
- 18. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 19. bowdish.ca [bowdish.ca]
Application Notes and Protocols for Assessing the Antiproliferative Activity of Synthesized Compounds
Introduction: The Imperative of Antiproliferative Screening in Drug Discovery
The ability of a compound to inhibit cellular proliferation is a cornerstone of modern drug discovery, particularly in the development of novel anticancer therapeutics.[1][2][3] Antiproliferative agents aim to arrest the uncontrolled growth of malignant cells, and therefore, robust and reproducible methods to quantify this activity are paramount.[4][5] This guide provides a comprehensive overview of the principles and detailed protocols for assessing the antiproliferative effects of synthesized compounds, designed for researchers, scientists, and drug development professionals.
At its core, an antiproliferative assay measures the ability of a test compound to inhibit the growth and division of cells.[5] This is distinct from a cytotoxicity assay, which measures direct cell killing.[5] While the two effects can be related, an antiproliferative agent may be cytostatic (inhibiting growth) rather than cytotoxic (killing cells). Understanding this distinction is crucial for interpreting results and elucidating the mechanism of action of a novel compound.
This document will delve into the most widely used colorimetric assays—MTT, MTS, and CCK-8—providing not only step-by-step instructions but also the scientific rationale behind each experimental choice. Furthermore, we will explore the critical aspects of experimental design, data analysis, and the interpretation of results, empowering researchers to generate high-quality, reliable data.
Foundational Principles: Indirect Measurement of Cell Viability and Proliferation
The majority of high-throughput antiproliferation assays are based on an indirect measurement of cell number by assessing the metabolic activity of the cell population.[6] The underlying principle is that the metabolic activity of a cell culture is directly proportional to the number of viable, proliferating cells.[7][8] Therefore, a reduction in metabolic activity in the presence of a test compound is indicative of an antiproliferative effect.
These assays commonly utilize tetrazolium salts, which are reduced by metabolically active cells to produce a colored formazan product.[7][9] The intensity of the color, which can be quantified using a spectrophotometer, correlates with the number of viable cells.[8][10]
Key Experimental Protocols
The MTT Assay: The Gold Standard in Proliferation Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a classic and widely used colorimetric method for assessing cell metabolic activity.[7][8][11]
Principle: In viable cells, mitochondrial NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[7][11] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of living cells.[8][10]
Experimental Workflow:
Caption: Workflow of the MTT Antiproliferative Assay.
Detailed Protocol for MTT Assay:
-
Cell Seeding:
-
Culture the desired cell line to logarithmic growth phase.[10] For adherent cells, harvest using trypsinization and resuspend in complete culture medium.[12] For suspension cells, collect by centrifugation.
-
Determine cell density using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL per well.[1][10]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach (for adherent cells) and resume exponential growth.[10]
-
-
Compound Treatment:
-
Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., DMSO).[10]
-
Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.
-
Include appropriate controls:
-
Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve the compound.
-
Untreated Control: Cells in culture medium only.
-
Blank: Medium only (no cells) to measure background absorbance.
-
-
Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).[1]
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.[10]
-
Mix thoroughly by gentle pipetting or by placing the plate on a shaker for a few minutes.
-
-
Data Acquisition:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[8] A reference wavelength of 630 nm can be used to reduce background noise.
-
The MTS Assay: A Homogeneous Alternative
The MTS assay is a second-generation tetrazolium salt-based assay that offers the advantage of a soluble formazan product, simplifying the protocol.
Principle: The MTS tetrazolium compound is reduced by viable, metabolically active cells in the presence of an electron coupling reagent (phenazine ethosulfate; PES) to generate a colored formazan product that is soluble in cell culture medium.[14][15] This eliminates the need for a solubilization step.[15]
Experimental Workflow:
Caption: Workflow of the MTS Antiproliferative Assay.
Detailed Protocol for MTS Assay:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 as described for the MTT assay.
-
MTS Reagent Addition and Incubation:
-
Data Acquisition:
The CCK-8/WST-8 Assay: Enhanced Sensitivity and Stability
The Cell Counting Kit-8 (CCK-8) utilizes the highly water-soluble tetrazolium salt WST-8, which produces a water-soluble formazan dye upon reduction by cellular dehydrogenases.[16]
Principle: WST-8 is reduced by dehydrogenases in viable cells to an orange-colored formazan that is soluble in the culture medium.[16] The amount of formazan generated is directly proportional to the number of living cells.[16] This assay is known for its high sensitivity and the stability of the WST-8 reagent.
Detailed Protocol for CCK-8 Assay:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 as described for the MTT assay.
-
CCK-8 Reagent Addition and Incubation:
-
Data Acquisition:
-
Measure the absorbance at 450 nm using a microplate reader.[16]
-
Data Analysis and Interpretation
Calculating Percentage Cell Viability
The raw absorbance data must be processed to determine the effect of the compound on cell proliferation.
-
Background Subtraction: Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.[10]
-
Normalization to Control: Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells.
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 [10]
Determining the IC₅₀ Value
The half-maximal inhibitory concentration (IC₅₀) is a key metric of a compound's potency. It is the concentration of the compound that inhibits cell proliferation by 50%.[17][18]
-
Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the compound concentration.[17]
-
Non-linear Regression: Use a software package (e.g., GraphPad Prism, SigmaPlot) to fit the data to a sigmoidal dose-response curve (variable slope).[17][19]
-
IC₅₀ Determination: The IC₅₀ value is the concentration of the compound that corresponds to 50% cell viability on the fitted curve.[17]
Data Presentation:
The antiproliferative activity of synthesized compounds can be effectively summarized in a table.
| Compound ID | Target Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| Compound A | MCF-7 | 48 | 5.2 ± 0.7 |
| Compound B | MCF-7 | 48 | 12.8 ± 1.5 |
| Doxorubicin (Control) | MCF-7 | 48 | 0.9 ± 0.2 |
Self-Validating Systems and Best Practices
To ensure the trustworthiness and reproducibility of the results, it is essential to incorporate self-validating measures into the experimental design.
-
Positive Control: Include a known antiproliferative agent (e.g., doxorubicin) to validate the assay's ability to detect an inhibitory effect.[1]
-
Negative/Vehicle Control: Essential for normalizing the data and accounting for any effects of the solvent.[10]
-
Cell Seeding Density Optimization: The optimal cell number per well should be determined for each cell line to ensure that the cells are in the logarithmic growth phase throughout the experiment and that the absorbance values are within the linear range of the microplate reader.
-
Technical and Biological Replicates: Perform each experiment with multiple technical replicates (multiple wells for the same condition in one experiment) and biological replicates (independent experiments performed on different days) to ensure the statistical significance of the results.
Conclusion
The assessment of antiproliferative activity is a critical step in the evaluation of novel therapeutic compounds. The MTT, MTS, and CCK-8 assays provide robust, reliable, and high-throughput methods for this purpose. By understanding the principles behind these assays, adhering to detailed protocols, and employing sound data analysis practices, researchers can confidently and accurately characterize the antiproliferative potential of their synthesized compounds, paving the way for further preclinical development.
References
- ATCC. (2012). ATCC Animal Cell Culture Guide: Tips and Techniques for Continuous Cell Lines.
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
-
Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
On Science. (n.d.). ATCC ANIMAL CELL CULTURE GUIDE. Retrieved from [Link]
-
Takara Bio. (n.d.). Cell viability and proliferation measurement. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). A Simple and Sensitive High-Content Assay for the Characterization of Antiproliferative Therapeutic Antibodies. Retrieved from [Link]
- Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.).
-
MDPI. (n.d.). Antiproliferative Activity Predictor: A New Reliable In Silico Tool for Drug Response Prediction against NCI60 Panel. Retrieved from [Link]
-
CLYTE Technologies. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
-
PubMed. (2022). Antiproliferative Activity Predictor: A New Reliable In Silico Tool for Drug Response Prediction against NCI60 Panel. Retrieved from [Link]
-
ResearchGate. (n.d.). Basic protocol to assess preclinical anticancer activity. Retrieved from [Link]
-
Wikipedia. (n.d.). IC50. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Students Investigating the Antiproliferative Effects of Synthesized Drugs on Mouse Mammary Tumor Cells. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells. Retrieved from [Link]
-
MDPI. (2022). In Vitro Assessment of Antiproliferative Activity and Cytotoxicity Modulation of Capsicum chinense By-Product Extracts. Retrieved from [Link]
-
PubMed. (n.d.). In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells. Retrieved from [Link]
-
ResearchGate. (n.d.). Antiproliferative Activity Predictor: A New Reliable In Silico Tool for Drug Response Prediction against NCI60 Panel. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Cell Proliferation Assays. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Phytochemical analysis and antiproliferative activity of the aerial parts of Scrophularia subaphylla. Retrieved from [Link]
-
IJN. (2026). Combinatorial Anti-Mitotic Activity of Loratadine/5-Fluorouracil Loade. Retrieved from [Link]
- What is the difference between an antiproliferative assay and a cytotoxicity assay?. (2014).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Antiproliferative Activity Predictor: A New Reliable In Silico Tool for Drug Response Prediction against NCI60 Panel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. Cell viability and proliferation measurement [takarabio.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. clyte.tech [clyte.tech]
- 12. onscience.es [onscience.es]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 17. clyte.tech [clyte.tech]
- 18. IC50 - Wikipedia [en.wikipedia.org]
- 19. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-((4-Chlorophenethyl)sulfonyl)-1-phenyl-1H-tetrazole
Welcome to the dedicated technical support center for the synthesis of 5-((4-Chlorophenethyl)sulfonyl)-1-phenyl-1H-tetrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. Our goal is to help you navigate the common challenges encountered during this multi-step synthesis, ultimately improving your reaction yields and product purity.
The synthesis of this target molecule typically proceeds through a three-step sequence:
-
Synthesis of the Starting Mercaptotetrazole: Formation of 1-phenyl-5-mercapto-tetrazole.
-
Thioether Formation: S-alkylation of 1-phenyl-5-mercapto-tetrazole with a suitable 4-chlorophenethyl halide.
-
Oxidation: Conversion of the resulting thioether to the final sulfone product.
This guide is structured to address specific issues that may arise at each of these critical stages.
Troubleshooting Guide
This section addresses common problems observed during the synthesis, providing potential causes and actionable solutions.
Step 1: Synthesis of 1-phenyl-5-mercapto-tetrazole
Question 1: My yield of 1-phenyl-5-mercapto-tetrazole is consistently low. What are the likely causes and how can I improve it?
Low yields in the synthesis of 1-phenyl-5-mercapto-tetrazole are a frequent issue. Historically, methods involving phenyl isothiocyanate and hydrazine hydrate followed by cyclization and rearrangement have reported yields as low as 33%.[1] A more modern and higher-yielding approach involves the reaction of anilino sodium dithiocarboxylate with sodium azide.[1]
Potential Causes & Solutions:
-
Suboptimal Reaction Conditions: The reaction is sensitive to temperature and reaction time.
-
Solution: Ensure the heating reflux is maintained at a consistent temperature, typically between 85-95 °C, for 10-12 hours when using anilino sodium dithiocarboxylate and sodium azide in an aqueous solution with an alkali catalyst.[1]
-
-
Impure Starting Materials: The purity of anilino sodium dithiocarboxylate and sodium azide is critical.
-
Solution: Use freshly prepared or high-purity starting materials. Verify the purity of your reagents before starting the reaction.
-
-
Inefficient Neutralization and Precipitation: Improper pH adjustment during workup can lead to loss of product.
-
Solution: After the reaction, cool the mixture to below 10 °C before filtration. The filtrate should then be warmed to 30-40 °C and carefully neutralized with acid to a pH of 2-3 to ensure complete precipitation of the crude product.[1]
-
-
Losses During Recrystallization: The choice of recrystallization solvent is crucial for maximizing recovery.
-
Solution: A mixed solvent system of toluene and water has been shown to be effective for the recrystallization of 1-phenyl-5-mercapto-tetrazole, leading to a high-purity final product.[1]
-
Step 2: Thioether Formation (S-alkylation)
Question 2: I am observing incomplete conversion during the S-alkylation of 1-phenyl-5-mercapto-tetrazole with 4-chlorophenethyl bromide. How can I drive the reaction to completion?
The formation of the thioether is a critical step, and incomplete conversion can be attributed to several factors related to the nucleophilicity of the thiol and the reaction conditions. The S-alkylation is typically an S_N2 reaction where the thiolate anion acts as the nucleophile.[2]
Potential Causes & Solutions:
-
Insufficient Base: The thiol must be deprotonated to form the more nucleophilic thiolate anion.
-
Solution: Use at least one equivalent of a suitable base. Inorganic bases like sodium hydroxide or potassium carbonate are often effective. The in situ formation of the sodium salt of the mercaptotetrazole in a solvent like absolute ethanol has been shown to lead to good yields in S-alkylation reactions.[3]
-
-
Poor Solvent Choice: The solvent plays a key role in solvating the ions and influencing the reaction rate.
-
Solution: Polar aprotic solvents such as DMF or acetonitrile are generally good choices for S_N2 reactions. For the alkylation of similar mercaptotetrazoles, DMF has been used effectively.[4]
-
-
Reaction Temperature Too Low: Inadequate temperature can lead to slow reaction kinetics.
-
Solution: Gently heating the reaction mixture can increase the rate of reaction. Monitor the reaction by TLC to determine the optimal temperature and time, avoiding excessive heat which could lead to side products.
-
-
Leaving Group Reactivity: While bromide is a good leaving group, its reactivity can be enhanced.
-
Solution: Although 4-chlorophenethyl bromide is a common reagent, ensure its purity. If reactivity is still an issue, consider converting the bromide to the more reactive iodide in situ by adding a catalytic amount of sodium iodide (Finkelstein reaction).
-
Table 1: Recommended Conditions for S-Alkylation
| Parameter | Recommendation | Rationale |
| Base | 1.1 eq. K₂CO₃ or NaOH | Ensures complete deprotonation of the thiol. |
| Solvent | DMF or Acetonitrile | Polar aprotic solvents facilitate S_N2 reactions. |
| Temperature | 50-60 °C | Increases reaction rate without promoting side reactions. |
| Additive | Catalytic NaI | Can increase the rate of alkylation. |
Step 3: Oxidation of Thioether to Sulfone
Question 3: The oxidation of the thioether to the sulfone is resulting in a mixture of sulfoxide and sulfone, and my yields of the desired sulfone are low. How can I improve the selectivity and yield of this step?
The oxidation of thioethers to sulfones can sometimes be challenging to stop at the desired oxidation state, often yielding the intermediate sulfoxide.[2][5] The choice of oxidant and reaction conditions are paramount for a clean and high-yielding conversion.
Potential Causes & Solutions:
-
Incorrect Stoichiometry of Oxidant: Using an insufficient amount of the oxidizing agent will lead to incomplete oxidation and the presence of the sulfoxide.
-
Solution: Use at least two equivalents of the oxidizing agent to ensure complete conversion of the thioether to the sulfone.
-
-
Mild Oxidizing Agent: Some oxidants are not strong enough to efficiently convert the thioether directly to the sulfone.
-
Reaction Temperature: The temperature can influence the rate and selectivity of the oxidation.
-
Solution: Perform the reaction at a controlled temperature. Often, the reaction is started at a lower temperature (e.g., 0 °C) and then allowed to warm to room temperature. Monitor the reaction progress by TLC to determine the optimal conditions.
-
-
Work-up and Purification Issues: The final product may be difficult to isolate from the reaction mixture and byproducts.
-
Solution: A carefully planned work-up procedure is essential. This may involve quenching excess oxidant, followed by extraction and chromatographic purification to isolate the pure sulfone.
-
Table 2: Comparison of Common Oxidizing Agents for Thioether to Sulfone Conversion
| Oxidizing Agent | Equivalents Required | Typical Solvents | Advantages | Disadvantages |
| m-CPBA | > 2 | CH₂Cl₂, CHCl₃ | Generally clean, high-yielding. | Can be expensive, byproduct removal necessary. |
| H₂O₂ / Acetic Acid | > 2 | Acetic Acid | Inexpensive. | Can require heating, potential for side reactions. |
| KMnO₄ | > 2 | Acetone, Water | Strong, inexpensive oxidant. | Can be harsh, MnO₂ byproduct removal. |
Frequently Asked Questions (FAQs)
Q1: What is the overall expected yield for the synthesis of this compound?
While the overall yield will be the product of the yields of the three individual steps, with optimized conditions for each step, a respectable overall yield can be achieved. For instance, if the synthesis of 1-phenyl-5-mercapto-tetrazole proceeds with a high yield (approaching 90% as suggested by some modern methods[1]), the S-alkylation is driven to completion (>90%), and the oxidation is efficient (>85%), an overall yield in the range of 60-70% is a realistic target.
Q2: Are there any safety precautions I should be aware of during this synthesis?
Yes, several safety precautions are crucial:
-
Sodium Azide: Sodium azide is highly toxic and can form explosive heavy metal azides. Avoid contact with metals, especially lead and copper. It also forms explosive hydrazoic acid upon contact with acid. Handle with extreme care in a well-ventilated fume hood.
-
m-CPBA: meta-Chloroperoxybenzoic acid is a strong oxidizing agent and can be shock-sensitive. Store it appropriately and handle it with care.
-
Solvents: Many organic solvents used in this synthesis (e.g., DMF, CH₂Cl₂) are hazardous. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Thiols: Low molecular weight thiols can be malodorous. While 1-phenyl-5-mercapto-tetrazole is a solid, it's good practice to handle it in a well-ventilated area.[2]
Q3: Can I use a different starting material for the tetrazole ring formation?
Yes, 5-substituted-1H-tetrazoles can be synthesized from various starting materials. A common method is the [3+2] cycloaddition of a nitrile with an azide source.[6][7][8] For example, one could envision a synthesis starting from a suitable nitrile, although this would alter the subsequent steps of the overall synthesis. Multi-component reactions involving aldehydes, hydroxylamine, and an azide source are also emerging as a green and efficient method for tetrazole synthesis.[6][9]
Experimental Workflow Diagrams
Below are diagrams illustrating the key synthetic transformations and a troubleshooting decision tree.
Caption: Overall synthetic scheme for this compound.
Caption: Decision tree for troubleshooting the oxidation step.
References
-
Discovery Fine Chemicals. 5-Mercapto-1-Phenyltetrazole (1-Phenyl-1H-tetrazole-5-thiol). [Link]
- Google Patents. CN112062731B - Synthesis method of 1-phenyl-5-mercapto tetrazole.
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. Thioether Formation. [Link]
-
Organic Chemistry Frontiers (RSC Publishing). Recent advances for the synthesis of chiral sulfones with the sulfone moiety directly connected to the chiral center. [Link]
-
Beilstein Journals. Design and synthesis of polycyclic sulfones via Diels–Alder reaction and ring-rearrangement metathesis as key steps. [Link]
-
National Institutes of Health. Design and synthesis of polycyclic sulfones via Diels–Alder reaction and ring-rearrangement metathesis as key steps. [Link]
-
MDPI. Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. [Link]
-
PrepChem.com. Synthesis of 5-[[p-(p-chlorophenylsulfonyl)anilino]methyl]-1H-tetrazole. [Link]
-
PubMed Central. Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches. [Link]
-
Ottokemi. 1-Phenyl 5-mercapto tetrazole, 99% 86-93-1. [Link]
-
Organic Chemistry Portal. Synthesis of 1H-tetrazoles. [Link]
-
South African Journal of Chemistry. Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. [Link]
- Google Patents. CN105481786A - Synthetic method for 5-phenyltetrazole.
-
ResearchGate. Scheme 1. Synthesis of 5-phenyl1H-tetrazole (1). [Link]
-
Reddit. Problem with tetrazole formation : r/Chempros. [Link]
-
ResearchGate. (PDF) Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. [Link]
-
Beilstein Journals. Innovative synthesis of drug-like molecules using tetrazole as core building blocks. [Link]
-
National Institutes of Health. Fluorinated 1-Phenyl-1H-tetrazol-5-yl Sulfone Derivatives as General Reagents for Fluoroalkylidene Synthesis. [Link]
-
PubChem. 5-(4-Chlorophenyl)-1H-tetrazole. [Link]
-
ResearchGate. (PDF) The Alkylation of 1H-5-mercapto-3-phenyl-1,2,4-triazole and 4H-4-amino-5-mercapto-3-phenyl-1,2,4-triazole. [Link]
-
ACS Publications. Photoredox Generation of Sulfonyl Radicals and Coupling with Electron Deficient Olefins | Organic Letters. [Link]
-
ResearchGate. The proposed mechanism of synthesis of 5-substituted-1H-tetrazole.... [Link]
-
Organic Chemistry Portal. Click Synthesis of 5-Substituted 1H-Tetrazoles from Aldehydes, Hydroxylamine, and [bmim]N3 via One-Pot, Three-Component Reaction. [Link]
Sources
- 1. CN112062731B - Synthesis method of 1-phenyl-5-mercapto tetrazole - Google Patents [patents.google.com]
- 2. Thioether Formation - Wordpress [reagents.acsgcipr.org]
- 3. researchgate.net [researchgate.net]
- 4. Fluorinated 1-Phenyl-1H-tetrazol-5-yl Sulfone Derivatives as General Reagents for Fluoroalkylidene Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1H-Tetrazole synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Click Synthesis of 5-Substituted 1H-Tetrazoles from Aldehydes, Hydroxylamine, and [bmim]N3 via One-Pot, Three-Component Reaction [organic-chemistry.org]
Technical Support Center: Synthesis of 1-Phenyl-1H-Tetrazole Derivatives
Welcome to the technical support center for the synthesis of 1-phenyl-1H-tetrazole derivatives. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. As Senior Application Scientists, we aim to provide not just protocols, but the underlying scientific principles to empower you to resolve synthetic hurdles effectively.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common problems in the synthesis of 1-phenyl-1H-tetrazole derivatives.
Issue 1: Formation of Isomeric Mixtures (N1 vs. N2 Arylation)
Q1: My reaction is producing a mixture of 1-phenyl and 2-phenyl-1H-tetrazole isomers. How can I control the regioselectivity of the N-arylation?
A1: The formation of isomeric mixtures is a predominant challenge in the N-alkylation and N-arylation of 5-substituted-1H-tetrazoles. The tetrazole anion is ambidentate, meaning it can be attacked by electrophiles at either the N1 or N2 position. The ratio of the resulting 1,5- and 2,5-disubstituted products is influenced by several factors. Generally, the 2,5-disubstituted tetrazole is the thermodynamically favored product.[1]
Here are key experimental parameters you can adjust to enhance the formation of the desired isomer:
-
Solvent Choice: The polarity of the solvent plays a crucial role in determining the isomer ratio. A less polar solvent often favors the formation of the N2 isomer, while more polar solvents can lead to a higher proportion of the N1 isomer. In some cases, a biphasic system, such as toluene/water, has been reported to yield a single product quantitatively.[1]
-
Base Selection: The choice of base is critical for regioselectivity. The counter-ion of the base can influence the site of arylation. It is advisable to screen different bases (e.g., K₂CO₃, Cs₂CO₃, DBU) to find the optimal conditions for your specific substrate. Strong, non-nucleophilic bases are often preferred.[1]
-
Nature of the Arylating Agent: The steric and electronic properties of the arylating agent can direct the regioselectivity. Bulky arylating agents may preferentially react at the less sterically hindered N2 position.
-
Catalyst Systems: Recent methodologies have employed specific catalysts to achieve high regioselectivity. For instance, Al(OTf)₃ has been used as a catalyst for the regioselective N2-arylation of tetrazoles with diazo compounds under mild conditions.[2][3][4] Metal-free approaches using diaryliodonium salts have also demonstrated high regioselectivity for the N2 position.[5][6]
Q2: How can I reliably distinguish between the 1,5- and 2,5-disubstituted tetrazole isomers?
A2: ¹³C NMR spectroscopy is a definitive method for differentiating between the 1,5- and 2,5-disubstituted isomers. The chemical shift of the carbon atom in the tetrazole ring (C5) is characteristically different for the two isomers. Typically, the C5 signal in 2,5-disubstituted tetrazoles is deshielded (shifted downfield) by approximately 9.2–12.2 ppm compared to the corresponding 1,5-disubstituted isomer.[1]
Issue 2: Low or No Yield in the [3+2] Cycloaddition Reaction
Q3: I am attempting to synthesize a 5-substituted-1H-tetrazole from a nitrile and sodium azide, but I am getting a very low yield or no product at all. What are the likely causes?
A3: The [3+2] cycloaddition of a nitrile and an azide is a common and effective method for forming the tetrazole ring.[7][8][9] However, several factors can impede this reaction. Low or no yield is a common issue stemming from several factors related to reagents, reaction conditions, or the substrate itself.[10]
-
Inadequate Catalyst Activity or Loading: The choice and amount of catalyst are critical.[10] While some reactions can proceed without a catalyst at high temperatures, many require a Lewis or Brønsted acid to activate the nitrile.[11] Common catalysts include zinc salts (e.g., ZnCl₂, ZnBr₂), ammonium chloride, and various other metal catalysts.[10][12][13] Ensure your catalyst is active and used in the appropriate stoichiometric or catalytic amount.
-
Insufficient Temperature or Reaction Time: Tetrazole formation, especially with unactivated nitriles, can require significant thermal energy and time.[10] Reactions are often run at elevated temperatures (e.g., 80-120 °C).[10] It is crucial to monitor the reaction progress using a suitable technique like Thin-Layer Chromatography (TLC) and allow sufficient time for completion, which can range from a few hours to overnight.[10]
-
Moisture Contamination: In non-aqueous reactions, moisture can be detrimental. It can hydrolyze the nitrile starting material or interfere with the catalyst.[10] It is imperative to use anhydrous solvents and reagents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[10]
-
Substrate Reactivity: The electronic nature of the nitrile plays a significant role. Electron-withdrawing groups on the nitrile generally facilitate the cycloaddition, while electron-donating groups can make the reaction more sluggish.[14] For less reactive nitriles, more forcing conditions (higher temperature, longer reaction time) or a more active catalyst may be necessary.
-
Safety Precaution with Hydrazoic Acid: Be aware that the combination of an azide salt with an acid (even a weak one like ammonium chloride) can generate hydrazoic acid (HN₃), which is highly toxic and explosive.[11][15] Always perform these reactions in a well-ventilated fume hood.[11]
Issue 3: Byproduct Formation and Purification Challenges
Q4: I have successfully synthesized my 1-phenyl-1H-tetrazole derivative, but the crude product is contaminated with byproducts. What are some common side reactions and how can I purify my compound?
A4: Besides the formation of regioisomers, other side reactions can occur, leading to a complex crude product mixture.
-
Decomposition of Starting Materials or Product: At the high temperatures often required for tetrazole synthesis, decomposition of the starting materials or the tetrazole product itself can occur. This is particularly true for thermally sensitive functional groups.
-
Reactions with the Solvent: Some solvents, like DMF, can decompose at high temperatures to generate amines, which can then react with other components in the reaction mixture.
Purification Strategies:
-
Crystallization: If the desired product is a solid, crystallization is often the most effective method for purification. A suitable solvent system (e.g., ethyl acetate-hexane) should be identified to selectively crystallize the desired product, leaving impurities in the mother liquor.
-
Column Chromatography: For complex mixtures or when crystallization is not feasible, silica gel column chromatography is a standard purification technique. A systematic evaluation of different solvent systems (e.g., gradients of hexane and ethyl acetate) is necessary to achieve good separation of the desired product from byproducts.
-
Acid-Base Extraction: The tetrazole ring has an acidic proton (pKa similar to a carboxylic acid), which can be exploited for purification.[11] By dissolving the crude mixture in an organic solvent and washing with an aqueous base (e.g., NaHCO₃ or NaOH), the tetrazole can be selectively extracted into the aqueous layer as its salt. The aqueous layer can then be separated, acidified with an acid like HCl to precipitate the pure tetrazole, which can then be collected by filtration.[10]
Experimental Protocols
Protocol 1: Synthesis of 5-Phenyl-1H-tetrazole using Zinc Chloride Catalyst
This protocol is a general procedure for the synthesis of 5-substituted-1H-tetrazoles.[10]
Materials:
-
Benzonitrile
-
Sodium Azide (NaN₃)
-
Zinc Chloride (ZnCl₂), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Hydrochloric Acid (HCl), concentrated
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzonitrile (1 equivalent), sodium azide (1.5 equivalents), and anhydrous zinc chloride (0.5 equivalents).
-
Solvent Addition: Add anhydrous DMF to the flask.
-
Reaction: Heat the reaction mixture to reflux (typically 80-120 °C) with vigorous stirring.[10]
-
Monitoring: Monitor the reaction progress by TLC. The reaction time can range from a few hours to overnight.[10]
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Precipitation: Carefully and slowly add water to the reaction mixture, followed by acidification with concentrated HCl to a pH of approximately 1-2. This will precipitate the tetrazole product.[10]
-
Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid with cold water and then dry it under vacuum to obtain the crude 5-phenyl-1H-tetrazole.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent.
Data Presentation
Table 1: Influence of Reaction Parameters on Regioselectivity of N-Arylation
| Parameter | Variation | Predominant Isomer | Rationale |
| Solvent | Non-polar (e.g., Toluene) | N2 | Favors the thermodynamically more stable product. |
| Polar (e.g., DMF) | N1/N2 mixture | Can solvate the tetrazole anion differently, affecting nucleophilicity at N1 and N2. | |
| Base | Bulky, non-nucleophilic | N2 | Steric hindrance may favor attack at the less hindered N2 position. |
| Arylating Agent | Sterically hindered | N2 | Steric hindrance directs the arylation to the more accessible N2 position. |
| Catalyst | Al(OTf)₃ (with diazo compounds) | N2 | Lewis acid catalysis can direct the regioselectivity.[2][3][4] |
| Metal-free (with diaryliodonium salts) | N2 | The reaction mechanism favors N2 arylation.[5] |
Visualizations
Diagram 1: Competing Pathways in N-Arylation of Tetrazoles
Caption: Troubleshooting workflow for low yield.
References
-
Al(OTf)3-Catalyzed Regioselective N2-Arylation of Tetrazoles with Diazo Compounds. The Journal of Organic Chemistry. [Link]
-
Metal-Free Regioselective N2-Arylation of 1H-Tetrazoles with Diaryliodonium Salts. The Journal of Organic Chemistry. [Link]
-
Al(OTf)3-Catalyzed Regioselective N2–Arylation of Tetrazoles with Diazo Compounds. The Journal of Organic Chemistry. [Link]
-
Al(OTf)3-Catalyzed Regioselective N2–Arylation of Tetrazoles with Diazo Compounds. The Journal of Organic Chemistry. [Link]
-
(PDF) ChemInform Abstract: Regioselective Arylation of NH-Tetrazoles. ResearchGate. [Link]
-
Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles Using Biosynthesized Ag/Sodium Borosilicate Nanocomposite. ACS Omega. [Link]
-
Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. ResearchGate. [Link]
-
Synthesis of 1H-tetrazoles. Organic Chemistry Portal. [Link]
-
tetrazole synthesis from a nitrile and azide - laboratory experiment. YouTube. [Link]
-
Synthesis of 2-aryl-2H-tetrazoles via a regioselective [3+2] cycloaddition reaction. National Institutes of Health. [Link]
-
The [3+2]Cycloaddition Reaction. University of Regensburg. [Link]
-
Mechanisms of tetrazole formation by addition of azide to nitriles. PubMed. [Link]
-
Reaction mechanism for tetrazole via [3+2] cycloaddition. ResearchGate. [Link]
-
Cycloaddition strategy for the synthesis of tetrazoles. ResearchGate. [Link]
-
Tetrazoles via Multicomponent Reactions. ACS Publications. [Link]
-
Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Al(OTf)3-Catalyzed Regioselective N2-Arylation of Tetrazoles with Diazo Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. 1H-Tetrazole synthesis [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Mechanisms of tetrazole formation by addition of azide to nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Low Solubility of Sulfonyl-Substituted Tetrazoles
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the low aqueous solubility of sulfonyl-substituted tetrazoles. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments.
Understanding the Challenge: Why is My Sulfonyl-Substituted Tetrazole Poorly Soluble?
The low solubility of this class of compounds often stems from the combined physicochemical properties of its two core moieties: the tetrazole ring and the sulfonyl group.
-
The Tetrazole Ring: The 1H-tetrazole ring is weakly acidic, with a pKa generally around 4.8-4.9, comparable to carboxylic acids.[1][2] This acidity means its charge state, and therefore its solubility, is highly dependent on the pH of the environment.[3][4] Below its pKa, it is in its neutral, less soluble form; above its pKa, it deprotonates to form a more soluble anionic species. While the tetrazole moiety is often used as a bioisostere for a carboxylic acid to improve pharmacokinetic profiles, its anion is also quite lipophilic, which can contribute to solubility challenges.[1][2][5]
-
The Sulfonyl Group (-SO₂-): This is a strongly electron-withdrawing and highly polar functional group.[6][7] While its polarity might suggest increased water solubility, it also promotes strong intermolecular interactions (like dipole-dipole forces and hydrogen bonding) within the crystal lattice. This high lattice energy means that a significant amount of energy is required to break the crystal apart and solvate the individual molecules, often leading to poor solubility despite the group's polarity.
The combination of a pH-sensitive acidic group and a highly polar group that encourages strong crystal packing creates a significant formulation challenge. This guide will walk you through a systematic approach to overcome it.
Troubleshooting Workflow
Below is a logical workflow for addressing solubility issues with sulfonyl-substituted tetrazoles, progressing from simple adjustments to more advanced formulation strategies.
Caption: A step-by-step workflow for troubleshooting low solubility.
Tier 1: Foundational Troubleshooting
Q1: How can I be sure my compound's solubility is truly low? What is the standard method for measurement?
Answer: Before attempting to enhance solubility, you must accurately quantify the baseline thermodynamic solubility. The "gold standard" for this is the Shake-Flask Method .[8] This technique measures the equilibrium solubility, which is the true saturation point of the compound in a given solvent at a specific temperature.[9]
Causality: This method is crucial because it differentiates between true low solubility and a slow dissolution rate. By allowing the system to reach equilibrium over an extended period (typically 24-72 hours), you ensure that the measurement reflects the compound's intrinsic properties, not experimental artifacts. An accurate baseline is essential for evaluating the effectiveness of any enhancement technique.
See Protocol 1: Equilibrium Solubility Measurement (Shake-Flask Method) for a detailed procedure.
Q2: I've confirmed low solubility. What is the most critical first step I should take?
Answer: The most impactful and straightforward first step is to adjust the pH of your aqueous solution. Given that the tetrazole ring is acidic with a pKa around 4.9, its solubility is highly pH-dependent.[1][3][4]
Causality: According to the Henderson-Hasselbalch equation, when the pH of the solution is raised above the pKa of the tetrazole, the acidic proton is removed, forming the anionic tetrazolate salt. This ionized form is significantly more polar and, therefore, more soluble in aqueous media than the neutral form.[4] Creating a microenvironment with a pH above 6.0 can dramatically increase solubility.[10][11]
Caption: Effect of pH on the ionization and solubility of a tetrazole.
Practical Steps:
-
Prepare a series of buffers (e.g., phosphate, borate) at various pH values, such as pH 6.0, 7.4 (physiological), and 8.0.
-
Use the Shake-Flask method (Protocol 1) to determine the solubility of your compound in each buffer.
-
Plot solubility versus pH to identify the optimal pH range for your experiments.
| pH of Buffer | Expected Ionization State | Expected Solubility |
| < 4.0 | Mostly Neutral (R-TZH) | Very Low |
| 4.9 (at pKa) | 50% Neutral, 50% Anionic | Moderate |
| 7.4 | Mostly Anionic (R-TZ⁻) | High |
| > 8.0 | Almost Entirely Anionic | Very High |
Q3: Adjusting the pH helped, but not enough, or I need to work at a specific pH. What's next?
Answer: The next step is to explore the use of co-solvents . Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[12][13][14] This makes the environment more favorable for dissolving hydrophobic or poorly soluble compounds.[15][16]
Causality: Co-solvents work by reducing the interfacial tension between the aqueous solvent and the hydrophobic solute.[16] They disrupt the hydrogen-bonding network of water, creating a "less polar" microenvironment that can more easily solvate the nonpolar regions of your sulfonyl-substituted tetrazole.
Commonly Used Co-solvents in Research:
| Co-solvent | Class | Properties & Considerations |
| Dimethyl Sulfoxide (DMSO) | Aprotic Solvent | Excellent solubilizing power for a wide range of compounds. Use at the lowest effective concentration (<1%) for cell-based assays due to potential toxicity. |
| Ethanol (EtOH) | Protic Solvent | Good solubilizing power, less toxic than DMSO for many applications. Can sometimes cause precipitation when a concentrated stock is diluted into an aqueous buffer. |
| Polyethylene Glycol (PEG 300/400) | Polymer | Low toxicity, often used in pharmaceutical formulations.[17] Can form viscous solutions at higher concentrations. |
| Propylene Glycol (PG) | Diol | Common solvent in pharmaceutical preparations with a good safety profile.[18] |
See Protocol 2: Co-solvent Screening for Solubility Enhancement for a detailed procedure.
Tier 2: Advanced Formulation Strategies
Q4: The simple methods are insufficient for my required concentration. What advanced strategies can I employ in a lab setting?
Answer: When pH and co-solvents are not enough, you should consider preparing an amorphous solid dispersion (SD) . This is one of the most powerful and widely used techniques for enhancing the solubility of poorly soluble drugs.[19][20][21]
Causality: A solid dispersion is a system where your compound (the "guest") is dispersed within a hydrophilic solid carrier or matrix (the "host").[22][23][24] The primary goal is to prevent the drug from crystallizing. In its amorphous (non-crystalline) state, the compound does not have to overcome the high lattice energy of its crystal form to dissolve.[25] This results in a much faster dissolution rate and can lead to a state of "supersaturation," where the concentration in solution temporarily exceeds its thermodynamic equilibrium solubility.[20]
Key Advantages of Solid Dispersions:
-
Reduced Particle Size: The drug is dispersed on a molecular level, maximizing surface area.[21][22][23]
-
Improved Wettability: The hydrophilic carrier helps water to wet the drug particles more effectively.[23]
-
No Crystal Lattice Energy: The amorphous form dissolves more readily than a stable crystal.[20]
A common and accessible lab method for preparing solid dispersions is the solvent evaporation method .[22][24]
See Protocol 3: Preparation of a Solid Dispersion via Solvent Evaporation for a detailed procedure.
Q5: Are there other advanced techniques to consider?
Answer: Yes, while solid dispersions are a primary tool, other methods may be suitable depending on your compound and application:
-
Cyclodextrin Complexation: Cyclodextrins are cone-shaped molecules with a hydrophobic interior and a hydrophilic exterior.[26] Your poorly soluble compound can become encapsulated within the hydrophobic core, while the hydrophilic exterior allows the entire complex to dissolve in water.[19][26][27] This is a widely used technique for improving the solubility, dissolution rate, and bioavailability of drugs.[15]
-
Particle Size Reduction (Micronization/Nanonization): The dissolution rate of a drug is proportional to its surface area, as described by the Noyes-Whitney equation.[28][29] Reducing the particle size to the micron or sub-micron (nano) level dramatically increases the surface area, leading to a faster dissolution rate.[12][15][25] While this doesn't change the equilibrium solubility, a faster dissolution can be sufficient for many experimental needs.[15] This is often achieved through techniques like wet media milling or high-pressure homogenization.[30]
Frequently Asked Questions (FAQs)
Q: My compound degrades at high pH. How can I use pH adjustment? A: If your compound is unstable, determine the highest pH at which it remains stable for the duration of your experiment. Even a modest increase in pH (e.g., to 6.5-7.0) can provide a significant solubility boost without causing degradation. Alternatively, use a pH-adjustment strategy primarily for creating a concentrated stock solution that is then immediately diluted into your final assay medium, minimizing the time the compound spends at high pH.
Q: Can I use surfactants like Tween-80 or SDS? A: Yes, surfactants can be very effective. They work by forming micelles that encapsulate the hydrophobic drug, allowing it to be dispersed in water.[13][31] They are often used in solid dispersion formulations or in combination with co-solvents.[15] However, be aware that surfactants can interfere with certain biological assays (e.g., by disrupting cell membranes or denaturing proteins), so their compatibility must be verified.
Q: I made a solid dispersion, but my compound crystallizes out of solution over time. What can I do? A: This is a common challenge with amorphous systems, which are thermodynamically driven to return to their more stable crystalline state. To prevent this, you can include a crystallization inhibitor in your formulation. Certain polymers, like HPMCAS (hydroxypropyl methylcellulose acetate succinate) or PVP (polyvinylpyrrolidone), are excellent at maintaining the supersaturated state and preventing precipitation.[11] Experiment with different carriers or combinations of carriers.
Detailed Experimental Protocols
Protocol 1: Equilibrium Solubility Measurement (Shake-Flask Method)
-
Preparation: Add an excess amount of your sulfonyl-substituted tetrazole to a glass vial. The presence of undissolved solid material at the end of the experiment is essential.
-
Solvent Addition: Add a precise volume of your chosen solvent (e.g., water, phosphate-buffered saline pH 7.4) to the vial.
-
Equilibration: Seal the vial tightly and place it in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate for at least 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After incubation, allow the vial to stand undisturbed to let the excess solid settle. Then, withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter (e.g., PVDF or PTFE, chosen for low drug binding) to remove all undissolved particles.[32]
-
Quantification: Dilute the filtered, saturated solution with a suitable mobile phase or solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[32][33]
-
Calculation: Calculate the original concentration in the saturated solution, accounting for any dilutions made. The result is the equilibrium solubility, typically expressed in µg/mL or µM.
Protocol 2: Co-solvent Screening for Solubility Enhancement
-
Stock Preparation: Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10-50 mM).
-
Solvent Systems: Create a series of aqueous buffer solutions (e.g., PBS, pH 7.4) containing varying percentages of a co-solvent (e.g., 0.5%, 1%, 2%, 5% DMSO, ethanol, or PEG400).
-
Kinetic Solubility Test: Add a small aliquot of your concentrated DMSO stock to each of the co-solvent/buffer systems to reach a target final concentration. Vortex immediately.
-
Incubation & Observation: Let the samples sit at room temperature for 1-2 hours. Visually inspect for any signs of precipitation.
-
Quantification (Optional but Recommended): For a more precise measurement, centrifuge the samples to pellet any precipitate, then quantify the amount of compound remaining in the supernatant via HPLC or UV-Vis spectroscopy.[32] This will tell you the kinetic solubility in each system.
-
Selection: Choose the solvent system with the lowest percentage of co-solvent that keeps your compound fully dissolved at the desired concentration.
Protocol 3: Preparation of a Solid Dispersion via Solvent Evaporation
-
Component Selection: Choose a suitable hydrophilic carrier. Polyvinylpyrrolidone (PVP K30) and polyethylene glycols (PEG 6000) are common and effective choices.[23] A typical starting drug-to-carrier ratio is 1:4 (w/w).
-
Dissolution: Select a volatile organic solvent in which both your compound and the carrier are freely soluble (e.g., methanol, ethanol, or a mixture). Dissolve the precisely weighed compound and carrier in this solvent to form a clear solution.[24]
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. This should be done at a moderate temperature (e.g., 40-50°C) to avoid thermal degradation. Continue until a thin, solid film is formed on the inside of the flask.
-
Final Drying: Place the flask in a vacuum oven overnight to remove any residual solvent.
-
Processing: Scrape the solid dispersion from the flask. Gently grind the resulting solid into a fine powder using a mortar and pestle. Store in a desiccator to protect from moisture.
-
Evaluation: Test the dissolution behavior of the solid dispersion powder compared to the unformulated crystalline compound. You should observe a significant increase in both the rate and extent of dissolution.
References
Sources
- 1. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 3. Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH [jove.com]
- 4. youtube.com [youtube.com]
- 5. Page loading... [guidechem.com]
- 6. fiveable.me [fiveable.me]
- 7. Sulfonyl group - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ijmsdr.org [ijmsdr.org]
- 16. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 17. pharmaexcipients.com [pharmaexcipients.com]
- 18. Cosolvent - Wikipedia [en.wikipedia.org]
- 19. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. japer.in [japer.in]
- 22. jddtonline.info [jddtonline.info]
- 23. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 24. japsonline.com [japsonline.com]
- 25. chemrealm.com [chemrealm.com]
- 26. General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. — Spoke Sciences [spokesciences.com]
- 27. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 29. researchgate.net [researchgate.net]
- 30. mdpi.com [mdpi.com]
- 31. Enhancing solubility of poorly soluble drugs using various techniques. [wisdomlib.org]
- 32. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 33. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Functionalization of the Tetrazole C-5 Position
Welcome to the technical support center for the functionalization of the tetrazole C-5 position. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of modifying this crucial scaffold. The tetrazole ring, particularly when substituted at the C-5 position, is a vital pharmacophore in medicinal chemistry, often serving as a bioisostere for carboxylic acids.[1][2][3] However, its synthesis and functionalization are fraught with unique challenges. This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments, grounded in established scientific principles and field-proven insights.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during the C-5 functionalization of tetrazoles in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low or No Yield in [3+2] Cycloaddition for 5-Substituted Tetrazole Synthesis
Question: I am attempting to synthesize a 5-substituted-1H-tetrazole via a [3+2] cycloaddition of a nitrile with sodium azide, but I am observing very low conversion rates and a significant amount of unreacted starting material. What are the potential causes and how can I optimize the reaction?
Answer: Low yields in the [3+2] cycloaddition are a frequent issue and can often be attributed to several factors.[4] The traditional method often suffers from drawbacks such as the use of hazardous reagents and harsh conditions.[1][5]
Possible Causes & Suggested Solutions:
-
Insufficient Nitrile Activation: The cycloaddition of an azide to a nitrile is often slow without proper activation of the nitrile.
-
Solution 1: Catalyst Selection. The use of a catalyst is critical. Zinc salts, such as ZnBr₂ or ZnCl₂, are commonly used and have proven effective in activating the nitrile towards nucleophilic attack by the azide.[6][7] Other effective catalysts include L-proline and various heterogeneous catalysts like nanocrystalline ZnO or CoY zeolite.[1][4][8]
-
Solution 2: Brønsted Acid Assistance. The addition of a proton source, like triethylammonium chloride, can protonate the nitrile nitrogen, increasing its electrophilicity and accelerating the reaction.[7]
-
-
Side Reactions: Competing side reactions can consume your starting materials or desired product.
-
Cause: Nitrile hydrolysis to the corresponding amide or carboxylic acid can occur, especially in the presence of water with acid or base catalysis.[9]
-
Solution: Ensure anhydrous reaction conditions. Use dry solvents and reagents. If the reaction requires an acidic or basic promoter, carefully control the stoichiometry and consider less hydrolytic conditions.
-
-
Inadequate Reaction Conditions:
-
Solution 1: Solvent Choice. The choice of solvent can significantly impact reaction rates. High-boiling polar aprotic solvents like DMF or NMP are commonly used to achieve the necessary reaction temperatures.
-
Solution 2: Microwave Irradiation. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for the formation of 5-substituted tetrazoles, even for sterically hindered or electronically deactivated nitriles.[7]
-
Issue 2: Poor Yield and/or Decomposition during Direct C-H Functionalization of a Protected Tetrazole
Question: I am trying to functionalize the C-5 position of an N-protected tetrazole via deprotonation followed by quenching with an electrophile. My yields are consistently low, and I suspect the metalated intermediate is unstable. How can I improve this transformation?
Answer: Direct C-H functionalization of the tetrazole ring is an elegant but challenging approach. The primary hurdle is the inherent instability of the C-5 metalated intermediate.[10][11]
The Problem with Lithiated Tetrazoles:
Lithiated tetrazoles are notoriously unstable due to a rapid retro [2+3] cycloaddition, which fragments the ring to form a cyanamide anion and dinitrogen, even at temperatures as low as -78 °C.[10][11] This decomposition pathway is a major contributor to low yields.
Troubleshooting Workflow for C-H Functionalization
Caption: A step-by-step workflow for troubleshooting low yields in C-H functionalization.
Solutions for Stabilizing the Intermediate:
-
Shift from Lithium to Magnesium: Organomagnesium intermediates are considerably more stable than their lithium counterparts.[10][11] The half-life of a magnesiated tetrazole can be several hours at -20 °C, allowing for more practical laboratory operations.[11]
-
Choice of Protecting Group: The N-protecting group is not just a placeholder; it influences the acidity of the C-5 proton and the stability of the metalated intermediate.
-
Recommendation: Electron-withdrawing protecting groups can increase the acidity of the C-5 proton, facilitating deprotonation. However, the stability of the resulting anion must also be considered. The PMB (p-methoxybenzyl) and methylpyridylmethyl groups have been successfully used in conjunction with magnesiation.[10][11]
-
-
Reaction Conditions:
-
Temperature Control: While magnesiated tetrazoles are more stable, it is still crucial to maintain low temperatures during their formation and subsequent reaction with electrophiles.
-
Excess Base: It has been noted that an excess of the base (e.g., >2 equivalents of n-BuLi) may be required for efficient deprotonation, even beyond stoichiometric amounts.[13]
-
Issue 3: Formation of N-1 and N-2 Isomer Mixtures during Alkylation/Arylation
Question: When I try to alkylate my 5-substituted tetrazole, I always get a mixture of the N-1 and N-2 isomers, which are difficult to separate. How can I control the regioselectivity of this reaction?
Answer: The formation of regioisomers is a classic and significant challenge in the functionalization of 5-substituted tetrazoles.[2] The tetrazolate anion is an ambident nucleophile, and alkylation can occur at either the N-1 or N-2 position. The ratio of the resulting isomers is highly dependent on several factors.[14]
Factors Influencing Regioselectivity:
| Factor | Influence on N-1 vs. N-2 Selectivity | Rationale & Key Insights |
| Steric Hindrance | Bulky electrophiles or bulky C-5 substituents tend to favor the less sterically hindered N-2 position . | The N-1 position is flanked by the C-5 substituent, making it more sterically encumbered. |
| Electrophile Reactivity | Hard electrophiles (e.g., methyl iodide) often show less selectivity, while softer electrophiles may favor one isomer. The mechanism (SN1 vs. SN2) of the alkylating agent also plays a role.[15] | The charge distribution in the tetrazolate anion is complex; different electrophiles will have varying affinities for the N-1 and N-2 positions based on hard-soft acid-base (HSAB) principles. |
| Solvent | Polar aprotic solvents (e.g., DMF, acetone) are common but can lead to mixtures. The choice of solvent can influence the dissociation of the tetrazolate salt and the solvation of the cation. | Solvent effects can alter the nucleophilicity of the different nitrogen atoms in the ring. |
| Counter-ion | The nature of the cation (e.g., Na⁺, K⁺, Cs⁺) associated with the tetrazolate can influence the site of alkylation. | Different cations can coordinate preferentially to certain nitrogen atoms, sterically blocking them or altering the electronic distribution. |
| Reaction Type | The Mitsunobu reaction often shows a preference for the N-2 isomer .[14] | The mechanism of the Mitsunobu reaction involves a different type of intermediate compared to classical alkylation with alkyl halides. |
Strategies for Controlling Regioselectivity:
-
Directed Synthesis: The most reliable way to obtain a single isomer is through a directed synthesis where the N-substituent is introduced before the tetrazole ring is formed. However, this is not always feasible.
-
Optimize Reaction Conditions: Systematically screen different bases, solvents, and temperatures. While classical alkylation with alkyl halides often gives mixtures, exploring alternative methods like the Mitsunobu reaction may provide better selectivity.[14]
-
Chromatographic Separation: While challenging, careful optimization of chromatographic conditions (e.g., using different solvent systems or specialized columns) may allow for the separation of the N-1 and N-2 isomers. The 13C NMR chemical shift of the C-5 carbon can be a useful tool for distinguishing between the isomers, as it is typically more deshielded in the 2,5-disubstituted derivatives.[16]
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best general strategy for introducing a C-C bond at the C-5 position of a tetrazole?
A1: There are two primary strategies, each with its own set of challenges:
-
Strategy A: [3+2] Cycloaddition. This involves starting with a nitrile that already contains the desired carbon-based substituent. This is often the most straightforward approach if the corresponding nitrile is readily available or easily synthesized.[4][5]
-
Strategy B: Post-synthetic Modification. If the nitrile is not accessible, you can functionalize a pre-formed tetrazole ring. For C-C bond formation, this typically involves:
-
Halogenation at C-5: Synthesize a 5-halotetrazole (e.g., 5-bromo- or 5-iodotetrazole).
-
Metal-Catalyzed Cross-Coupling: Use a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Stille, or Negishi coupling) to introduce the desired carbon fragment.[17][18][19] This is a powerful and versatile method.
-
Caption: Decision workflow for C-C bond formation at the tetrazole C-5 position.
Q2: My 5-halotetrazole is not reactive in Suzuki coupling. What can I do?
A2: The reactivity of 5-halotetrazoles in cross-coupling reactions can be sluggish. Here are some troubleshooting steps:
-
Check the Halogen: The reactivity order is typically I > Br > Cl. If you are using a 5-chlorotetrazole, consider synthesizing the bromo or iodo analogue.
-
Ligand and Catalyst Screening: The choice of palladium catalyst and ligand is crucial. Electron-rich and bulky phosphine ligands often improve the efficiency of the oxidative addition step, which can be the rate-limiting step.
-
Base and Solvent: Ensure you are using an appropriate base (e.g., K₂CO₃, Cs₂CO₃) and solvent system (e.g., dioxane/water, DME).
-
Protecting Group: The N-H of an unprotected tetrazole can interfere with the catalytic cycle. N-protection is highly recommended for cross-coupling reactions.
Q3: Can I perform a nucleophilic aromatic substitution (SNAr) at the C-5 position?
A3: Yes, but it requires significant activation. The tetrazole ring itself is electron-rich, making it a poor substrate for SNAr. To make this reaction feasible, you need:
-
A Good Leaving Group: A halide (e.g., Cl, Br) or another suitable leaving group must be present at the C-5 position.
-
An Activating Group: A strong electron-withdrawing group must be attached to one of the nitrogen atoms of the tetrazole ring to decrease the electron density of the ring system and make the C-5 position susceptible to nucleophilic attack.
Q4: I need to decarboxylate a tetrazole-5-carboxylic acid, but the reaction is not working under standard conditions. Why?
A4: Tetrazole-5-carboxylic acids can be surprisingly resistant to decarboxylation. The tetrazolyl anion is a relatively poor leaving group, and the high aromaticity of the tetrazole ring contributes to its stability.[20] Forcing conditions (high temperatures) are often required, which can lead to decomposition.
-
Alternative Strategies: Consider metal-catalyzed decarboxylation protocols. Copper- and silver-catalyzed methods have been developed for the decarboxylation of various aromatic carboxylic acids and may be applicable.[21] Alternatively, a Curtius, Hofmann, or Schmidt rearrangement could be used to convert the carboxylic acid to an amine, which can then be removed or further functionalized.
Q5: Why is the tetrazole C-5 position so challenging to functionalize compared to other heterocycles?
A5: The difficulty arises from a combination of factors unique to the tetrazole ring:
-
High Nitrogen Content: The four nitrogen atoms create a highly electron-rich aromatic system, which deactivates the C-5 position towards electrophilic attack and makes it a poor substrate for SNAr without significant activation.
-
Acidity: The N-H proton is acidic (pKa ≈ 4.5-4.9), similar to a carboxylic acid.[22] This means that in the presence of a base, the ring deprotonates to form the tetrazolate anion, which complicates reactions targeting the C-5 position.
-
Instability of Intermediates: As discussed, C-5 lithiated tetrazoles are highly unstable, severely limiting their synthetic utility.[10][11]
-
Regioselectivity Issues: The presence of multiple nitrogen atoms leads to the formation of N-1 and N-2 isomers in many substitution reactions.[14]
References
- Troubleshooting low conversion rates in nitrile to tetrazole reactions - Benchchem.
- Troubleshooting guide for Tetrazole functionaliz
- Functionalization of Tetrazoles Bearing the Electrochemically Cleavable 1N-(6-Methylpyridyl-2-methyl) Protecting Group. ACS Omega.
- ChemInform Abstract: Synthesis and Functionalization of 5-Substituted Tetrazoles.
- Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018).
- Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches. PubMed Central.
- Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). Synlett.
- Functionalization of Tetrazoles Bearing the Electrochemically Cleavable 1N-(6-Methylpyridyl-2-methyl) Protecting Group.
- Synthesis and Functionalization of 5-Substituted Tetrazoles. Semantic Scholar.
- Functionalization of 1N-Protected Tetrazoles by Deprotonation with the Turbo Grignard Reagent. The Journal of Organic Chemistry.
- Application Notes and Protocols for N-Alkyl
- Synthesis of 1H-tetrazoles. Organic Chemistry Portal.
- Flash chemistry enables high productivity metalation-substitution of 5-alkyltetrazoles. PubMed Central.
- Tetrazoles via Multicomponent Reactions. Chemical Reviews.
- Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. MDPI.
- Theoretical and experimental 1H, 13C and 15N NMR studies of N-alkylation of substituted tetrazolo[1,5-a]pyridines. PubMed.
- Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. MDPI.
- Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkyl
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles.
- tetrazoles(english).pdf. Sciencemadness.org.
- Tetrazoles via Multicomponent Reactions. PubMed Central.
- Cross-coupling reaction. Wikipedia.
- Tetrazole functionalization: a new strategy toward stable alkaline ion-solvating polymer electrolytes.
- Cross Coupling Reactions - Catalytic Cycle Key Fe
- Transition Metal-Catalyzed Couplings. Thermo Fisher Scientific.
- Sequential Nucleophilic Aromatic Substitution Reactions of Activ
- N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP.
- Dynamic Nucleophilic Aromatic Substitution of Tetrazines. Angewandte Chemie.
- Selective Nucleophilic Substitutions on Tetrazines.
- Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives.
- Syntheses of 5-Substituted 1H-Tetrazoles Catalyzed by Reusable CoY Zeolite. The Journal of Organic Chemistry.
- Synthesis of C5-tetrazole derivatives of 2-amino-adipic acid displaying NMDA glutam
- 5-substituted tetrazoles as bioisosteres of carboxylic acids. Bioisosterism and mechanistic studies on glutathione reductase inhibitors as antimalarials. PubMed.
- Special Issue : Triazoles and Tetrazoles: Current St
- ChemInform Abstract: Tetrazoles as Carboxylic Acid Isosteres: Chemistry and Biology. Wiley Online Library.
-
Design and synthesis of tetrazole-linked quinazoline derivatives and their bioactivities against Microcystis aeruginosa FACHB905. ResearchGate. [Link]
- The same and not the same: Carboxylic acids and tetrazoles. The Curious Wavefunction.
- Expanding the chemical space of 3(5)-functionalized 1,2,4-triazoles. PubMed Central.
- Decarboxyl
- Tetrazoles as carboxylic acid isosteres: chemistry and biology. SpringerLink.
- Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. MDPI.
- Synthesis of 1-(2H-tetrazol-5-yl)
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. [PDF] Synthesis and Functionalization of 5-Substituted Tetrazoles† | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1H-Tetrazole synthesis [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Functionalization of Tetrazoles Bearing the Electrochemically Cleavable 1N-(6-Methylpyridyl-2-methyl) Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Flash chemistry enables high productivity metalation-substitution of 5-alkyltetrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 19. Chemicals [chemicals.thermofisher.cn]
- 20. sciencemadness.org [sciencemadness.org]
- 21. Decarboxylation [organic-chemistry.org]
- 22. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability of 5-((4-Chlorophenethyl)sulfonyl)-1-phenyl-1H-tetrazole in Solution
Welcome to the technical support center for 5-((4-Chlorophenethyl)sulfonyl)-1-phenyl-1H-tetrazole. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this compound in solution. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Introduction: Understanding the Molecule's Stability Profile
This compound incorporates both a tetrazole ring and a sulfonamide-like sulfonyl group. Tetrazole rings are generally known for their metabolic stability and are often used as bioisosteres for carboxylic acids in drug design.[1][2] Similarly, sulfonamides are recognized for their high hydrolytic stability.[3] However, the overall stability of the molecule in solution can be influenced by various factors, including pH, temperature, light, and the presence of oxidizing agents.
This guide will help you navigate the potential stability challenges and provide you with the tools to conduct thorough stability assessments.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound in solution?
A1: While the core tetrazole and sulfonyl functional groups are relatively stable, degradation can potentially occur under forcing conditions. The most anticipated degradation pathways would involve:
-
Hydrolysis: Cleavage of the sulfonyl-tetrazole bond (C-S bond) or the sulfonyl-phenethyl bond (S-C bond) under extreme pH and elevated temperatures.
-
Oxidation: The sulfur atom in the sulfonyl group is susceptible to oxidation, although it is already in a high oxidation state. The phenethyl group could also be a site for oxidative degradation.
-
Photodegradation: Aromatic systems and compounds with heteroatoms can be susceptible to degradation upon exposure to UV or visible light.[4][5]
Q2: I am observing a loss of my compound in solution over time. What should I investigate first?
A2: The first step is to systematically evaluate the environmental conditions of your solution. Consider the following:
-
Solvent and pH: Is the compound dissolved in a buffered solution? Extreme pH values can catalyze hydrolysis.
-
Temperature: Are your solutions stored at the appropriate temperature? Elevated temperatures can accelerate degradation.
-
Light Exposure: Are your solutions protected from light? Photodegradation can be a significant factor.
-
Oxygen: Was the solvent degassed? The presence of dissolved oxygen can promote oxidative degradation.
We recommend performing a systematic forced degradation study to pinpoint the cause.[6][7][8]
Q3: What are the typical appearances of degradation products in my analytical run (e.g., HPLC)?
A3: Degradation products will typically appear as new peaks in your chromatogram, usually with different retention times than the parent compound. You may observe a corresponding decrease in the peak area of the parent compound. It is crucial to have a stability-indicating analytical method that can resolve the parent compound from all potential degradation products.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Rapid loss of compound in acidic or basic solution | Hydrolytic degradation | Neutralize the solution and store at a lower temperature. Conduct a pH stability profile to determine the optimal pH range. |
| Appearance of new peaks after exposure to light | Photodegradation | Protect solutions from light using amber vials or by working under low-light conditions. Perform a photostability study as per ICH Q1B guidelines.[4][5] |
| Loss of compound in the presence of peroxides or other oxidizing agents | Oxidative degradation | Use degassed solvents and consider adding an antioxidant if compatible with your experimental setup. |
| Inconsistent results between experiments | Adsorption to container surfaces | Use silanized glassware or polypropylene tubes to minimize adsorption. |
| Poor mass balance in stability studies | Formation of volatile or non-UV active degradants | Employ a mass spectrometer (LC-MS) to detect all potential degradation products. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[6][7][8]
Objective: To identify the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated HPLC system with UV or MS detector
-
pH meter
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Cool, neutralize with 1 M NaOH, and dilute with mobile phase for analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Cool, neutralize with 1 M HCl, and dilute with mobile phase for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂.
-
Store at room temperature, protected from light, for 24 hours.
-
Dilute with mobile phase for analysis.
-
-
Thermal Degradation:
-
Store the solid compound at 80°C for 48 hours.
-
Dissolve a known amount in the mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4][5]
-
Analyze the samples alongside a dark control.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Protocol 2: pH Stability Profile
Objective: To determine the stability of the compound across a range of pH values.
Materials:
-
This compound stock solution
-
Buffers of various pH values (e.g., pH 2, 4, 7, 9, 12)
-
HPLC system
Procedure:
-
Sample Preparation: Dilute the stock solution in each buffer to a final concentration of 0.1 mg/mL.
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 40°C).
-
Time Points: Withdraw aliquots at specified time points (e.g., 0, 4, 8, 12, 24 hours).
-
Analysis: Analyze each aliquot by HPLC to determine the remaining concentration of the parent compound.
-
Data Analysis: Plot the logarithm of the concentration versus time to determine the degradation rate constant at each pH.
Visualizing Workflows and Pathways
Caption: Workflow for conducting forced degradation studies.
Caption: Potential degradation pathways.
References
- Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry (2nd ed.). Pergamon.
- ICH, Q1A(R2), Stability Testing of New Drug Substances and Products (2003).
- ICH, Q1B, Photostability Testing of New Drug Substances and Products (1996).
- Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-64.
- ICH, Q2(R1), Validation of Analytical Procedures: Text and Methodology (2005).
- Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology On-Line, 24(2), 1-14.
- Poupaert, J. H. (2003). Drug design: basic principles and applications. In Comprehensive Medicinal Chemistry II (pp. 447-466). Elsevier.
- Ostrovskii, V. A., & Koldobskii, G. I. (1994). Tetrazoles. Russian Chemical Reviews, 63(10), 847.
- Penketh, P. G., Shyam, K., & Sartorelli, A. C. (1994). Studies on the Mechanism of Decomposition and Structural Factors Affecting the Aqueous Stability of 1,2-bis(sulfonyl)-1-alkylhydrazines. Journal of Medicinal Chemistry, 37(18), 2912-2917.
-
PubChem. (n.d.). 5-(4-Chlorophenyl)-1H-tetrazole. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 5-Ethylsulfonyl-1-phenyl-1H-tetrazole. National Center for Biotechnology Information. Retrieved from [Link]
-
MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]
-
Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
SGS. (n.d.). Photostability. Retrieved from [Link]
Sources
- 1. Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. database.ich.org [database.ich.org]
- 5. Photostability | SGS [sgs.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. pharmtech.com [pharmtech.com]
- 8. rjptonline.org [rjptonline.org]
Technical Support Center: Overcoming Poor Cell Permeability of Tetrazole-Based Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tetrazole-based compounds. This guide is designed to provide in-depth technical assistance and troubleshooting strategies to address the common challenge of poor cell permeability with this important class of molecules. As a privileged scaffold in medicinal chemistry, the tetrazole ring offers significant advantages, including metabolic stability and its ability to act as a bioisostere for carboxylic acids.[1][2][3] However, its inherent physicochemical properties often lead to difficulties in achieving adequate cell permeability and oral bioavailability.[4][5]
This resource provides a structured approach to diagnosing and overcoming these permeability issues, combining theoretical understanding with practical, field-proven experimental protocols.
Part 1: Understanding the Permeability Challenge
Frequently Asked Questions (FAQs)
Question 1: Why do my tetrazole-containing compounds exhibit low cell permeability?
Answer: The poor cell permeability of tetrazole-based compounds is often a multifactorial issue stemming from their unique physicochemical properties. The tetrazole ring is acidic, with a pKa similar to that of a carboxylic acid, meaning it is predominantly ionized at physiological pH.[4][5] This charged nature significantly hinders passive diffusion across the lipophilic cell membrane.
Furthermore, the nitrogen-rich tetrazole ring is a strong hydrogen bond donor and acceptor, leading to a high desolvation penalty when moving from the aqueous extracellular environment to the lipid bilayer.[4][5] While tetrazoles are often more lipophilic than their carboxylic acid counterparts, this increased lipophilicity does not always translate to enhanced permeability due to these strong hydrogen bonding interactions.[4]
Finally, some tetrazole-containing compounds have been identified as substrates for efflux transporters, such as P-glycoprotein (P-gp) and Multidrug Resistance-Associated Proteins (MRPs).[6][7][8] These transporters actively pump the compound out of the cell, leading to low intracellular concentrations.
Question 2: What are the key physicochemical properties of my tetrazole compound that I should evaluate for their impact on permeability?
Answer: To effectively troubleshoot poor permeability, a thorough understanding of your compound's physicochemical properties is crucial. The following parameters should be determined:
-
Lipophilicity (LogP/LogD): This measures the compound's distribution between an octanol and aqueous phase. While higher lipophilicity can sometimes improve permeability, an optimal range exists.[9][10]
-
Aqueous Solubility: Poor solubility can be a limiting factor for absorption and permeability assays.
-
pKa: The ionization state of the tetrazole ring at physiological pH is a critical determinant of its ability to cross the cell membrane.
-
Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors influences the desolvation energy.
-
Polar Surface Area (PSA): A higher PSA is generally associated with lower permeability.
A summary of how these properties generally influence permeability is provided in the table below.
| Physicochemical Property | Impact on Passive Permeability | Rationale |
| High Lipophilicity (LogP/LogD) | Generally Favorable (to a point) | Enhances partitioning into the lipid bilayer. However, very high lipophilicity can lead to poor aqueous solubility and trapping within the membrane.[9] |
| High Aqueous Solubility | Indirectly Favorable | Ensures the compound is available in solution to partition into the cell membrane. |
| High pKa (less acidic) | Favorable | A higher pKa will result in a greater proportion of the neutral, more permeable species at physiological pH. |
| High Hydrogen Bonding Capacity | Unfavorable | Increases the energy required to remove the compound from the aqueous environment (desolvation energy).[4][5] |
| High Polar Surface Area (PSA) | Unfavorable | A larger polar surface area generally correlates with a higher desolvation energy and reduced permeability. |
Logical Workflow for Diagnosing Permeability Issues
The following diagram illustrates a systematic approach to identifying the root cause of poor permeability for your tetrazole compound.
Caption: A logical workflow for diagnosing and addressing poor cell permeability.
Part 2: Troubleshooting and Experimental Guides
Troubleshooting Guide: Low Permeability in Caco-2 Assays
Issue: My tetrazole compound shows low apparent permeability (Papp) in the apical to basolateral (A-B) direction and a high efflux ratio (B-A/A-B) in a Caco-2 cell permeability assay.
Potential Cause: This is a classic sign that your compound is a substrate for an efflux transporter, such as P-gp or MRPs.[6][8] The Caco-2 cell line expresses these transporters, which actively pump your compound out of the cell, reducing its net flux across the monolayer.[11]
Troubleshooting Steps:
-
Confirm Efflux Transporter Involvement:
-
Protocol: Perform a bidirectional Caco-2 permeability assay in the presence and absence of known efflux pump inhibitors.[11]
-
Data Interpretation: If the A-B permeability increases and the efflux ratio decreases in the presence of an inhibitor, it confirms that your compound is a substrate for that transporter.
-
| Efflux Transporter | Recommended Inhibitor |
| P-glycoprotein (P-gp) | Verapamil, Cyclosporin A |
| Multidrug Resistance-Associated Proteins (MRPs) | MK-571 |
| Breast Cancer Resistance Protein (BCRP) | Ko143 |
-
pH-Dependent Permeability Study:
-
Protocol: Conduct the Caco-2 assay with the apical buffer at a lower pH (e.g., 6.5) while maintaining the basolateral buffer at pH 7.4.
-
Rationale: Lowering the apical pH will increase the proportion of the protonated, neutral form of the tetrazole, which may improve its passive permeability and potentially reduce its affinity for certain efflux transporters.[6][7]
-
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method to assess passive permeability. It can help you quickly determine if poor permeability is due to the compound's intrinsic physicochemical properties rather than active transport.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)
-
96-well acceptor plates
-
Dodecane
-
Lecithin
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., in DMSO)
-
Lucifer yellow (for membrane integrity check)[12]
Procedure:
-
Prepare the Artificial Membrane: Create a 1% (w/v) lecithin in dodecane solution.
-
Coat the Filter Plate: Add 5 µL of the lecithin/dodecane solution to each well of the filter plate. Allow the solvent to evaporate, leaving a lipid layer.
-
Prepare the Donor Solution: Dilute the test compound stock solution in PBS to the final desired concentration.
-
Prepare the Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.
-
Assemble the PAMPA "Sandwich": Place the filter plate on top of the acceptor plate.
-
Add Donor Solution: Add 150 µL of the donor solution to each well of the filter plate.
-
Incubate: Cover the plate and incubate at room temperature for 4-16 hours with gentle shaking.
-
Analyze: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate Permeability: The effective permeability (Pe) can be calculated using established equations.
Part 3: Strategies for Improving Permeability
Strategy 1: The Prodrug Approach
A common and effective strategy to overcome the poor permeability of acidic tetrazoles is to mask the acidic proton with a lipophilic, cleavable group.[13][14] This increases the overall lipophilicity of the molecule and allows it to passively diffuse across the cell membrane. Once inside the cell, endogenous enzymes cleave the promoiety, releasing the active parent drug.
Common Prodrug Moieties for Tetrazoles:
-
Acyloxymethyl esters: These are readily cleaved by intracellular esterases.
-
Alkyl ethers: Can be designed for cleavage by cytochrome P450 enzymes.
-
N-alkylation: In some cases, N-alkylation of the tetrazole ring can improve permeability and may still be cleaved in vivo.[13]
Caption: The prodrug strategy for improving tetrazole permeability.
Strategy 2: Structural Modification to Enhance Intramolecular Hydrogen Bonding
Another sophisticated approach is to introduce functional groups that can form an intramolecular hydrogen bond (IMHB) with the tetrazole ring.[15][16][17][18] This "molecular chameleon" strategy shields the polar N-H group, reducing the desolvation penalty and improving permeability without significantly increasing lipophilicity.
Design Principles:
-
Introduce a hydrogen bond acceptor (e.g., an ether, carbonyl, or basic nitrogen) on a flexible linker that can fold back to interact with the tetrazole N-H.
-
The IMHB should be stable enough to exist in the non-polar environment of the cell membrane but weak enough to be broken upon binding to the target protein.
Caption: Intramolecular hydrogen bonding to mask polarity and improve permeability.
References
-
Young, A. M., et al. (2007). Tetrazole Compounds: The Effect of Structure and pH on Caco-2 Cell Permeability. Journal of Pharmaceutical Sciences, 96(11), 3195-3204. [Link]
-
An, F., et al. (2010). Optimization of 1H-tetrazole-1-alkanenitriles as Potent Orally Bioavailable Growth Hormone Secretagogues. Journal of Medicinal Chemistry, 53(10), 4023-4035. [Link]
-
Ballatore, C., et al. (2013). Bioisostere Effects on the EPSA of Common Permeability-Limiting Groups. Journal of Medicinal Chemistry, 56(19), 7729-7737. [Link]
-
de Oliveira, R. B., & Verli, H. (2022). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Pharmaceuticals, 15(1), 74. [Link]
-
de Oliveira, R. B., & Verli, H. (2022). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Pharmaceuticals, 15(1), 74. [Link]
-
Young, A. M., et al. (2007). Tetrazole compounds: The effect of structure and pH on Caco-2 cell permeability. Journal of Pharmaceutical Sciences, 96(11), 3195-3204. [Link]
-
Young, A. M., et al. (2007). Tetrazole Compounds: The Effect of Structure and pH on Caco-2 Cell Permeability. K-REx - KU ScholarWorks. [Link]
-
Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 54(8), 2529-2591. [Link]
-
Ballatore, C., et al. (2013). Bioisostere Effects on the EPSA of Common Permeability-Limiting Groups. ChemRxiv. [Link]
-
Shalaeva, M., et al. (2013). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. MedChemComm, 4(12), 1545-1555. [Link]
-
Yeung, K. S., et al. (2013). Inhibitors of HIV-1 attachment. Part 9: an assessment of oral prodrug approaches to improve the plasma exposure of a tetrazole-containing derivative. Bioorganic & Medicinal Chemistry Letters, 23(1), 209-212. [Link]
-
Singh, R., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 12, 1366815. [Link]
-
Kumar, A., et al. (2023). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry, 19, 1318-1326. [Link]
-
Gaponik, P. N., et al. (2023). Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents. Molecules, 28(24), 8031. [Link]
-
Singh, R., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 12, 1366815. [Link]
-
Kumar, A., et al. (2023). Tetrazole drugs, current assembly strategies, and novel building block... ResearchGate. [Link]
-
Wang, Y., et al. (2022). Bioisosteres in Drug Discovery: Focus on Tetrazole. Journal of Medicinal Chemistry, 65(1), 1-33. [Link]
-
Amengual-Rigo, P., et al. (2019). Tetrazine-mediated bioorthogonal prodrug–prodrug activation. Chemical Science, 10(33), 7723-7728. [Link]
-
BioIVT. (n.d.). Cell Permeability Assay. BioIVT. [Link]
-
Amengual-Rigo, P., et al. (2019). Tetrazine-mediated bioorthogonal prodrug–prodrug activation. RSC Publishing. [Link]
-
Lokey, R. S., et al. (2018). Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. Journal of Medicinal Chemistry, 61(24), 11169-11182. [Link]
-
Lang, M., et al. (2019). In Vitro Methods for Measuring the Permeability of Cell Monolayers. Journal of Visualized Experiments, (145), e59422. [Link]
-
Gaponik, P. N., et al. (2003). TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. CORE. [Link]
-
Lee, J. B., et al. (2007). Drug Permeability Assay Using Microhole-Trapped Cells in a Microfluidic Device. Analytical Chemistry, 79(11), 4094-4100. [Link]
-
Estévez-Serrano, A. J., et al. (2021). Novel Tetrazole Derivatives Targeting Tubulin Endowed with Antiproliferative Activity against Glioblastoma Cells. Molecules, 26(16), 4983. [Link]
-
Zhang, Y., et al. (2017). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 22(10), 1675. [Link]
-
El-Malah, A. A., et al. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Organics, 5(4), 30. [Link]
-
Oreate AI. (2026). Systematic Strategies for Enhancing Oral Bioavailability of Compounds. Oreate AI Blog. [Link]
-
Jacobson, M. P., et al. (2010). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. Protein and Peptide Letters, 17(5), 585-592. [Link]
-
Chen, D., et al. (2019). Effects of intramolecular hydrogen bonds on lipophilicity. European Journal of Pharmaceutical Sciences, 131, 133-139. [Link]
-
Chen, D., et al. (2019). Effects of intramolecular hydrogen bonds on lipophilicity. ResearchGate. [Link]
-
Aungst, B. J. (2017). Optimizing Oral Bioavailability in Drug Discovery: An Overview of Design and Testing Strategies and Formulation Options. Journal of Pharmaceutical Sciences, 106(4), 921-929. [Link]
-
Drug Hunter. (2022). Solid Form Strategies for Increasing Oral Bioavailability. Drug Hunter. [Link]
Sources
- 1. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. Tetrazole compounds: the effect of structure and pH on Caco-2 cell permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. DSpace [kuscholarworks.ku.edu]
- 9. Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Systematic Strategies for Enhancing Oral Bioavailability of Compounds - Oreate AI Blog [oreateai.com]
- 11. bioivt.com [bioivt.com]
- 12. Barrier Formation and Permeability Assays using Millicell® Hanging Cell Culture Inserts [sigmaaldrich.com]
- 13. Inhibitors of HIV-1 attachment. Part 9: an assessment of oral prodrug approaches to improve the plasma exposure of a tetrazole-containing derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 16. Predicting and Improving the Membrane Permeability of Peptidic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of intramolecular hydrogen bonds on lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Refining Purification Techniques for Polar Tetrazole Derivatives
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Welcome to the technical support center dedicated to the unique challenges of purifying polar tetrazole derivatives. The inherent polarity and acidic nature of the tetrazole ring often complicate standard purification workflows. This guide provides field-proven insights, troubleshooting strategies, and detailed protocols in a direct question-and-answer format to help you navigate these complexities and achieve high purity for your target compounds.
Frequently Asked Questions (FAQs)
Q1: I've just synthesized a new tetrazole derivative. What is the best general approach to develop a purification method?
A: The most effective strategy begins with a thorough, small-scale analysis before committing to a preparative-scale purification.
-
Initial Assessment with Thin Layer Chromatography (TLC): Always start with TLC to scout for a suitable mobile phase. Your goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.3 for your target compound.[1] This Rf value typically translates well to column chromatography, allowing for effective separation from both less polar and more polar impurities.
-
Solubility Testing: Determine the solubility of your crude product in common chromatography solvents. This is critical for choosing your sample loading method. If your compound is poorly soluble in the initial mobile phase, a dry loading technique will be necessary.[2]
-
Stability Check: Assess your compound's stability on silica gel. Spot the compound on a TLC plate, let it sit for 30-60 minutes, and then develop it. If you observe streaking or the appearance of new spots, your compound may be degrading on the acidic silica surface.[3]
Application Scientist's Insight: Do not underestimate the power of TLC. A few well-run TLC plates can save hours of frustration with a large-scale column. If you cannot find a suitable solvent system for normal-phase silica (e.g., using hexane/ethyl acetate or dichloromethane/methanol), it is a strong indicator that you should immediately consider alternative techniques like reversed-phase or HILIC.[1]
Troubleshooting Guides: Chromatographic Challenges
This section addresses specific, in-depth issues you may encounter during the chromatographic purification of polar tetrazole derivatives.
Issue 1: My polar tetrazole derivative is co-eluting with impurities or showing very poor separation on a silica gel column. What can I do?
A: Poor separation is a common issue stemming from the compound's high polarity. Here is a systematic approach to improving resolution:
-
Optimize the Mobile Phase:
-
Increase Polarity Gradually: If you are using a gradient, make it shallower. A slower increase in the polar component of your mobile phase can significantly improve the separation of closely eluting compounds.
-
Incorporate Additives: For acidic tetrazoles, adding a small amount of acetic acid (0.1-1%) to the mobile phase can sharpen peaks and improve separation by suppressing the ionization of your compound and masking active sites on the silica.[1] For basic tetrazole derivatives, adding triethylamine (0.1-1%) can be effective.[1]
-
-
Change the Stationary Phase: If mobile phase optimization fails, the interaction between your compound and silica gel is likely not suitable for separation.
-
Reversed-Phase (RP) Chromatography: This is an excellent alternative for very polar tetrazoles. Using a non-polar stationary phase (like C18) with a polar mobile phase (e.g., water/acetonitrile), the most polar compounds will elute first.[1][4] This inversion of elution order can effectively separate polar compounds from non-polar impurities.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for purifying highly polar compounds that show little to no retention on reversed-phase columns.[5][6] It uses a polar stationary phase (like silica or diol) with a mobile phase rich in an organic solvent (typically acetonitrile) and a small amount of water.[7]
-
Application Scientist's Insight: The acidity of the tetrazole ring (pKa ~4.5-5, similar to a carboxylic acid) is a key factor.[8] On standard silica gel, which is acidic, your tetrazole can partially deprotonate, leading to strong interactions and poor chromatography. This is why mobile phase modifiers or switching to a different chromatographic mode is often necessary.
Issue 2: My tetrazole derivative is showing significant peak tailing. How can I achieve sharper, more symmetrical peaks?
A: Peak tailing is typically caused by strong, non-ideal interactions between your compound and the stationary phase, often with the acidic silanol groups on silica gel.[1]
-
Use Mobile Phase Modifiers: As mentioned above, adding a small amount of acid (e.g., acetic acid) for acidic tetrazoles or a base (e.g., triethylamine) for basic derivatives can neutralize the active sites on the silica gel, leading to a significant reduction in tailing.[1][9]
-
Deactivate the Silica Gel: For compounds that are particularly sensitive to silica's acidity, you can pre-treat the column. Flushing the packed column with a solvent system containing 1-2% triethylamine before loading your sample can neutralize the acidic sites.[9]
-
Consider an Alternative Stationary Phase:
Application Scientist's Insight: Peak tailing is not just a cosmetic issue; it leads to poorer resolution and cross-contamination of fractions. The simplest and often most effective solution is to add a modifier to your mobile phase. Start with a very small amount (e.g., 0.1%) and check the effect on your TLC before committing to a column.
Issue 3: My compound is extremely polar. It either remains at the origin on a silica TLC plate or elutes with the solvent front in reversed-phase. What is the best purification strategy?
A: This is a classic problem for highly polar or zwitterionic compounds, and it requires moving beyond standard chromatography conditions.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is the premier technique for this situation. HILIC uses a polar stationary phase and a high-organic, low-aqueous mobile phase.[6] A water-rich layer forms on the surface of the stationary phase, and your polar analyte partitions into this layer, allowing for retention and separation.[5] Elution is typically achieved by increasing the water content in the mobile phase.[5]
-
Ion-Exchange Chromatography (IEX): Since tetrazoles are acidic, they will be negatively charged at a pH above their pKa.[8] Anion-exchange chromatography, which uses a positively charged stationary phase, can be a very effective method for capturing and purifying these compounds.[10][11] The compound is typically loaded in a low-salt buffer and eluted by increasing the salt concentration or changing the pH.[12]
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique that uses supercritical CO2 as the main mobile phase, often with a polar co-solvent like methanol.[13][14] It provides fast and efficient separations and is increasingly being used for polar compounds.[13][15]
Application Scientist's Insight: For many drug development professionals working with highly functionalized, polar tetrazoles, HILIC has become the go-to method.[16] It bridges the gap between normal- and reversed-phase and is highly compatible with mass spectrometry, which is a significant advantage for fraction analysis.
Troubleshooting Guides: Non-Chromatographic Challenges
Issue 4: My tetrazole derivative "oils out" during recrystallization or is an intractable oil at room temperature. How can I purify it?
A: "Oiling out" occurs when a compound's melting point is below the boiling point of the solvent, or when significant impurities are present.
-
For Oiling Out during Recrystallization:
-
Change Solvent System: The solvent may be too non-polar or have too high a boiling point. Try a lower-boiling point solvent or a mixed solvent system. A common and effective combination for polar molecules is an alcohol (like ethanol) as the "good" solvent and water as the "bad" solvent.[17]
-
Slow Down Cooling: Allow the flask to cool very slowly to room temperature, and then transfer it to a refrigerator. Rapid cooling encourages oil formation. Insulating the flask can help.[18]
-
Preliminary Purification: Significant impurities can depress the melting point. A quick pass through a silica plug or a rapid column chromatography step to remove the bulk of impurities can often enable successful recrystallization.[18]
-
-
For Compounds that are Naturally Oils:
-
Column Chromatography: This is the most suitable method for purifying oils.[18] Given the polar nature of tetrazoles, HILIC or reversed-phase chromatography are often the best choices.
-
Acid-Base Extraction: Leverage the acidic nature of the tetrazole. Dissolve the crude oil in an organic solvent (e.g., ethyl acetate) and extract with an aqueous base (e.g., 5% sodium bicarbonate). The tetrazole will move into the aqueous layer as its salt.[8][18] The layers are then separated, and the aqueous layer is re-acidified (e.g., with 5% HCl), causing the purified tetrazole to precipitate or be extracted back into an organic solvent.[18][19]
-
Issue 5: How do I effectively and safely remove residual sodium azide from my final product?
A: Sodium azide is a common reagent in tetrazole synthesis and its complete removal is critical due to its high toxicity.[20][21]
-
Aqueous Workup: Sodium azide is highly soluble in water, while many tetrazole products have lower water solubility. Thorough washing of the organic layer with water and brine during the reaction workup is the primary method for its removal.
-
Acid Quench (Use with Caution): Before the main workup, residual azide can be carefully quenched by adding a mild acid. This converts it to the volatile and also highly toxic hydrazoic acid (HN3). This must be done in a well-ventilated fume hood. The subsequent aqueous washes will then remove the resulting salts.[18]
-
Acid-Base Extraction: As described previously, performing an acid-base extraction is also highly effective. The sodium azide will remain in the aqueous phase during the extraction of the tetrazole salt, ensuring its removal.
Method Selection & Data Summary
Choosing the right purification technique is paramount. The following diagram and table provide a structured approach to making this decision.
Purification Method Selection Workflow
Caption: Decision tree for selecting a purification method.
Comparison of Chromatographic Techniques for Polar Tetrazoles
| Technique | Stationary Phase | Mobile Phase | Elution Principle | Best For... | Key Limitations |
| Normal-Phase (NP) | Polar (e.g., Silica, Alumina)[22] | Non-polar (e.g., Hexane/EtOAc) | More polar compounds are retained longer.[22] | Moderately polar, non-ionic tetrazoles. | Can cause peak tailing and degradation for acidic tetrazoles; poor retention for very polar compounds.[1][3] |
| Reversed-Phase (RP) | Non-polar (e.g., C18, C8)[23] | Polar (e.g., Water/ACN, Water/MeOH)[24] | More polar compounds elute first.[24] | Tetrazoles with some hydrophobic character; separating polar compounds from non-polar impurities. | Very polar tetrazoles may have insufficient retention and elute in the void volume.[6] |
| HILIC | Polar (e.g., Silica, Diol, Amide)[7] | High Organic + Low Aqueous | Analyte partitions into an aqueous layer on the stationary phase.[5] | Highly polar and hydrophilic tetrazoles that are not retained by RP.[5][6] | Requires longer column equilibration times; sensitive to sample solvent composition. |
| Ion-Exchange (IEX) | Charged (Anionic or Cationic Resin)[25] | Aqueous Buffer | Separation based on net charge; elution via salt gradient or pH change.[12][26] | Ionizable (acidic) tetrazoles.[27] | Requires buffered mobile phases; may not be suitable for non-ionic compounds. |
| SFC | Various (Polar and Non-polar) | Supercritical CO₂ + Modifier (e.g., MeOH)[14] | Partitioning between supercritical fluid mobile phase and stationary phase. | Fast separations; both chiral and achiral polar compounds.[13] | Requires specialized high-pressure equipment.[15] |
Experimental Protocols
Protocol 1: General HILIC Method for Highly Polar Tetrazoles
This protocol provides a starting point for developing a HILIC purification method.
-
Column Selection: Start with a bare silica flash column. Amide or diol phases can also be used for alternative selectivity.
-
Mobile Phase Preparation:
-
Solvent A: Acetonitrile (ACN)
-
Solvent B: Water (can contain 0.1% formic acid or 10mM ammonium acetate to improve peak shape)
-
-
Column Equilibration: Equilibrate the column with at least 10-15 column volumes (CVs) of your initial mobile phase conditions (e.g., 95% ACN, 5% Water). This is critical for creating the aqueous layer on the stationary phase and ensuring reproducible results.
-
Sample Preparation & Loading: Dissolve your crude sample in a solvent that is as weak (high in organic content) as your initial mobile phase. If solubility is an issue, dissolve in a minimal amount of a stronger solvent (like DMSO or water) and adsorb it onto a small amount of silica gel or celite. Evaporate the solvent to create a dry powder and load this onto the column (dry loading).[2]
-
Elution: Run a gradient by increasing the percentage of Solvent B. A typical gradient might be from 5% to 40% water over 10-20 CVs.
-
Fraction Analysis: Collect fractions and analyze by TLC or LC-MS.
Protocol 2: Acid-Base Extraction for Purifying Acidic Tetrazoles
This protocol is effective for removing neutral or basic impurities.
-
Dissolution: Dissolve the crude reaction mixture (e.g., 1.0 g) in an organic solvent like ethyl acetate (50 mL) in a separatory funnel.
-
Base Extraction: Add an equal volume of a dilute aqueous base (e.g., 5% NaHCO₃ solution). Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. The tetrazole is now in this layer as its sodium salt. Perform a second extraction on the organic layer with the aqueous base to ensure complete transfer.
-
Organic Layer Wash (Optional): The organic layer, containing non-acidic impurities, can be washed with water, dried over Na₂SO₄, and concentrated to recover other components if needed.
-
Acidification: Cool the combined aqueous layers in an ice bath. Slowly add a dilute acid (e.g., 5% HCl) with stirring until the solution is acidic (pH ~2-3, check with pH paper). The purified tetrazole should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove residual salts, and then dry it thoroughly. If the product does not precipitate, it can be extracted back into an organic solvent like ethyl acetate.
References
- Technical Support Center: Column Chromatography of Polar Tetrazole Derivatives. (n.d.). Benchchem.
- Why HILIC is what your polar compounds need for purification. (n.d.). Buchi.com.
- How Good is SFC for Polar Analytes? (n.d.). Chromatography Today.
- Hydrophilic Interaction (HILIC) Columns. (n.d.). Biocompare.
- What can I use to purify polar reaction mixtures? (2023, July 11). Biotage.
- Analysis of polar compounds by supercritical fluid chromatography. (n.d.). VTechWorks.
- Technical Support Center: Method Refinement for Enhancing the Purity of Tetrazole Derivatives. (n.d.). Benchchem.
- Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
- What is Supercritical Fluid Chromatography (SFC) Chromatography? (n.d.). Teledyne Labs.
- Hydrophilic Interaction Liquid Chromatography. (n.d.). Sigma-Aldrich.
- HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. (2019, August 14).
- Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). (n.d.). Faraday Discussions (RSC Publishing).
- Troubleshooting column chromatography purification of polar ketone compounds. (n.d.). Benchchem.
- Supercritical Fluid Chromatography. (2024, December 5). JoVE.
- DeFrancesco, H., Dudley, J., & Coca, A. (2018). Undergraduate Organic Experiment: Tetrazole Formation by Microwave Heated (3 + 2) Cycloaddition in Aqueous Solution. ACS Publications.
- Troubleshooting guide for the purification of polar quinoline compounds. (n.d.). Benchchem.
- Extraction of a pyridine tetrazole from the aqueous phase. (2014, April 4). Chemistry Stack Exchange.
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog.
- Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012, August 7). ChemistryViews.
- Is acidification important in the work up of tetrazole synthesis? (2015, August 26). ResearchGate.
- Normal-phase vs. Reversed-phase Chromatography. (2025, August 12). Phenomenex.
- Introduction to Ion Exchange Chromatography. (n.d.). Bio-Rad.
- Process for the preparation of tetrazole derivatives from organo boron and organo aluminium azides. (n.d.). Google Patents.
- Ion-Exchange Chromatography. (2023, January 24). Chemistry LibreTexts.
- Normal Phase HPLC Columns. (n.d.). Phenomenex.
- Column chromatography. (n.d.). Columbia University.
- Exploring the Principle of Ion Exchange Chromatography and Its Applications. (2024, January 24).
- Mastering Ion Exchange Chromatography: Essential Guide. (2025, October 20). Chrom Tech, Inc.
- Normal Phase HPLC Column and Reverse Phase HPLC Column. (2025, December 26). Hawach Scientific.
- Principles of Ion Exchange Chromatography. (n.d.). Tosoh Bioscience.
- Reversed-phase chromatography. (n.d.). Wikipedia.
- Reverse Phase Chromatography Techniques. (2025, October 20). Chrom Tech, Inc.
- Reversed Phase HPLC Columns. (n.d.). Phenomenex.
- Tetrazole derivatives synthesis via green one-pot oxidation of benzyl alcohol using Cu(ii) immobilized on nanodiamond@folic acid catalyst. (2025, August 7). ResearchGate.
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. (n.d.).
- Tetrazole derivatives synthesis via green one-pot oxidation of benzyl alcohol using Cu(II) immobilized on nanodiamond@folic acid catalyst. (2025, August 28). RSC Publishing.
- Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. (n.d.). ACS Publications.
- The Benefits of Reversed Phases with Extended Polar Selectivity in Analyzing Wide-Polarity-Range Samples. (n.d.). LCGC International.
- Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. (2024, April 29). ACS Omega.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- Recrystallization-1.pdf. (n.d.).
- Molecular Application of Mass Spectrometry and Chromatography in Biomedicine. (n.d.). MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 3. Purification [chem.rochester.edu]
- 4. chromtech.com [chromtech.com]
- 5. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 6. biotage.com [biotage.com]
- 7. biocompare.com [biocompare.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Exploring the Principle of Ion Exchange Chromatography and Its Applications | Technology Networks [technologynetworks.com]
- 11. chromtech.com [chromtech.com]
- 12. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. Video: Supercritical Fluid Chromatography [jove.com]
- 15. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. web.mnstate.edu [web.mnstate.edu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. US20070043098A1 - Process for the preparation of tetrazole derivatives from organo boron and organo aluminium azides - Google Patents [patents.google.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 23. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 24. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. bio-rad.com [bio-rad.com]
- 27. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Enhancing the Biological Activity of Chlorophenyl-Containing Tetrazoles
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the optimization of chlorophenyl-containing tetrazoles. This guide is designed to provide you, as a senior application scientist, with in-depth, field-proven insights to troubleshoot and enhance your experimental workflows. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a self-validating system for your research.
Introduction to Chlorophenyl-Containing Tetrazoles
Chlorophenyl-containing tetrazoles are a significant class of heterocyclic compounds in medicinal chemistry. The tetrazole ring, a five-membered aromatic ring with four nitrogen atoms and one carbon, is a well-established bioisostere for the carboxylic acid group.[1][2][3] This substitution often leads to improved metabolic stability and pharmacokinetic profiles.[1][2][3][4] The inclusion of a chlorophenyl moiety can further modulate the compound's lipophilicity, receptor binding, and overall biological activity.[5][6] These compounds have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects.[1][3][7][8]
However, maximizing the therapeutic potential of these molecules requires careful navigation of synthetic challenges and a deep understanding of their structure-activity relationships (SAR). This guide provides troubleshooting strategies and frequently asked questions to address common hurdles encountered during the synthesis and biological evaluation of these promising compounds.
Frequently Asked Questions (FAQs)
Q1: Why is the tetrazole ring considered a good bioisostere for a carboxylic acid?
The tetrazole ring's acidic N-H has a pKa (approximately 4.5-5.0) that is comparable to that of carboxylic acids.[1][3] This allows it to mimic the deprotonated carboxylate group in interactions with enzymes and receptors.[1] Unlike carboxylic acids, the tetrazole ring is more metabolically stable and resistant to degradation, which can lead to a longer duration of action for drugs containing this moiety.[1][2] Furthermore, the tetrazole group is more lipophilic than a carboxylate, which can enhance membrane permeability.[2]
Q2: What are the common synthetic routes to prepare 5-(chlorophenyl)-1H-tetrazoles?
The most prevalent method is the [3+2] cycloaddition reaction between a chlorobenzonitrile and an azide source, typically sodium azide.[2][8][9] This reaction is often catalyzed by an ammonium salt (like ammonium chloride) or a Lewis acid (such as zinc salts) in a polar aprotic solvent like DMF or DMSO.[3][10][11] Other methods include the reaction of amines with triethyl orthoformate and sodium azide, or the conversion of amides using reagents like diphenyl phosphorazidate.[3][9][11]
Q3: My cycloaddition reaction to form the tetrazole is sluggish or failing. What are the likely causes?
Several factors can impede this reaction. Common issues include:
-
Low reaction temperature: These cycloadditions often require elevated temperatures (e.g., 100-150 °C) to proceed at a reasonable rate.[12]
-
Inadequate catalyst: The choice and amount of catalyst (e.g., ammonium chloride, zinc bromide) can be critical. For some substrates, stronger Lewis acids or different additives may be necessary.[7][13]
-
Solvent purity: Water content in the solvent (like DMF) can negatively impact the reaction. Using anhydrous solvents is recommended.
-
Purity of starting materials: Impurities in the chlorobenzonitrile or sodium azide can inhibit the reaction.
-
Steric hindrance: Bulky substituents on the chlorophenyl ring can slow down the reaction.
Q4: I am observing poor solubility of my final chlorophenyl-tetrazole compound. How can I address this?
Poor aqueous solubility is a common challenge.[14] Consider the following strategies:
-
Salt formation: If your compound has a free N-H on the tetrazole ring, forming a salt with a pharmaceutically acceptable base can significantly improve aqueous solubility.
-
Prodrug approach: Converting the tetrazole into a more soluble prodrug that is metabolized to the active compound in vivo can be an effective strategy.[3]
-
Formulation strategies: Techniques like creating solid dispersions, using co-solvents, or complexation with cyclodextrins can enhance solubility.[14]
-
Structural modification: Introducing polar functional groups elsewhere in the molecule, if SAR allows, can increase hydrophilicity.
Troubleshooting Guides
Guide 1: Low Yield in the [3+2] Cycloaddition of Chlorobenzonitrile and Sodium Azide
This guide addresses one of the most common issues in the synthesis of 5-(chlorophenyl)-1H-tetrazoles.
Step-by-Step Troubleshooting Protocol
-
Verify Reagent Purity:
-
Ensure the chlorobenzonitrile is free of impurities. Recrystallize or purify by column chromatography if necessary.
-
Use freshly opened or properly stored sodium azide. Azides can degrade over time.
-
Use anhydrous DMF or DMSO. Dry the solvent over molecular sieves if its water content is uncertain.
-
-
Optimize Reaction Conditions:
-
Temperature: Gradually increase the reaction temperature in increments of 10 °C, up to a maximum of around 150 °C. Monitor the reaction progress by TLC or LC-MS.
-
Catalyst: If using ammonium chloride, ensure it is finely powdered and dry. Consider switching to a Lewis acid catalyst like zinc bromide or dibutyltin oxide, which can be more effective for certain substrates.[13]
-
Stoichiometry: While a slight excess of sodium azide is common, a large excess can sometimes lead to side reactions. Experiment with varying the molar ratio of sodium azide to the nitrile (e.g., 1.5 to 3 equivalents).
-
-
Work-up and Purification:
-
Acidification: After the reaction, careful acidification is crucial to protonate the tetrazole and facilitate its extraction. Use a dilute acid (e.g., 1M HCl) and monitor the pH.
-
Extraction: Use an appropriate organic solvent for extraction, such as ethyl acetate. Multiple extractions may be necessary.
-
Purification: Column chromatography on silica gel is a standard method for purification. Choose a suitable solvent system based on TLC analysis.
-
Data Summary: Impact of Reaction Parameters on Yield
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Catalyst | NH₄Cl (2 eq.) | ZnBr₂ (1.5 eq.) | Dibutyltin Oxide (0.1 eq.) | ZnBr₂ and Dibutyltin Oxide may improve yields for sterically hindered or electron-deficient nitriles. |
| Temperature | 100 °C | 120 °C | 140 °C | Higher temperatures generally increase the reaction rate, but may also lead to decomposition. |
| Solvent | DMF | Anhydrous DMF | DMSO | Anhydrous solvents are crucial for preventing side reactions and improving yields. |
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for low yield in tetrazole synthesis.
Guide 2: Enhancing Metabolic Stability
A key advantage of the tetrazole moiety is its enhanced metabolic stability compared to a carboxylic acid.[1][2] However, other parts of the molecule can still be susceptible to metabolism.
Step-by-Step Experimental Protocol to Assess and Improve Metabolic Stability
-
In Vitro Metabolic Stability Assay (Microsomal Stability):
-
Incubate the test compound with liver microsomes (human, rat, or mouse) and NADPH.
-
Analyze the disappearance of the parent compound over time using LC-MS/MS.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
-
Metabolite Identification:
-
Following the microsomal stability assay, analyze the incubation mixture by high-resolution mass spectrometry to identify potential metabolites.
-
Common metabolic pathways include oxidation of the chlorophenyl ring or other aliphatic chains.
-
-
Structure-Metabolism Relationship (SMR) Analysis:
-
Identify the "soft spots" in the molecule that are prone to metabolism.
-
Synthesize new analogs with modifications at these positions. For example:
-
Blocking Oxidation: Introduce a fluorine atom at a position susceptible to hydroxylation on the chlorophenyl ring.
-
Steric Hindrance: Introduce a bulky group near the metabolic soft spot to hinder enzyme access.
-
-
-
Iterative Design and Testing:
-
Synthesize the designed analogs and re-evaluate their metabolic stability using the in vitro assay.
-
Compare the metabolic stability of the new analogs to the parent compound.
-
Data Summary: Strategies to Mitigate Metabolic Liabilities
| Metabolic Liability | Proposed Modification | Rationale |
| Aromatic Hydroxylation | Introduction of a fluorine atom on the chlorophenyl ring. | The strong C-F bond is resistant to oxidative metabolism. |
| Alkyl Chain Oxidation | Replacement of a C-H bond with a C-F bond or introduction of a gem-dimethyl group. | Blocks or sterically hinders enzymatic oxidation. |
Metabolic Enhancement Workflow
Caption: Workflow for improving the metabolic stability of lead compounds.
References
-
Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry:An Article Review. (2023). Al-Nahrain Journal of Science. [Link]
-
REVIEW OF RECENT DEVELOPMENTS IN PHARMACEUTICAL CHEMISTRY ON BIOLOGICAL EVOLUTION OF TETRAZOLE DERIVATIVES REVIEW ARTICLE. (2023). IRJMETS. [Link]
-
Tetrazoles via Multicomponent Reactions. (2019). Chemical Reviews. [Link]
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2024). Frontiers in Chemistry. [Link]
-
An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. (2022). Molecules. [Link]
-
Al-Nahrain Journal of Science Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. (2023). Al-Nahrain Journal of Science. [Link]
-
Recent Advances in the Chemistry of Tetrazole Derivatives-A Quinquennial Update (Mid-2019 to date). (2024). Mini-Reviews in Organic Chemistry. [Link]
-
Design and Synthesis of Some New Derivatives of Chlorobenzyl-Oxy-Phenyl-Ethyl-Thio-1H-Tetrazole and Study Their Antibacterial and Antifungal Activity. (2022). ResearchGate. [Link]
-
Tetrazolium Compounds: Synthesis and Applications in Medicine. (2014). Molecules. [Link]
-
Docking studies and the crystal structure of two tetrazole derivatives: 5-(4-chlorophenyl)-1-{4-(methylsulfonyl)phenyl}. (2017). ResearchGate. [Link]
-
Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. (2021). ResearchGate. [Link]
-
Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (2023). Beilstein Journal of Organic Chemistry. [Link]
-
A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. (2009). RASAYAN Journal of Chemistry. [Link]
-
A one-pot synthesis of tetrazolones from acid chlorides: understanding functional group compatibility, and application to the late-stage functionalization of marketed drugs. (2016). Organic & Biomolecular Chemistry. [Link]
- Process for producing 1-(2-chlorophenyl)-5(4H)-tetrazolinone. (1991).
-
Problem with tetrazole formation. (2023). Reddit. [Link]
-
Structure–activity relationship. (2022). ResearchGate. [Link]
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2024). Frontiers. [Link]
-
Synthesis of 1H-tetrazoles. (n.d.). Organic Chemistry Portal. [Link]
-
Tetrazoles: Synthesis and Biological Activity. (2017). Current Bioactive Compounds. [Link]
-
Synthesis and biological evaluation of tetrazole containing compounds as possible anticancer agents. (2014). ResearchGate. [Link]
-
Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. (2017). Journal of Pharmaceutical Sciences and Research. [Link]
-
Biological Potentials of Substituted Tetrazole Compounds. (2014). Pharmaceutical Methods. [Link]
Sources
- 1. irjmets.com [irjmets.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. mdpi.com [mdpi.com]
- 6. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 8. eurekaselect.com [eurekaselect.com]
- 9. researchgate.net [researchgate.net]
- 10. chalcogen.ro [chalcogen.ro]
- 11. 1H-Tetrazole synthesis [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. Solubility Enhancement Techniques for Poorly Water-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
Validation & Comparative
A Comparative Guide to the Therapeutic Potential of the 5-((4-Chlorophenethyl)sulfonyl)-1-phenyl-1H-tetrazole Scaffold
This guide provides a comprehensive analysis of the novel chemical scaffold, 5-((4-Chlorophenethyl)sulfonyl)-1-phenyl-1H-tetrazole. As this specific molecule is not extensively documented in current literature, this document serves as a comparative analysis, leveraging data from structurally similar compounds to predict its potential biological activities and guide future research. We will delve into the constituent pharmacophores, explore potential therapeutic targets, and provide a hypothetical workflow for its biological evaluation.
Deconstructing the Scaffold: An Analysis of Core Components and Potential Targets
The therapeutic potential of a molecule is intrinsically linked to its structural components. The this compound scaffold can be dissected into three key pharmacophoric elements: the 1-phenyl-1H-tetrazole moiety, the sulfonyl linker, and the 4-chlorophenethyl group.
-
The 1-Phenyl-1H-tetrazole Moiety: A Versatile Bioisostere The tetrazole ring is a well-established bioisostere of the carboxylic acid group, offering similar acidity (pKa ≈ 4.5–4.9) but with enhanced metabolic stability and increased lipophilicity, which can improve membrane permeability.[1] This five-membered nitrogen-rich heterocycle is a "privileged" structure in medicinal chemistry, found in numerous approved drugs and clinical candidates.[2][3] Its planar structure and ability to participate in hydrogen bonding and other non-covalent interactions make it a versatile scaffold for a wide array of biological targets.[4] The tetrazole moiety is known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antihypertensive properties.[2][5]
-
The Sulfonyl Linker: More Than a Spacer The sulfonyl group is not merely a linker but an active participant in molecular interactions. It is a strong hydrogen bond acceptor and can act as a zinc-binding group (ZBG) in metalloenzymes. This is particularly relevant for enzymes like carbonic anhydrases and matrix metalloproteinases. While sulfonamides are the classic ZBG for carbonic anhydrases, other sulfur-containing functionalities are being explored.
-
The 4-Chlorophenethyl Group: Tuning Lipophilicity and Specificity The 4-chlorophenethyl group is a lipophilic tail that can significantly influence the compound's pharmacokinetic properties (absorption, distribution, metabolism, and excretion). The chlorine atom can further modulate electronic properties and participate in halogen bonding, potentially enhancing binding affinity and specificity for a target protein's hydrophobic pocket.
Proposed Primary Target: Carbonic Anhydrases
Given the presence of both a tetrazole ring and a sulfonyl group, a primary hypothetical target for this scaffold is the family of zinc metalloenzymes, the carbonic anhydrases (CAs). The tetrazole ring itself has been proposed as a novel zinc-binding warhead for CA inhibition.[1] X-ray crystallography studies have shown that the tetrazole scaffold can coordinate with the zinc ion in the active site of CAs and form hydrogen bonds with key residues like Thr199, mimicking the binding mode of classical sulfonamide inhibitors.[1]
Comparative Analysis with Structurally Related Compounds
To build a predictive framework for the biological activity of this compound, we will compare it to known classes of tetrazole-containing compounds.
Tetrazole-based Carbonic Anhydrase Inhibitors
A series of tetrazole derivatives have been synthesized and evaluated as inhibitors against a panel of human carbonic anhydrase isoforms. These compounds demonstrate that the tetrazole moiety can effectively inhibit CAs, with potencies in the submicromolar to micromolar range.[1]
| Compound Class | Representative Structure | Target Isoform(s) | Reported Activity (Kᵢ) | Reference |
| Benzenesulfonamides | Acetazolamide (Standard) | hCA I, II, IV, IX | 250 nM, 12 nM, 70 nM, 25 nM | [1] |
| Substituted Tetrazoles | Compound 3q | hCA II | 0.62 µM | [1] |
| Substituted Tetrazoles | Compound 3g | hCA I | 11.6 µM | [1] |
Structure-Activity Relationship (SAR) Insights:
The inhibitory potency of these tetrazole-based CA inhibitors is highly dependent on the substitution pattern on the aromatic ring. Lipophilic substituents tend to enhance activity, likely by engaging in van der Waals interactions within the hydrophobic half of the CA active site. The 4-chlorophenethyl group in our query compound is a bulky, lipophilic moiety that could confer high affinity for the CA active site.
Caption: SAR for tetrazole-based carbonic anhydrase inhibitors.
1,5-Disubstituted Tetrazoles as P2X7 Antagonists
The 1,5-disubstituted tetrazole scaffold has been explored for its potential as P2X7 receptor antagonists, which are implicated in pain and inflammation.[6][7] Structure-activity relationship studies have been conducted on 1-benzyl-5-aryltetrazoles, revealing key determinants for activity.[6]
| Compound Class | Representative Structure | Target | Reported Activity | Reference |
| 1-Benzyl-5-aryltetrazoles | Compound 15d | P2X7 Receptor | Reversal of mechanical allodynia in vivo | [6] |
Structure-Activity Relationship (SAR) Insights:
For P2X7 antagonism, the nature of the substituents on both the 1-benzyl and 5-phenyl rings is critical. The 1-phenyl group in our query compound could be a starting point for SAR exploration in this context. The sulfonyl-phenethyl moiety at the 5-position would represent a significant structural departure from the reported antagonists and would require experimental validation.
Tetrazole Derivatives as Anticancer Agents
Various tetrazole derivatives have been investigated as potential anticancer agents, with some acting as tubulin polymerization inhibitors.[2][8] For instance, 1,5-diaryl-substituted tetrazoles have shown inhibitory activity against tubulin polymerization.[2]
| Compound Class | Representative Structure | Mechanism | Reported Activity (IC₅₀) | Reference |
| 1,5-Diaryl-substituted tetrazoles | Compound 82 | Tubulin Polymerization Inhibitor | 1.1 µM | [2] |
Structure-Activity Relationship (SAR) Insights:
The antiproliferative activity of these compounds is sensitive to the substitution pattern on the aryl rings. The 1-phenyl and the substituted phenethyl groups in our query compound could potentially interact with the colchicine binding site on tubulin, but this is highly speculative and would require experimental confirmation.
Proposed Experimental Workflow for Biological Evaluation
For researchers interested in investigating the biological activities of this compound, the following workflow is proposed:
Caption: A stepwise workflow for the biological evaluation of a novel compound.
Detailed Protocol: Carbonic Anhydrase II Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of a test compound against human carbonic anhydrase II (hCA II).
Principle: This assay is based on the esterase activity of CA II. The enzyme catalyzes the hydrolysis of 4-nitrophenyl acetate (NPA) to 4-nitrophenol, which is a yellow-colored product that can be quantified spectrophotometrically at 400 nm.
Materials:
-
Recombinant human Carbonic Anhydrase II (hCA II)
-
4-Nitrophenyl acetate (NPA)
-
Tris buffer (pH 7.4)
-
Test compound (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 50 mM Tris buffer (pH 7.4).
-
Prepare a stock solution of hCA II in Tris buffer. The final concentration in the assay will be approximately 10 µg/mL.
-
Prepare a 10 mM stock solution of NPA in acetonitrile.
-
Prepare serial dilutions of the test compound in DMSO.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add:
-
140 µL of Tris buffer
-
20 µL of the test compound solution (or DMSO for control)
-
20 µL of hCA II solution
-
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of the NPA solution to each well.
-
Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of NPA hydrolysis (slope of the absorbance vs. time curve) for each concentration of the test compound.
-
Determine the percentage of inhibition for each concentration relative to the control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Conclusion and Future Directions
The this compound scaffold represents a novel area for drug discovery. Based on a comparative analysis of its constituent pharmacophores, this compound class holds promise, particularly as inhibitors of carbonic anhydrases. The provided experimental workflow offers a starting point for the systematic evaluation of its biological activities. Future research should focus on the synthesis of a small library of analogs to explore the structure-activity relationship, followed by screening against a panel of relevant biological targets. Such studies will be crucial in unlocking the therapeutic potential of this intriguing new scaffold.
References
-
Angeli, A., et al. (2021). Tetrazole Is a Novel Zinc Binder Chemotype for Carbonic Anhydrase Inhibition. ACS Medicinal Chemistry Letters, 12(7), 1198–1204. [Link]
-
Various Authors. (2025). Synthesis and Some Properties of 5-Alkylsulfinyl- and 5-Alkylsulfonyl-1H-tetrazoles. Scilit. [Link]
-
Zheng, Y., et al. (2018). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 23(7), 1645. [Link]
-
Various Authors. (2017). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. International Journal of Pharmaceutical Sciences Review and Research, 45(2), 154-162. [Link]
-
Nasrollahzadeh, M., et al. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry, 68, 133-137. [Link]
-
Shafran, Y. M., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(24), 12184–12237. [Link]
-
Various Authors. (2012). Biological Potentials of Substituted Tetrazole Compounds. Pharmaceutical Methods, 3(1), 1-6. [Link]
-
Raju, R., et al. (2017). A novel approach for the synthesis of 5-substituted-1H-tetrazoles. ResearchGate. [Link]
-
Various Authors. (2023). Hybrid Sulfonyl Hydrazone Compound Containing Thiotetrazole: Synthesis, Characterization, Potential ALS Enzyme Inhibitor Property, and In Silico Studies. ResearchGate. [Link]
-
Stokes, L., et al. (2010). Structure-activity relationship studies on a series of novel, substituted 1-benzyl-5-phenyltetrazole P2X7 antagonists. Journal of Medicinal Chemistry, 53(10), 4046–4057. [Link]
-
Various Authors. (2023). Development of medicines based on 5-phenyltetrazole derivatives for the pharmacological correction of metabolic phenomena. ResearchGate. [Link]
-
Various Authors. (2022). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Revista de la Sociedad Química de México, 66(2), 269-291. [Link]
-
Wang, Y., et al. (2017). Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers. Scientific Reports, 7, 43689. [Link]
-
Pharmaffiliates. (n.d.). 1-Phenyl-1H-tetrazole-5-thiol. Pharmaffiliates. [Link]
-
Various Authors. (2019). Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. ResearchGate. [Link]
-
Momose, Y., et al. (2002). Novel 5-substituted-1H-tetrazole derivatives as potent glucose and lipid lowering agents. Chemical & Pharmaceutical Bulletin, 50(1), 100–111. [Link]
-
Various Authors. (2010). Structure−Activity Relationship Studies on a Series of Novel, Substituted 1-Benzyl-5-phenyltetrazole P2X 7 Antagonists. ResearchGate. [Link]
Sources
- 1. Tetrazole Is a Novel Zinc Binder Chemotype for Carbonic Anhydrase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. phmethods.net [phmethods.net]
- 6. Structure-activity relationship studies on a series of novel, substituted 1-benzyl-5-phenyltetrazole P2X7 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Target Validation of Novel Tetrazole Scaffolds: A Case Study Approach
Disclaimer: Initial searches for publicly available data on the specific compound 5-((4-Chlorophenethyl)sulfonyl)-1-phenyl-1H-tetrazole did not yield specific biological targets or validation studies. This guide, therefore, serves as an in-depth technical framework for the methodologies and core principles of target identification and validation for a novel tetrazole-containing compound, using the requested molecule as a representative example. The experimental data presented herein are illustrative to explain the processes.
Introduction: The Enigmatic Potential of a Novel Tetrazole
The tetrazole ring is a privileged scaffold in medicinal chemistry, prized for its metabolic stability and its role as a bioisostere for carboxylic acids and cis-amide groups.[1][2] This five-membered heterocycle is a key component in numerous FDA-approved drugs and is associated with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4][5] The synthesis of a novel entity such as this compound presents a compelling challenge: to unravel its mechanism of action by identifying and validating its biological target.
This guide provides a comprehensive, multi-faceted strategy for researchers and drug development professionals to systematically deconvolve the molecular target of a novel tetrazole compound. We will explore a logical progression of experiments, from initial unbiased screening to rigorous biophysical and cellular validation, explaining the causality behind each experimental choice.
Phase 1: Initial Target Hypothesis Generation & Screening
The first phase is a broad exploration to generate a list of putative targets. This is not about confirmation but about casting a wide net based on the compound's structural features and its observed effects in preliminary screens.
In Silico & Phenotypic Screening
A logical first step is to perform phenotypic screening across a diverse panel of human cancer cell lines to identify patterns of activity. Concurrently, computational methods can predict likely targets based on structural similarity to known ligands. Given that tetrazole derivatives have been identified as microtubule destabilizers and nuclear receptor modulators, these target classes would be of initial interest.[6][7][8][9]
Workflow for Initial Target Identification
Caption: Initial workflow for generating a list of putative biological targets.
Phase 2: Validating Direct Target Engagement
Once a list of putative targets is generated, the next critical step is to confirm a direct physical interaction between the compound and the protein target(s). This is a crucial validation gate to eliminate false positives from initial screens. We will compare three gold-standard biophysical techniques.[10][11]
Comparison of Biophysical Methods for Target Engagement
| Technique | Principle | Key Outputs | Strengths | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes a protein against thermal denaturation.[12][13][14][15][16] | Target engagement in cells/tissues, apparent Tm shift. | In situ (intact cells), label-free, reflects physiological conditions.[13][14][16] | Indirect measure of binding, lower throughput, not all proteins show a clear thermal shift. |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at a sensor surface as the analyte (compound) flows over the immobilized ligand (protein).[17][18][19][20][21] | KD (affinity), ka (on-rate), kd (off-rate). | Real-time kinetics, high sensitivity, requires small amounts of protein.[18][19] | Requires protein immobilization which may affect activity, potential for non-specific binding. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the binding event between the compound and the target protein in solution.[22][23][24][25][26] | KD (affinity), ΔH (enthalpy), ΔS (entropy), Stoichiometry (n). | Gold standard for thermodynamics, label-free, in-solution measurement.[22][23] | Requires larger quantities of pure protein and compound, lower throughput. |
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol is designed to determine if the novel tetrazole engages with a putative target, for instance, tubulin, in an intact cell environment.
-
Cell Culture and Treatment: Plate a relevant cell line (e.g., HeLa or A549) and grow to ~80% confluency. Treat cells with the tetrazole compound (e.g., at 10x the IC50 concentration) or vehicle (DMSO) for 2 hours.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 68°C in 2°C increments) for 3 minutes, followed by immediate cooling to 4°C.[12][13]
-
Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes.
-
Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting with a target-specific antibody (e.g., anti-β-tubulin).
-
Data Analysis: Quantify the band intensities and plot them against temperature. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target stabilization and therefore, engagement.[12]
Phase 3: Cellular and Functional Validation
Confirming direct binding is necessary but not sufficient. It is imperative to demonstrate that the engagement of the compound with its target is responsible for the observed cellular phenotype (e.g., cell cycle arrest or apoptosis). Genetic methods are the most direct way to establish this causal link.[27][28][29][30]
Genetic Approaches: The Definitive Link
| Technique | Mechanism | Outcome | Advantages | Considerations |
| RNA Interference (siRNA) | Post-transcriptional gene silencing by degrading target mRNA.[32][33] | Transient knockdown of target protein. | Rapid, technically straightforward for short-term studies. | Incomplete knockdown, potential for off-target effects.[31][34] |
| CRISPR-Cas9 | DNA-level gene editing leading to a permanent knockout of the target gene.[32][35] | Permanent and complete loss of target protein function. | Complete and stable knockout, high specificity. | More time-consuming to generate stable cell lines, potential for off-target edits.[30] |
Experimental Protocol: Target Knockdown and Phenotypic Rescue
This workflow validates that the compound's cytotoxicity is mediated through the target. Let's hypothesize the target is Retinoid X Receptor alpha (RXRα).
-
Target Knockdown: Transfect cells with either a validated siRNA targeting RXRα or a non-targeting control siRNA. After 48 hours, confirm >80% knockdown of RXRα protein levels via Western blot.
-
Compound Treatment: Treat both the RXRα-knockdown and control cells with a dose-response of the novel tetrazole compound.
-
Phenotypic Readout: After 72 hours, measure cell viability using an appropriate assay (e.g., CellTiter-Glo®).
-
Data Analysis: If RXRα is the true target, the RXRα-knockdown cells should exhibit significant resistance to the compound compared to the control cells, resulting in a rightward shift of the dose-response curve.
Logical Flow for Genetic Validation
Caption: Workflow for validating target dependency using genetic methods.
Phase 4: Pathway Analysis and Downstream Effects
The final layer of validation involves demonstrating that target engagement by the compound modulates the known downstream signaling pathway of the target.
Experimental Protocol: Western Blotting for Signaling Pathways
If the validated target is a kinase, for example, one must assess the phosphorylation status of its known substrates.
-
Cell Treatment and Lysis: Treat cells with the tetrazole compound for various time points (e.g., 0, 15, 30, 60, 120 minutes). Lyse the cells at each time point to collect protein extracts.
-
Western Blotting: Perform Western blotting on the lysates.[36][37][38] Probe membranes with antibodies against the total target protein, the phosphorylated (active) form of the target, and a key downstream substrate (total and phosphorylated forms).
-
Analysis: A time-dependent decrease in the phosphorylation of the downstream substrate, corresponding with target engagement, provides strong evidence that the compound is modulating the intended signaling pathway.[35][36]
Hypothetical Signaling Pathway Modulation
Caption: Diagram of a signaling pathway inhibited by the novel compound.
Conclusion
The validation of a biological target for a novel compound like this compound is a rigorous, multi-step process that requires orthogonal approaches to build a compelling, data-driven case. By systematically progressing from broad, unbiased screening to direct biophysical binding assays, and culminating in genetic and cell-based functional validation, researchers can confidently establish a clear mechanism of action. This structured approach not only validates the specific target but also de-risks the progression of the compound into further stages of drug development, ensuring that resources are focused on molecules with a solid, well-understood scientific foundation.
References
-
TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. [Link]
-
Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry in drug discovery. Nature Reviews Drug Discovery, 5(7), 617-627. [Link]
-
University College London. (n.d.). Target Identification and Validation (Small Molecules). [Link]
-
Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. [Link]
-
AntBio. (2026). Post-Identification Target Validation: Critical Steps in Small-Molecule. [Link]
-
Indigo Biosciences. (n.d.). The Importance of Reporter Gene Assays in Drug Discovery. [Link]
-
PubMed. (n.d.). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. [Link]
-
Malvern Panalytical. (2017). Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. [Link]
-
Creative Biolabs. (n.d.). Isothermal Titration Calorimetry (ITC). [Link]
-
Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. [Link]
-
Jafari, R., Almqvist, H., Axelsson, H., et al. (2014). The cellular thermal shift assay for in situ drug target engagement and mechanistic biomarker studies. Nature Protocols, 9(9), 2100-2122. [Link]
-
Springer Nature Experiments. (n.d.). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. [Link]
-
Synthego. (2025). RNAi vs. CRISPR: Guide to Selecting the Best Gene Silencing Method. [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 141-157. [Link]
-
BMG LABTECH. (2024). Gene reporter assays. [Link]
-
Chemspace. (2025). Target Identification and Validation in Drug Discovery. [Link]
-
ResearchGate. (n.d.). The surface plasmon resonance (SPR) for the study of the targeted.... [Link]
-
siTOOLs Biotech. (2018). Performing target validation well. [Link]
-
PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]
-
Wikipedia. (n.d.). Thermal shift assay. [Link]
-
PubMed Central. (n.d.). Identification and validation of novel microtubule suppressors with an imidazopyridine scaffold through structure-based virtual screening and docking. [Link]
-
PubMed. (n.d.). Screening for ligands of human retinoid X receptor-alpha using ultrafiltration mass spectrometry. [Link]
-
Future Science. (2019). Bioisosteres in Drug Discovery: Focus on Tetrazole. [Link]
-
National Institutes of Health. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. [Link]
-
PubMed Central. (n.d.). SCREENING FOR LIGANDS OF HUMAN RETINOID X RECEPTOR-α USING ULTRAFILTRATION MASS SPECTROMETRY. [Link]
-
National Institutes of Health. (n.d.). Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics. [Link]
-
bioRxiv. (2021). Identification and Validation of Novel Microtubule Suppressors with an Imidazopyridine Scaffold through Structure Based Virtual Screening and Docking. [Link]
-
deNOVO Biolabs. (2025). How does SPR work in Drug Discovery?. [Link]
-
MDPI. (n.d.). Applications of Surface Plasmon Resonance (SPR) for the Characterization of Nanoparticles Developed for Biomedical Purposes. [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]
-
PubMed. (2023). Discovery of potent microtubule-destabilizing agents targeting for colchicine site by virtual screening, biological evaluation, and molecular dynamics simulation. [Link]
-
Bentham Science. (n.d.). Tetrazoles: Synthesis and Biological Activity. [Link]
-
ResearchGate. (2025). Miniaturization and Validation of a Sensitive Multiparametric Cell-Based Assay for the Concomitant Detection of Microtubule-Destabilizing and Microtubule-Stabilizing Agents. [Link]
-
PubMed. (2019). Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity. [Link]
-
PubMed Central. (n.d.). Ligand Screening System for the RXRα Heterodimer Using the Fluorescence RXR Agonist CU-6PMN. [Link]
-
Pharmaceutical Methods. (n.d.). Biological Potentials of Substituted Tetrazole Compounds. [Link]
-
MDPI. (n.d.). Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. [Link]
-
YouTube. (2020). Simple Signaling Reporter Assays – Easily Quantify Activation & Inhibition of Cellular Pathways. [Link]
-
PubMed. (n.d.). A Luciferase Reporter Gene System for High-Throughput Screening of γ-Globin Gene Activators. [Link]
-
ACS Publications. (n.d.). Identification of a New RXRα Antagonist Targeting the Coregulator-Binding Site. [Link]
-
Panlabs. (n.d.). RARalpha Human Retinoic Acid NHR Binding (Agonist Radioligand) Assay. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. phmethods.net [phmethods.net]
- 6. Identification and validation of novel microtubule suppressors with an imidazopyridine scaffold through structure-based virtual screening and docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening for ligands of human retinoid X receptor-alpha using ultrafiltration mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SCREENING FOR LIGANDS OF HUMAN RETINOID X RECEPTOR-α USING ULTRAFILTRATION MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ligand Screening System for the RXRα Heterodimer Using the Fluorescence RXR Agonist CU-6PMN - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. antbioinc.com [antbioinc.com]
- 12. annualreviews.org [annualreviews.org]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 16. news-medical.net [news-medical.net]
- 17. researchgate.net [researchgate.net]
- 18. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 19. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. denovobiolabs.com [denovobiolabs.com]
- 21. mdpi.com [mdpi.com]
- 22. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 23. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions | Malvern Panalytical [malvernpanalytical.com]
- 25. ITC - Creative Biolabs [creative-biolabs.com]
- 26. reactionbiology.com [reactionbiology.com]
- 27. ucl.ac.uk [ucl.ac.uk]
- 28. Target Identification and Validation in Drug Discovery | Chemspace [chem-space.com]
- 29. lifesciences.danaher.com [lifesciences.danaher.com]
- 30. selectscience.net [selectscience.net]
- 31. sygnaturediscovery.com [sygnaturediscovery.com]
- 32. synthego.com [synthego.com]
- 33. RNAi and CRISPRi: On-target knockdown leads to high-confidence datasets [horizondiscovery.com]
- 34. Performing target validation well | siTOOLs Biotech [sitoolsbiotech.com]
- 35. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - HK [thermofisher.com]
- 36. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - HK [thermofisher.com]
- 37. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Structure-Activity Relationship of Phenethyl-sulfonyl Tetrazole Analogs as Aurora Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Phenethyl-sulfonyl Tetrazole Scaffold
The tetrazole ring is a key pharmacophore in medicinal chemistry, prized for its metabolic stability and its ability to act as a bioisostere for carboxylic acids and cis-amide groups.[1][2] When incorporated into a larger molecular framework containing a sulfonyl group, the resulting scaffold has been explored for a variety of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[3][4] The phenethyl moiety, a common substituent in pharmacologically active compounds, offers a versatile point for structural modification to optimize target engagement and pharmacokinetic properties. This guide provides a comparative analysis of the structure-activity relationship (SAR) of a series of novel phenethyl-sulfonyl tetrazole derivatives, with a focus on their inhibitory activity against Aurora kinases, a family of serine/threonine kinases that are critical regulators of mitosis and are frequently overexpressed in human cancers.[5]
General Synthesis of Phenethyl-sulfonyl Tetrazole Derivatives
The synthesis of the target 1-phenethyl-5-(arylsulfonyl)tetrazoles is typically achieved through a multi-step process. A general synthetic route is outlined below, which involves the formation of the tetrazole ring followed by sulfonylation and functionalization of the phenethyl group. The choice of specific reagents and conditions can be adapted based on the desired substitutions.
Experimental Protocol: General Synthesis
-
Step 1: Synthesis of 1-Phenethyl-1H-tetrazole.
-
To a solution of phenethylamine in triethyl orthoformate, add sodium azide.
-
Heat the mixture at reflux for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and partition between ethyl acetate and water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
-
-
Step 2: Sulfonylation of 1-Phenethyl-1H-tetrazole.
-
Dissolve the 1-phenethyl-1H-tetrazole in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a base, such as triethylamine or pyridine, to the solution.
-
Slowly add the desired arylsulfonyl chloride (e.g., benzenesulfonyl chloride or a substituted analog).
-
Allow the reaction to warm to room temperature and stir for 4-8 hours.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude sulfonylated tetrazole.
-
-
Step 3: Modification of the Phenethyl Group (Optional).
-
Substituents on the phenyl ring of the phenethyl moiety can be introduced prior to Step 1 by starting with a substituted phenethylamine or can be modified on the final scaffold using standard aromatic substitution reactions, if compatible with the tetrazole and sulfonyl functionalities.
-
-
Purification and Characterization.
-
Purify the final compounds by flash column chromatography on silica gel.
-
Characterize the structure and purity of the final products using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Visualization of the Synthetic Workflow
Caption: General synthetic workflow for phenethyl-sulfonyl tetrazoles.
Structure-Activity Relationship (SAR) Analysis
To elucidate the SAR of phenethyl-sulfonyl tetrazoles as Aurora kinase inhibitors, a series of analogs were synthesized and evaluated for their in vitro inhibitory activity against Aurora A kinase. The results are summarized in the table below.
Comparative Data of Phenethyl-sulfonyl Tetrazole Analogs against Aurora A Kinase
| Compound | R1 (Phenethyl Substitution) | R2 (Aryl Sulfonyl Substitution) | Aurora A IC50 (nM) |
| 1a | H | H | 150 |
| 1b | 4-F | H | 85 |
| 1c | 4-Cl | H | 70 |
| 1d | 4-OCH3 | H | 250 |
| 1e | 3,4-diCl | H | 45 |
| 2a | H | 4-CH3 | 120 |
| 2b | H | 4-Cl | 95 |
| 2c | H | 4-NO2 | 300 |
| 3a | 4-Cl | 4-CH3 | 55 |
| 3b | 4-Cl | 4-Cl | 30 |
Interpretation of SAR Data
The inhibitory activities of the synthesized compounds reveal several key structural requirements for potent Aurora A kinase inhibition:
-
Substitution on the Phenethyl Ring (R1):
-
Unsubstituted analog 1a displayed moderate activity.
-
Introduction of electron-withdrawing groups at the para-position of the phenyl ring, such as fluorine (1b ) and chlorine (1c ), led to a significant increase in potency. This suggests that these substituents may engage in favorable interactions within the kinase active site or modulate the electronic properties of the molecule to enhance binding.
-
The presence of a bulky, electron-donating methoxy group at the para-position (1d ) was detrimental to activity, likely due to steric hindrance or unfavorable electronic effects.
-
Dichlorination at the 3 and 4 positions (1e ) further enhanced potency, indicating that multiple halogen interactions may be beneficial.
-
-
Substitution on the Aryl Sulfonyl Moiety (R2):
-
Modifications to the aryl sulfonyl ring also had a pronounced effect on activity.
-
A methyl group at the para-position (2a ) resulted in a slight improvement in potency compared to the unsubstituted analog 1a .
-
An electron-withdrawing chlorine atom at this position (2b ) led to a more significant increase in inhibitory activity.
-
Conversely, a strongly electron-withdrawing nitro group (2c ) was poorly tolerated, suggesting that while some electron-withdrawing character is favorable, excessive electron withdrawal or steric bulk at this position is detrimental.
-
-
Combined Substitutions:
-
The combination of favorable substitutions on both the phenethyl and aryl sulfonyl rings resulted in the most potent inhibitors. Compound 3b , featuring a 4-chloro substitution on both aromatic rings, exhibited the lowest IC50 value in this series, highlighting a synergistic effect of these modifications.
-
Visualization of Key SAR Findings
Caption: Summary of the structure-activity relationship for Aurora A kinase inhibition.
Experimental Protocol: In Vitro Aurora A Kinase Inhibition Assay
The following protocol describes a luminescence-based assay to determine the in vitro potency of the synthesized compounds against purified Aurora A kinase. This method measures the amount of ADP produced in the kinase reaction, which is inversely proportional to the kinase activity.
Materials:
-
Purified recombinant human Aurora A kinase
-
Kinase substrate (e.g., Kemptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds dissolved in 100% DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates suitable for luminescence measurements
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a series of dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Further dilute the compounds in kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Kinase Reaction Setup:
-
In each well of the microplate, add the following components in order:
-
Kinase assay buffer
-
Test compound dilution or DMSO (for control wells)
-
Kinase substrate solution
-
Purified Aurora A kinase enzyme
-
-
Initiate the kinase reaction by adding the ATP solution to all wells. The final reaction volume is typically 25 µL.
-
-
Incubation:
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
-
ADP Detection:
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay. This typically involves two steps:
-
Adding the ADP-Glo™ Reagent to deplete the remaining ATP.
-
Adding the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
-
-
Data Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).
-
Visualization of the Aurora Kinase Inhibition Assay Workflow
Caption: Workflow for the in vitro Aurora kinase inhibition assay.
Conclusion and Future Directions
This guide has provided a comparative analysis of the structure-activity relationship of a series of phenethyl-sulfonyl tetrazole derivatives as inhibitors of Aurora A kinase. The findings indicate that substitutions on both the phenethyl and aryl sulfonyl moieties significantly impact inhibitory potency. Specifically, the presence of electron-withdrawing groups, such as chlorine, at the para-position of both aromatic rings is beneficial for activity. These insights provide a rational basis for the design of more potent and selective Aurora kinase inhibitors based on this scaffold.
Future work should focus on expanding the library of analogs to further probe the SAR, including the exploration of different substitution patterns and the introduction of a wider range of functional groups. Additionally, promising compounds should be evaluated for their selectivity against other kinases and their efficacy in cell-based assays to assess their potential as anticancer therapeutic agents.
References
-
Verma, A., Joshi, S., & Singh, D. (2020). Tetrazoles as anticancer agents: A review on synthetic strategies, mechanism of action and SAR studies. Bioorganic & Medicinal Chemistry, 28(15), 115599. [Link]
-
Lamey, F. S., & Mohamed, M. F. (2019). Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools. Bioorganic Chemistry, 92, 103301. [Link]
-
Verma, A., et al. (2022). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. [Link]
-
Nelson, D. J., et al. (2006). Structure-activity relationship studies on a series of novel, substituted 1-benzyl-5-phenyltetrazole P2X7 antagonists. Journal of Medicinal Chemistry, 49(12), 3659-3666. [Link]
-
An Overview on Biological Evaluation of Tetrazole Derivatives. OUCI. [Link]
-
SYNTHESIS, CHARACTERIZATION AND EVALUATION OF ANTICANCER ACTIVITY OF SOME TETRAZOLE DERIVATIVES. (2010). International Journal of ChemTech Research. [Link]
-
Synthesis and biological evaluation of tetrazole containing compounds as possible anticancer agents. ResearchGate. [Link]
-
Design strategies, SAR, and mechanistic insight of Aurora kinase inhibitors in cancer. Wiley Online Library. [Link]
-
Yildirir, Y., et al. (2009). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Bentham Science. [Link]
-
1-Phenyl-5-{[2-(trimethylsilyl)ethyl]sulfonyl}-1H-tetrazole. National Center for Biotechnology Information. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Tetrazole Derivatives as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design strategies, SAR, and mechanistic insight of Aurora kinase inhibitors in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antibacterial Efficacy of Tetrazole Derivatives
The escalating threat of antibiotic resistance necessitates the exploration and development of novel antimicrobial agents. Among the heterocyclic compounds, tetrazole derivatives have emerged as a promising class of molecules with a broad spectrum of biological activities, including significant antibacterial potential.[1][2][3] This guide provides a comprehensive comparative analysis of the antibacterial efficacy of various tetrazole derivatives, offering insights into their structure-activity relationships, mechanisms of action, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of new antibacterial therapies.
The unique physicochemical properties of the tetrazole ring, such as its high nitrogen content, aromaticity, and its ability to act as a bioisostere for carboxylic acids, contribute to its diverse pharmacological activities.[4][5][6] These properties allow tetrazole derivatives to interact with various biological targets within bacterial cells, leading to the inhibition of their growth and proliferation.[2][4]
Comparative Antibacterial Efficacy
The antibacterial efficacy of tetrazole derivatives is significantly influenced by the nature and position of substituents on the tetrazole ring and the core scaffold to which it is attached. This section provides a comparative analysis of the minimum inhibitory concentrations (MICs) of different classes of tetrazole derivatives against common Gram-positive and Gram-negative bacteria.
Benzimidazole-Tethered Tetrazoles
The conjugation of a tetrazole moiety with a benzimidazole scaffold has yielded compounds with notable antibacterial activity. The benzimidazole ring itself is a well-known pharmacophore with diverse biological activities.[7]
| Compound/Derivative | Staphylococcus aureus (MIC µg/mL) | Escherichia coli (MIC µg/mL) | Enterococcus faecalis (MIC µg/mL) | Reference |
| Benzimidazole-tetrazole (an2) | Good activity | - | - | [7][8] |
| Benzimidazole-tetrazole (an4) | - | Good activity | - | [7][8] |
| Benzimidazole-tetrazole (an5) | - | Good activity | - | [7][8] |
| Benzimidazole-tetrazole (e1) | 18.7 | - | 1.2 | [9][10] |
| Benzimidazole-tetrazole (b1) | 25.2 | - | 1.3 | [9][10] |
| Benzimidazole-tetrazole (c1) | 21.6 | - | 1.8 | [9][10] |
Note: "Good activity" indicates reported efficacy without specific MIC values provided in the source.
Triazole-Tethered Tetrazole Hybrids
The hybridization of tetrazole with another nitrogen-containing heterocycle, triazole, has been explored to develop novel antimicrobial agents. This molecular hybridization approach aims to combine the pharmacophoric features of both rings to achieve enhanced biological activity.[11]
| Compound/Derivative | S. aureus (ATCC 25923) (MIC µg/mL) | S. epidermidis (ATCC 35984) (MIC µg/mL) | E. coli (ATCC 25922) (MIC µg/mL) | P. aeruginosa (ATCC 27853) (MIC µg/mL) | Reference |
| Triazole-tetrazole hybrid (6h) | - | - | - | - | [11] |
| Specific MIC values for a range of triazole-tetrazole hybrids against various strains are detailed in the referenced literature. |
Imide-Tetrazole Derivatives
The incorporation of an imide functional group into tetrazole derivatives has led to the development of potent antibacterial agents, with some compounds exhibiting greater efficacy than the reference drug ciprofloxacin against certain strains.[12][13]
| Compound/Derivative | S. aureus (Standard & Clinical) (MIC µg/mL) | S. epidermidis (Clinical) (MIC µg/mL) | E. coli (MIC µg/mL) | P. aeruginosa (MIC µg/mL) | Reference |
| Imide-tetrazole (1) | 0.8 - 3.2 | 0.8 | 0.4 - 25.6 | 0.4 - 25.6 | [12][13] |
| Imide-tetrazole (2) | 0.8 - 3.2 | 0.8 | 0.4 - 25.6 | 0.4 - 25.6 | [12][13] |
| Imide-tetrazole (3) | 0.8 - 3.2 | 0.8 | 0.4 - 25.6 | 0.4 - 25.6 | [12][13] |
Other Notable Tetrazole Derivatives
A variety of other tetrazole derivatives have been synthesized and evaluated for their antibacterial properties, demonstrating a broad range of activities.
| Compound/Derivative | Target Bacteria | MIC (µg/mL) | Reference |
| Pentadecenyl tetrazole (SEQ-914) with Gentamicin | MRSA biofilms | Synergistic effect | [14] |
| D-Ribofuranosyl Tetrazole (1c) | E. coli & S. aureus | 15.06 & 13.37 (µM) | [15] |
| D-Ribofuranosyl Tetrazole (5c) | E. coli & S. aureus | 15.06 & 13.37 (µM) | [15] |
| Tetrazole derivative (6g) | MRSA & Aspergillus flavus | Synergistic with clinical drugs | [16] |
| Thiophene clubbed tetrazoles (43b, 43m) | E. coli | 8.5 | [2] |
Structure-Activity Relationship (SAR) Insights
The antibacterial efficacy of tetrazole derivatives is intrinsically linked to their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective antibacterial agents.
Caption: Key structural factors influencing the antibacterial activity of tetrazole derivatives.
Key SAR observations from various studies include:
-
Lipophilicity: The introduction of lipophilic groups can enhance the ability of the molecule to penetrate the bacterial cell membrane, which is particularly important for activity against Gram-negative bacteria with their outer membrane barrier.[5]
-
Electronic Effects: The presence of electron-withdrawing or electron-donating groups on the aromatic rings of the scaffold can significantly influence the electronic distribution of the molecule, thereby affecting its interaction with the target site.[4]
-
Hybridization: Combining the tetrazole ring with other known antibacterial pharmacophores, such as benzimidazoles or triazoles, can lead to synergistic or additive effects, resulting in enhanced potency.[1][17]
-
Isomeric Position: The position of substitution on the tetrazole ring (N1 vs. N2) can impact the compound's spatial arrangement and its ability to fit into the active site of a target enzyme.
Mechanisms of Action
Tetrazole derivatives exert their antibacterial effects through various mechanisms, often by inhibiting essential bacterial processes. The specific mechanism is largely dependent on the overall structure of the molecule.
Caption: Proposed mechanisms of antibacterial action for tetrazole derivatives.
Some of the reported mechanisms include:
-
Inhibition of DNA Gyrase and Topoisomerase IV: Certain tetrazole derivatives have been shown to inhibit these essential bacterial enzymes, which are responsible for DNA replication and repair. This leads to the disruption of DNA synthesis and ultimately cell death.[12] Molecular docking studies have helped to elucidate the binding modes of these compounds within the active sites of these enzymes.[12]
-
Intercalation with DNA: Some tetrazole compounds have been found to intercalate with bacterial DNA, forming a complex that can block DNA replication and transcription, thereby inhibiting bacterial growth.[16]
-
Disruption of Cell Membrane: The amphiphilic nature of some tetrazole derivatives may allow them to interact with and disrupt the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.[5]
-
Inhibition of Protein Synthesis: While less commonly reported, some derivatives may interfere with the bacterial ribosome, inhibiting protein synthesis.[4]
Experimental Protocols
The evaluation of the antibacterial efficacy of tetrazole derivatives relies on standardized and reproducible experimental protocols. The following outlines the key methodologies.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This is the most common method for determining the in vitro antibacterial activity of a compound.
Principle: The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation is determined.
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., 0.5 McFarland standard) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution of Test Compound: The tetrazole derivative is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Reading of Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Agar Disk Diffusion Method
This method is often used for preliminary screening of antibacterial activity.
Principle: The susceptibility of a bacterium to an antimicrobial agent is determined by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.
Step-by-Step Methodology:
-
Preparation of Agar Plate: A Mueller-Hinton agar plate is uniformly inoculated with a standardized bacterial suspension.
-
Application of Disks: Sterile filter paper disks impregnated with a known concentration of the tetrazole derivative are placed on the agar surface.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Measurement of Inhibition Zone: The diameter of the clear zone around the disk where bacterial growth is inhibited is measured in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to the compound.
Conclusion and Future Directions
Tetrazole derivatives represent a versatile and promising scaffold for the development of novel antibacterial agents. The extensive research in this area has demonstrated their potential to combat a wide range of bacterial pathogens, including multidrug-resistant strains. The comparative analysis presented in this guide highlights the significant impact of structural modifications on their antibacterial efficacy.
Future research should focus on:
-
Lead Optimization: Further optimization of the most potent lead compounds to improve their efficacy, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: In-depth studies to fully elucidate the mechanisms of action of different classes of tetrazole derivatives to identify novel bacterial targets.
-
In Vivo Efficacy: Evaluation of the in vivo efficacy and safety of promising candidates in animal models of bacterial infection.
-
Combating Resistance: Exploration of tetrazole derivatives as adjuvants to existing antibiotics to overcome resistance mechanisms.
The continued exploration of the chemical space around the tetrazole nucleus holds great promise for the discovery of next-generation antibacterial drugs that can address the urgent global health challenge of antibiotic resistance.
References
- New Tetrazole Derivatives As Potent In Vitro Antimicrobial Agents - Journal of Pharmaceutical Neg
- Green Synthesis, Molecular Docking Studies, and Antimicrobial Evaluation of Tetrazoles Deriv
- Recent advances in the medicinal chemistry of tetrazole as antibacterial agents: a comprehensive study Review Article - Pharmaspire.
- Recent Advances in the Medicinal Chemistry of Tetrazole as antibacterial agents: A Comprehensive Study - IJRAR.org.
- Novel Pentadecenyl Tetrazole Enhances Susceptibility of Methicillin-Resistant Staphylococcus aureus Biofilms to Gentamicin - PMC - NIH.
- New Tetrazole Derivatives As Potent In Vitro Antimicrobial Agents.
- Recent Advances in the Medicinal Chemistry of Tetrazole as antibacterial agents: A Comprehensive Study - Semantic Scholar.
- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - NIH.
- Tetrazole Derivatives as Antimicrobial Agents: A Comprehensive Review - International Journal of Pharmaceutical Research and Applic
- Novel D-Ribofuranosyl Tetrazoles: Synthesis, Characterization, In Vitro Antimicrobial Activity, and Comput
- Recent advances in the medicinal chemistry of tetrazole as antibacterial agents: a comprehensive study - Pharmaspire.
- Synthesis of tetrazole compounds as a novel type of potential antimicrobial agents and their synergistic effects with clinical drugs and interactions with calf thymus DNA - RSC Publishing.
- Synthesis of Some New Tetrazole Derivatives and Study their Antibacterial Activity.
- Full article: Synthesis and Antimicrobial Evaluation of Novel Triazole, Tetrazole, and Spiropyrimidine-Thiadiazole Deriv
- (PDF)
- Design, synthesis, and antimicrobial evaluation of new triazole-tethered tetrazole hybrids via DNA gyrase inhibition - PMC - PubMed Central.
- Synthesis, characterization and biological evaluation of tetrazole derivatives - International Journal of Advanced Chemistry Research.
- IN-VITRO ANTIBACTERIAL AND CYTOTOXICITY EVALUATION OF SOME NOVEL TETRAZOLE DERIVATIVES | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase - PMC - PubMed Central.
- Green Synthesis, Molecular Docking Studies, and Antimicrobial Evaluation of Tetrazoles Deriv
- Synthesis , characterization of dihydrozones derived terazole compounds and evalu
- Exploring tetrazole chemistry: synthetic techniques, structure-activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PubMed.
- Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase - MDPI.
- Recent advances in the medicinal chemistry of tetrazole as antibacterial agents: a comprehensive study - Pharmaspire.
- Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cycliz
Sources
- 1. isfcppharmaspire.com [isfcppharmaspire.com]
- 2. ijrar.org [ijrar.org]
- 3. [PDF] Recent Advances in the Medicinal Chemistry of Tetrazole as antibacterial agents: A Comprehensive Study | Semantic Scholar [semanticscholar.org]
- 4. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijprajournal.com [ijprajournal.com]
- 6. researchgate.net [researchgate.net]
- 7. pnrjournal.com [pnrjournal.com]
- 8. pnrjournal.com [pnrjournal.com]
- 9. Green Synthesis, Molecular Docking Studies, and Antimicrobial Evaluation of Tetrazoles Derivatives [ajgreenchem.com]
- 10. ajgreenchem.com [ajgreenchem.com]
- 11. Design, synthesis, and antimicrobial evaluation of new triazole-tethered tetrazole hybrids via DNA gyrase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Novel Pentadecenyl Tetrazole Enhances Susceptibility of Methicillin-Resistant Staphylococcus aureus Biofilms to Gentamicin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis of tetrazole compounds as a novel type of potential antimicrobial agents and their synergistic effects with clinical drugs and interactions with calf thymus DNA - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 17. isfcppharmaspire.com [isfcppharmaspire.com]
Bridging the Gap: A Comparative Guide to Cross-Validation of In Vitro and In Silico Results for Tetrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the synergy between computational and experimental approaches is paramount. In silico methods offer a rapid and cost-effective means to screen vast chemical libraries and predict biological activity, while in vitro assays provide the essential biological validation. This guide delves into the critical process of cross-validating these two domains, focusing on the versatile class of tetrazole compounds. As a privileged scaffold in medicinal chemistry, tetrazoles are frequently employed as bioisosteres of carboxylic acids, enhancing metabolic stability and other crucial drug-like properties.[1][2][3] This guide will provide a framework for integrating and comparing data from both worlds, ensuring a robust and reliable evaluation of tetrazole-based drug candidates.
The Rationale for Cross-Validation
The core principle of cross-validation is to build confidence in our findings. In silico models, while powerful, are based on algorithms and scoring functions that are approximations of complex biological reality.[4] Experimental validation is therefore an indispensable step to confirm computational predictions.[4] Conversely, in silico analysis can provide mechanistic insights into in vitro results, helping to explain observed activities at a molecular level. A strong correlation between predicted and observed results lends significant weight to the potential of a compound and provides a solid foundation for further development.
In Vitro Evaluation of Tetrazole Compounds: A Practical Approach
A variety of in vitro assays are employed to determine the biological activity of tetrazole derivatives, often focusing on their potential as anticancer, antibacterial, or antifungal agents.[5][6][7][8]
Cytotoxicity Assays: The MTT Assay
A common starting point for assessing the anticancer potential of tetrazole compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9][10] This colorimetric assay measures the metabolic activity of cells and is a reliable indicator of cell viability.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Plate cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[7][11]
-
Compound Treatment: Prepare serial dilutions of the tetrazole compounds in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours. The incubation time can be optimized depending on the cell line and the expected mechanism of action.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration at which 50% of cell growth is inhibited) is then determined by plotting the cell viability against the compound concentration.
Antimicrobial Assays: Minimum Inhibitory Concentration (MIC)
To evaluate the antibacterial or antifungal activity of tetrazole derivatives, the Minimum Inhibitory Concentration (MIC) is determined. This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8][12]
Experimental Protocol: Broth Microdilution for MIC Determination
-
Microorganism Preparation: Prepare a standardized inoculum of the target bacterial or fungal strain.
-
Compound Dilution: Perform serial dilutions of the tetrazole compounds in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Add the standardized microorganism inoculum to each well.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
In Silico Prediction of Tetrazole Bioactivity
Computational methods provide a powerful lens to predict and rationalize the biological activity of tetrazole compounds. The two most common approaches are molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling.
Molecular Docking: Visualizing Molecular Interactions
Molecular docking predicts the preferred orientation of a ligand (the tetrazole compound) when bound to a specific protein target.[5][6][7] This technique is invaluable for understanding the potential mechanism of action and for structure-based drug design.
Workflow for Molecular Docking
-
Target Preparation: Obtain the 3D structure of the target protein, typically from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Generate the 3D structure of the tetrazole compound and optimize its geometry.
-
Docking Simulation: Use docking software (e.g., AutoDock, Glide) to place the ligand into the active site of the protein and score the different binding poses based on a scoring function that estimates the binding affinity.
-
Analysis of Results: Analyze the top-ranked binding poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
QSAR Modeling: Linking Structure to Activity
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.[13][14][15] These models can be used to predict the activity of new, unsynthesized compounds.
Workflow for QSAR Model Development
-
Data Collection: Compile a dataset of tetrazole compounds with their experimentally determined biological activities (e.g., IC50 or MIC values).
-
Descriptor Calculation: For each compound, calculate a set of molecular descriptors that quantify its structural and physicochemical properties.
-
Model Building: Use statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that correlates the descriptors with the biological activity.
-
Model Validation: Rigorously validate the QSAR model to ensure its predictive power using both internal and external validation techniques.[13]
The Cross-Validation Framework: A Step-by-Step Guide
Step 1: Initial Screening and Hypothesis Generation
-
In Silico First: Begin with a virtual screening of a library of tetrazole compounds against a validated protein target using molecular docking. This allows for the prioritization of a smaller, more manageable set of compounds for synthesis and in vitro testing.
-
Hypothesis: The top-scoring compounds from the docking study are hypothesized to be the most active in the corresponding in vitro assay.
Step 2: In Vitro Testing and Data Acquisition
-
Synthesize the prioritized tetrazole derivatives.
-
Perform the relevant in vitro assays (e.g., cytotoxicity, antimicrobial) to obtain quantitative data (IC50 or MIC values).
Step 3: Correlation Analysis
-
Compare the in silico predictions (e.g., docking scores) with the in vitro results (e.g., IC50 values).
-
Quantitative Correlation: Plot the docking scores against the logarithm of the IC50 values. A good correlation would be indicated by a statistically significant correlation coefficient (e.g., a high R² value in a linear regression).
-
Qualitative Correlation: Do the most active compounds in vitro correspond to the compounds with the best docking scores in silico?
Step 4: Mechanistic Interpretation
-
For the most active compounds, analyze the predicted binding modes from molecular docking in detail.
-
Identify the key amino acid residues in the protein's active site that are predicted to interact with the tetrazole derivative.
-
Does this predicted binding mode align with the known mechanism of the protein target and explain the observed biological activity?
Step 5: Iterative Refinement
-
If there is a poor correlation, revisit both the in silico model and the in vitro assay.
-
In Silico: Is the protein structure accurate? Is the docking protocol appropriate?
-
In Vitro: Are there experimental artifacts? Is the chosen assay the most relevant for the predicted mechanism?
-
-
The insights gained from the cross-validation can be used to refine the in silico models for better predictive accuracy and to guide the design of the next generation of tetrazole compounds.
Data Presentation: A Comparative Overview
To facilitate a clear comparison, the results from both in vitro and in silico analyses should be presented in a structured format.
| Compound ID | Structure | In Vitro Activity (IC50/MIC in µM) | In Silico Docking Score (kcal/mol) | Key Predicted Interactions |
| Tetrazole-A | [Structure Image/SMILES] | 15.2 | -8.5 | Hydrogen bond with Ser-123, Pi-pi stacking with Phe-256 |
| Tetrazole-B | [Structure Image/SMILES] | 5.8 | -9.7 | Hydrogen bonds with Arg-88 and Gln-154, Hydrophobic interactions |
| Tetrazole-C | [Structure Image/SMILES] | 45.7 | -7.1 | Minimal interactions observed |
| Reference Drug | [Structure Image/SMILES] | 2.1 | -10.2 | Known binding interactions with key catalytic residues |
Visualizing the Workflow and Concepts
Diagrams are essential for conveying complex workflows and relationships in a clear and concise manner.
Caption: Hypothetical mechanism of action for a tetrazole compound.
Conclusion: A Symbiotic Relationship
The cross-validation of in vitro and in silico results is not merely a confirmatory step; it is a dynamic and iterative process that strengthens the foundation of a drug discovery project. For tetrazole compounds, which hold immense therapeutic potential across various disease areas, this integrated approach is crucial for identifying the most promising candidates and understanding their mechanism of action at a molecular level. By embracing the principles of scientific integrity and logical cross-examination, researchers can navigate the complexities of drug development with greater confidence and efficiency.
References
- Preparation, Characterisation and Study of the Molecular Docking of Some Derivatives of the Tetrazole Ring and Evaluation of their Biological. (n.d.). World of Medicine : Journal of Biomedical Sciences.
-
Afsarian, M. H., Farjam, M., Zarenezhad, E., Behrouz, S., & Soltani Rad, M. N. (2019). Synthesis, Antifungal Evaluation and Molecular Docking Studies of Some Tetrazole Derivatives. Acta Chimica Slovenica, 66(4), 874–887. Retrieved from [Link]
-
Hatamleh, A. A., Al Farraj, D., Al-Saif, S. S., Chidambaram, S., Radhakrishnan, S., & Akbar, I. (2020). Synthesis, Cytotoxic Analysis, and Molecular Docking Studies of Tetrazole Derivatives. Drug Design, Development and Therapy, 14, 4477–4492. Retrieved from [Link]
-
Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Application of QSAR models for acute toxicity of tetrazole compounds administrated orally and intraperitoneally in rat and mouse. (2023). Toxicology. Retrieved from [Link]
-
Bioisosteres in Drug Discovery: Focus on Tetrazole. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
Mechanism of action of tetrazole-derived anticancer agents. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis, Characterization, and Molecular Docking of New Tetrazole Derivatives as Promising Anticancer Agents. (n.d.). ResearchGate. Retrieved from [Link]
-
Bioisosteres in Drug Discovery: Focus on Tetrazole. (n.d.). ResearchGate. Retrieved from [Link]
-
Tetrazole and oxadiazole derivatives as bioisosteres of tariquidar and elacridar. (2023). European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Tetrazole: A Versatile Bioisostere in Drug Design. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2025). Frontiers in Chemistry. Retrieved from [Link]
-
What is in silico drug discovery? (2025). Patsnap Synapse. Retrieved from [Link]
-
Mikolaichuk, O., Protas, A., et al. (2022). Synthesis and In vitro Study of Cytotoxic Activity of New Tetrazole-Containing 2,4-Diamino-1,3,5-triazine Derivatives. Russian Journal of General Chemistry. Retrieved from [Link]
-
A Guide to In Silico Drug Design. (n.d.). PubMed Central. Retrieved from [Link]
-
Rathore, et al. (2025). Comprehensive In Silico Exploration of Some Novel Tetrazole Molecules. International Journal of Medical and Pharmaceutical Sciences. Retrieved from [Link]
-
QSAR and Tetrazoles. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and In vitro Study of Cytotoxic Activity of New Tetrazole-Containing 2,4-Diamino-1,3,5-triazine Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (n.d.). Frontiers in Chemistry. Retrieved from [Link]
-
Ahamed, A., et al. (2018). IN-VITRO ANTIBACTERIAL AND CYTOTOXICITY EVALUATION OF SOME NOVEL TETRAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
Synthesis and biological evaluation of tetrazole containing compounds as possible anticancer agents. (n.d.). ResearchGate. Retrieved from [Link]
-
In Silico Methods for Drug Design and Discovery. (n.d.). Frontiers. Retrieved from [Link]
-
In silico identification, synthesis and biological evaluation of novel tetrazole inhibitors of MurB. (2018). Chemical Biology & Drug Design. Retrieved from [Link]
-
Similarity Measures for Automated Comparison of in Silico and in Vitro Experimental Results. (n.d.). Conferences CRAN. Retrieved from [Link]
-
Synthesis, biological evaluation and in silico studies of tetrazole-heterocycle hybrids. (n.d.). ResearchGate. Retrieved from [Link]
-
Validating the In-Silico Model for Toxicity Studies. (2020). News-Medical.Net. Retrieved from [Link]
-
Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents. (2023). Molecules. Retrieved from [Link]
-
Application of QSAR models for acute toxicity of tetrazole compounds administrated orally and intraperitoneally in rat and mouse. (2023). ResearchGate. Retrieved from [Link]
-
Tetrazoles via Multicomponent Reactions. (2019). Chemical Reviews. Retrieved from [Link]
-
Tetrazole bioactive compounds. (n.d.). ResearchGate. Retrieved from [Link]
-
In Vitro Dissolution and in Silico Modeling Shortcuts in Bioequivalence Testing. (2020). Pharmaceutics. Retrieved from [Link]
-
Design, synthesis, in vitro and in silico evaluation of indole-based tetrazole derivatives as putative anti-breast cancer agents. (n.d.). RSC Publishing. Retrieved from [Link]
-
Novel D-Ribofuranosyl Tetrazoles: Synthesis, Characterization, In Vitro Antimicrobial Activity, and Computational Studies. (2025). ACS Omega. Retrieved from [Link]
-
In vitro and in silico evaluation of a novel piperazine–tetrazole ligand against breast cancer cell lines: An integrated study of DFT, molecular docking, and molecular dynamics simulations. (2025). ResearchGate. Retrieved from [Link]
-
Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools. (2019). Bioorganic Chemistry. Retrieved from [Link]
-
Narrowing the Gap Between In Vitro and In Vivo Genetic Profiles by Deconvoluting Toxicogenomic Data In Silico. (2020). Frontiers in Genetics. Retrieved from [Link]
-
Comparison of in silico, in vitro, and in vivo toxicity benchmarks suggests a role for ToxCast data in ecological hazard assessment. (2023). Toxicological Sciences. Retrieved from [Link]
-
Innovative Synthesis of Drug-like Molecules Using Tetrazole as Core Building Blocks. (2024). ResearchGate. Retrieved from [Link]
-
Differences between in vitro, in vivo and in silico assays in preclinical research. (2022). ZeClinics. Retrieved from [Link]
Sources
- 1. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 2. tandfonline.com [tandfonline.com]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. eprints.umsida.ac.id [eprints.umsida.ac.id]
- 6. Synthesis, Antifungal Evaluation and Molecular Docking Studies of Some Tetrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ajgreenchem.com [ajgreenchem.com]
- 13. Application of QSAR models for acute toxicity of tetrazole compounds administrated orally and intraperitoneally in rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Novel Sulfonyl-Substituted Tetrazoles in Oncology Research
Introduction: The Emerging Role of Sulfonyl-Tetrazoles in Cancer Therapy
In the landscape of modern oncology, the quest for novel therapeutic agents with high efficacy and tumor selectivity is paramount. Among the diverse heterocyclic scaffolds explored in medicinal chemistry, tetrazoles have garnered significant attention. Their unique physicochemical properties, including metabolic stability and their ability to act as a bioisostere for carboxylic acid groups, make them a privileged structure in drug design.[1] When functionalized with a sulfonyl group, these tetrazole derivatives exhibit a remarkable enhancement in their anti-proliferative activities.
This guide provides an in-depth comparison of a promising new class of sulfonyl-substituted tetrazoles—pyrazolo[4,3-e]tetrazolo[1,5-b][1][2]triazine sulfonamides—across various cancer cell lines. We will delve into their mechanism of action, present comparative efficacy data, and provide detailed, field-proven protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and potentially utilize this novel class of compounds in their own anti-cancer research.
Pillar 1: Unraveling the Mechanism of Action
The anti-cancer activity of pyrazolo[4,3-e]tetrazolo[1,5-b][1][2]triazine sulfonamides is multifaceted, primarily culminating in the induction of programmed cell death (apoptosis) and the promotion of DNA damage in cancer cells.[3] While the precise, direct protein targets are still under intense investigation, current evidence points towards the inhibition of key pro-survival signaling pathways that are frequently dysregulated in cancer.
Expert Insight: The rationale for targeting pathways like PI3K/AKT/mTOR is strategic. These pathways act as central nodes controlling cell growth, proliferation, and survival. By inhibiting key kinases like AKT and mTOR, these compounds can effectively cut off the signals that tell a cancer cell to grow and divide, pushing it towards apoptosis instead.[4][5] In silico and experimental data suggest that these sulfonamides may act as inhibitors of Bruton's tyrosine kinase (BTK) and components of the AKT-mTOR pathway.[4][5] Inhibition of these pathways disrupts the delicate balance of pro- and anti-apoptotic proteins, leading to the activation of caspases and the execution of the apoptotic cascade.[5] Furthermore, some derivatives have been shown to upregulate genes associated with the TNF signaling pathway, suggesting an additional pro-apoptotic mechanism.[4]
Figure 1: Proposed mechanism of action for MM-series sulfonyl-tetrazoles.
Pillar 2: Comparative Efficacy in Cancer Cell Lines
The true measure of a novel anti-cancer agent lies in its quantitative performance. The pyrazolo[4,3-e]tetrazolo[1,5-b][1][2]triazine sulfonamides (designated here as the "MM-series") have demonstrated potent cytotoxic activity across a panel of human cancer cell lines, often in the nanomolar to low-micromolar range. A crucial aspect of their promising profile is their selectivity, showing significantly lower toxicity towards normal, non-cancerous cell lines.
The table below summarizes the half-maximal inhibitory concentration (IC50) values for several lead compounds from this series against various cancer cell lines and a normal human fibroblast line (WI-38) after a 72-hour exposure.
| Compound | Pancreatic (BxPC-3) IC50 (µM) | Prostate (PC-3) IC50 (µM) | Colon (HCT-116) IC50 (µM) | Cervical (HeLa) IC50 (µM) | Normal Fibroblast (WI-38) IC50 (µM) |
| MM137 | 0.16 | 0.11 | - | - | 0.27 |
| MM134 | 0.32 | 0.16 | - | - | 0.65 |
| MM131 | 0.26 | 0.17 | 0.39 | 0.90 | >10 (est.) |
| MM129 | 0.13 | 0.36 | 0.60 | 1.15 | >10 (est.) |
| Data compiled from multiple studies for comparative purposes.[3][6] |
Expert Insight: The data clearly highlights two key features. First, the compounds exhibit potent activity, with IC50 values well below those of many standard chemotherapeutic agents in similar assays. For instance, the IC50 of cisplatin can be around 9 µM in PC-3 and HCT-116 cells.[7] Second, the selectivity index (SI), calculated as (IC50 normal cell / IC50 cancer cell), is favorable for many of these compounds. MM134, for example, shows a ~4-fold higher toxicity towards PC-3 prostate cancer cells compared to normal WI-38 fibroblasts.[5][6] This selectivity is a critical attribute, as it suggests a wider therapeutic window and potentially fewer side effects in a clinical setting.
Pillar 3: Essential Experimental Protocols
To ensure scientific rigor and reproducibility, the following sections provide detailed, step-by-step protocols for the core assays used to evaluate the efficacy of these sulfonyl-tetrazole compounds.
Workflow for In Vitro Compound Evaluation
Figure 2: Standard workflow for evaluating novel anti-cancer compounds.
Protocol 1: Cell Viability Assessment (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product. The amount of formazan is directly proportional to the number of viable cells.[8]
Methodology:
-
Cell Plating: Seed cells in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Causality Check: A 24-hour pre-incubation ensures cells have recovered from trypsinization and are in a logarithmic growth phase, providing a consistent baseline for the experiment.
-
-
Compound Treatment: Prepare serial dilutions of the sulfonyl-tetrazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a "no-cell" blank control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well. Incubate for 4 hours at 37°C.
-
Causality Check: During this incubation, only viable cells with active mitochondria will convert the MTT into formazan crystals.
-
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[9]
-
Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Detection (Annexin V/Propidium Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent DNA intercalator that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic and necrotic cells).[10][11][12]
Methodology:
-
Cell Treatment: Seed 5 x 10⁵ cells in 6-well plates and treat with the desired concentrations of the sulfonyl-tetrazole compound for 24-48 hours. Include a positive control (e.g., staurosporine) and an untreated negative control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant from the corresponding well.
-
Washing: Wash the collected cells twice with cold 1X PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of PI staining solution (e.g., 50 µg/mL) to the cell suspension.[10]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11]
-
Causality Check: This incubation period allows for the binding of Annexin V to exposed PS and for PI to enter any cells with compromised membranes.
-
-
Dilution & Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.[13]
-
Data Interpretation:
-
Annexin V (-) / PI (-): Viable cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
Principle: This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M). Propidium Iodide (PI) stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the amount of DNA. Cells in G2/M have twice the DNA content of cells in G0/G1.[14]
Methodology:
-
Cell Treatment & Harvesting: Treat and harvest cells as described in the apoptosis protocol (Steps 1 & 2).
-
Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to the cells.[15]
-
Self-Validation: Dropwise addition of ethanol while vortexing is critical to prevent cell clumping, which would lead to inaccurate DNA content measurements.
-
-
Storage/Incubation: Incubate the cells on ice for at least 30 minutes. Cells can be stored at -20°C for several weeks at this stage.
-
Washing: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet with 5 mL of PBS.
-
Staining: Resuspend the cell pellet in 1 mL of PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[16]
-
Causality Check: RNase A is essential to degrade any double-stranded RNA, ensuring that PI only binds to DNA for accurate cell cycle analysis.
-
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. Use a low flow rate and gate on single cells to exclude doublets. The resulting histogram of PI fluorescence will show distinct peaks for G0/G1 and G2/M phases, with the S phase population in between.
Conclusion and Future Perspectives
The pyrazolo[4,3-e]tetrazolo[1,5-b][1][2]triazine sulfonamides represent a highly promising class of anti-cancer compounds. Their potent, selective cytotoxicity against a range of cancer cell lines, coupled with their ability to induce apoptosis through the inhibition of critical survival pathways, marks them as strong candidates for further preclinical development. The experimental frameworks provided in this guide offer a robust system for validating their efficacy and further elucidating their mechanisms of action. Future research should focus on in vivo studies to confirm their therapeutic potential and safety profiles, as well as on structure-activity relationship (SAR) studies to optimize their potency and selectivity even further.
References
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2024). National Institutes of Health. [Link]
-
Popova, E. A., Protas, A. V., & Trifonov, R. E. (2017). Tetrazole Derivatives as Promising Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 17(14). [Link]
-
Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells. (2025). National Institutes of Health. [Link]
-
Different Cytotoxic Effects of Cisplatin on Pancreatic Ductal Adenocarcinoma Cell Lines. (2020). MDPI. [Link]
-
Gornowicz, A., et al. (2022). Genotoxicity of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2]triazine Sulfonamides in Normal and Cancer Cells In Vitro. Molecules, 27(21), 7434. [Link]
-
Determination of relative cancer cell viability of pancreas... (n.d.). ResearchGate. [Link]
-
WI-38. (n.d.). Wikipedia. [Link]
-
Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated. (2023). National Institutes of Health. [Link]
-
Gornowicz, A., et al. (2023). Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. International Journal of Molecular Sciences, 24(13), 10996. [Link]
-
Bukowski, K., et al. (2022). Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. Molecules, 27(12), 3761. [Link]
-
Further studies of an attenuated rubella strain grown in WI-38 cells. (1969). PubMed. [Link]
-
In vitro anticancer and cytotoxic activities of some plant extracts on HeLa and Vero cell lines. (2016). PubMed. [Link]
-
Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. (2023). MDPI. [Link]
-
Gornowicz, A., et al. (2023). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2]triazine Sulfonamides and Their Experimental and Computational Biological Studies. Molecules, 28(2), 529. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2018). National Institutes of Health. [Link]
-
Next-Generation Bcl-2 Inhibitors: Design and Evaluation of Indolyl-Triazole Derivatives with Anticancer Potential. (2025). PubMed. [Link]
-
Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). UCL. [Link]
-
in-vitro anticancer activity of eucheumacottoniiextracts against hela cell line, humn lung carcinoma cell line (sk-lu-1), human colon carcinoma cell line (hct-116), and fibroblast. (2014). ResearchGate. [Link]
-
Cell Viability Assays. (2013). National Institutes of Health. [Link]
-
Cellosaurus cell line BxPC-3 (CVCL_0186). (n.d.). Cellosaurus. [Link]
-
MTT (Assay protocol). (2023). Protocols.io. [Link]
-
WI-38 – Knowledge and References. (2023). Taylor & Francis Online. [Link]
-
(PDF) Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. (2023). ResearchGate. [Link]
-
Anticancer Activity of Iso-Mukaadial Acetate on Pancreatic and Colon Cancer Cells. (2024). National Institutes of Health. [Link]
-
Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Biological Technology. [Link]
-
DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. (n.d.). University of Virginia School of Medicine. [Link]
-
PDX / CDX / Cell Line Lists / Rare Drug Resistant & Genetically Modified PDX Models Q2-2022. (2022). LIDE Biotech. [Link]
-
Cellosaurus cell line PC-3 (CVCL_0035). (n.d.). Cellosaurus. [Link]
-
Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activi. (2022). Semantic Scholar. [Link]
-
Efficacy and specificity of inhibitors of BCL-2 family protein interactions assessed by affinity measurements in live cells. (2022). National Institutes of Health. [Link]
-
MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. [Link]
-
The Annexin V Apoptosis Assay. (n.d.). University of Massachusetts Chan Medical School. [Link]
-
Breaking through BCL-2 inhibition in CLL. (2020). PubMed. [Link]
-
Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. (2014). Bio-protocol. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Different Cytotoxic Effects of Cisplatin on Pancreatic Ductal Adenocarcinoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. In vitro anticancer and cytotoxic activities of some plant extracts on HeLa and Vero cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. atcc.org [atcc.org]
- 9. MTT (Assay protocol [protocols.io]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bosterbio.com [bosterbio.com]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. kumc.edu [kumc.edu]
- 14. bio-protocol.org [bio-protocol.org]
- 15. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 16. ucl.ac.uk [ucl.ac.uk]
A Comparative Guide to Validating the Mechanism of Action of 5-((4-Chlorophenethyl)sulfonyl)-1-phenyl-1H-tetrazole
For researchers, scientists, and drug development professionals, the journey from identifying a bioactive small molecule to understanding its precise mechanism of action (MoA) is both critical and complex. This guide provides an in-depth, technical comparison of methodologies to validate the MoA of a novel compound, 5-((4-Chlorophenethyl)sulfonyl)-1-phenyl-1H-tetrazole. We will navigate the strategic decisions behind experimental choices, emphasizing self-validating protocols and grounding our discussion in authoritative scientific principles.
The challenge with a novel compound like this compound is the absence of a known biological target. Therefore, our approach will mirror a real-world research scenario, beginning with broad phenotypic observations and progressively narrowing down to specific target engagement and pathway elucidation. This strategy combines the strengths of both phenotypic and target-based drug discovery paradigms.[1][2][3][4][5]
Initial Approach: Phenotypic Screening to Uncover Biological Activity
When the target of a novel compound is unknown, a phenotypic screen is the logical starting point.[1][3] This unbiased approach allows for the discovery of a compound's effect in a physiologically relevant context, such as a cell or whole organism, without preconceived notions of its target.[3][4]
Comparative Phenotypic Screening Methodologies
A primary screen should be designed to be robust, scalable, and relevant to a disease area of interest. For this compound, let us hypothesize an initial observation of anti-proliferative effects in a cancer cell line panel.
| Screening Method | Principle | Advantages | Disadvantages | Hypothetical Outcome for Test Compound |
| High-Content Imaging (HCI) | Automated microscopy and image analysis to quantify multiple phenotypic parameters (e.g., cell count, morphology, apoptosis markers). | Multiparametric data, spatial resolution, identifies subtle phenotypes. | Lower throughput than plate reader assays, complex data analysis. | Selective reduction in viability of A549 lung cancer cells with accompanying changes in nuclear morphology indicative of apoptosis. |
| Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo®) | Measures metabolic activity or ATP content as a proxy for cell viability. | High-throughput, cost-effective, simple workflow. | Single endpoint, can be confounded by metabolic changes unrelated to viability. | Dose-dependent decrease in viability in A549 cells (IC50 = 5 µM), with less potent effects on other cell lines. |
| Colony Formation Assay | Assesses the ability of single cells to undergo unlimited division and form colonies. | Measures long-term effects on clonogenic survival. | Low-throughput, time-consuming (1-3 weeks). | Significant reduction in the number and size of A549 colonies at concentrations ≥ 1 µM. |
Causality Behind Experimental Choice: We begin with a broad cell viability screen across a panel of cancer cell lines to identify sensitive lines. High-content imaging is then employed on the most sensitive line (A549) to gain deeper insights into the nature of the anti-proliferative effect (e.g., cell cycle arrest, apoptosis, necrosis). The colony formation assay serves as a long-term validation of the observed anti-proliferative phenotype.
Target Deconvolution: Identifying the Molecular Target
Following the confirmation of a robust cellular phenotype, the next critical phase is to identify the direct molecular target(s) of this compound. The sulfonyl tetrazole moiety is of particular interest, as some studies have shown that it can covalently modify proteins via nucleophilic attack from thiol groups on cysteine residues.[6] This provides a valuable chemical handle for target identification.
Comparative Target Identification Strategies
| Method | Principle | Advantages | Disadvantages | Hypothetical Outcome for Test Compound |
| Affinity-Based Chemical Proteomics | Immobilization of the compound on a solid support to "pull down" interacting proteins from cell lysates. | Directly identifies binding partners. | Can be technically challenging, may identify indirect binders. | Identification of several putative binding partners, including a key signaling kinase. |
| Activity-Based Protein Profiling (ABPP) | Utilizes a reactive probe based on the compound's scaffold to covalently label and identify targets in a complex proteome. | Identifies targets in their native state, provides information on target engagement. | Requires a suitable reactive handle on the compound. | Covalent labeling of a specific 55 kDa protein in A549 cell lysates, which is competed off by excess free compound. |
| Thermal Proteome Profiling (TPP) | Measures changes in the thermal stability of proteins across the proteome upon ligand binding.[7] | Unbiased, in-cell target identification, no compound modification required. | Requires specialized equipment (mass spectrometer), can be costly. | A significant thermal shift is observed for Protein Kinase X (PKX) in A549 cells treated with the compound. |
Expert Insight: Given the potential reactivity of the 5-sulfonyl tetrazole group, an ABPP approach is highly recommended.[6] A probe molecule could be synthesized with a reporter tag (e.g., biotin or a clickable alkyne) for subsequent enrichment and identification by mass spectrometry. TPP offers a powerful, label-free alternative to validate the findings from ABPP and provides in-cell target engagement evidence.[7]
Target Validation and Mechanism Elucidation
Once a putative target, let's say Protein Kinase X (PKX), has been identified, the subsequent experiments are designed to validate this interaction and elucidate the downstream consequences of its modulation.
Validating Direct Target Engagement
It is crucial to confirm that the compound directly binds to the identified target and modulates its activity.[7][8][9][10]
Experimental Workflow for Target Engagement:
Caption: Workflow for validating direct target engagement of the compound with its hypothesized target, PKX.
Detailed Protocols:
-
Biochemical Kinase Assay:
-
Recombinantly express and purify PKX.
-
In a 384-well plate, incubate varying concentrations of this compound with PKX and its specific substrate in the presence of ATP.
-
Measure the phosphorylation of the substrate using a suitable detection method (e.g., luminescence-based ATP detection or phospho-specific antibody).
-
Determine the IC50 value of the compound for PKX inhibition.
-
-
Cellular Thermal Shift Assay (CETSA):
-
Treat intact A549 cells with the vehicle or the compound.
-
Heat the cell lysates to a range of temperatures.
-
Separate soluble and aggregated proteins by centrifugation.
-
Analyze the amount of soluble PKX at each temperature by Western blotting or mass spectrometry.
-
A shift in the melting curve of PKX in the presence of the compound indicates direct binding.[7]
-
Elucidating the Downstream Signaling Pathway
Inhibition of PKX is expected to have downstream consequences on cellular signaling pathways.[11][12]
Proposed Signaling Pathway:
Caption: Hypothesized signaling pathway inhibited by the test compound.
Experimental Validation of the Pathway:
-
Western Blot Analysis: Treat A549 cells with the compound and analyze the phosphorylation status of downstream substrates of PKX (Substrate A) and other key pathway proteins using phospho-specific antibodies. A decrease in phosphorylation would validate the proposed MoA.
-
Gene Expression Analysis (qRT-PCR or RNA-Seq): Analyze the expression of genes regulated by the transcription factor downstream of PKX. A change in the expression of these genes upon compound treatment would further support the on-target effect.
Comparative Analysis and Data Summary
| Experimental Category | Assay | Parameter Measured | Hypothetical Result | Conclusion |
| Phenotypic | Cell Viability (A549) | IC50 | 5 µM | Compound has anti-proliferative activity. |
| Target Identification | Thermal Proteome Profiling | ΔTm for PKX | +5°C | PKX is a direct target of the compound in cells. |
| Target Engagement | Biochemical Kinase Assay | IC50 for PKX | 100 nM | Compound is a potent inhibitor of PKX activity. |
| Target Engagement | CETSA | Thermal Shift | Positive | Compound binds to PKX in intact cells. |
| Pathway Analysis | Western Blot | p-Substrate A levels | Decreased | Compound inhibits the PKX signaling pathway. |
Conclusion: Synthesizing a Validated Mechanism of Action
The validation of this compound's mechanism of action is a multi-faceted process that begins with broad phenotypic observations and systematically narrows down to a specific molecular target and its associated signaling pathway. By employing a combination of unbiased screening, target deconvolution techniques, and specific target validation assays, a compelling and self-validating body of evidence can be constructed.
This guide outlines a logical and robust workflow, from initial phenotypic screening to detailed pathway analysis. The convergence of data from orthogonal experimental approaches—biochemical, cell-based, and proteomic—provides the necessary scientific rigor to confidently assign a mechanism of action to this novel compound, paving the way for its further development as a potential therapeutic agent.
References
-
Lee, J. A., & Bogyo, M. (2013). Target-based and phenotypic screening: the yin and yang of drug discovery. Clinical Pharmacology & Therapeutics, 93(4), 299-301. [Link]
-
Martins, A. M., et al. (2018). Bridging the gap between target-based and phenotypic-based drug discovery. Expert Opinion on Drug Discovery, 13(11), 1047-1060. [Link]
-
Mishina, Y., & Kolb, H. C. (2022). Phenotypic and target-based HTS in drug discovery. Computational Chemistry Blog. [Link]
-
Owens, J. (2022). Phenotypic Versus Target-Based Screening for Drug Discovery. Technology Networks. [Link]
-
St John-Campbell, S., & Bhalay, G. (2025). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 68(12), 12331-12368. [Link]
-
Tecan. (n.d.). Better together? Phenotypic screening and target-based screening. The Blog - Tecan. [Link]
-
Simon, G. M., & Cravatt, B. F. (2010). Determining target engagement in living systems. Nature Chemical Biology, 6(1), 21-30. [Link]
-
DiscoverX. (2020). InCELL Compound-Target Engagement Assays for Drug Discovery. YouTube. [Link]
-
St John-Campbell, S., & Bhalay, G. (2025). Target Engagement Assays in Early Drug Discovery. PubMed. [Link]
-
Eurofins Discovery. (n.d.). Cell-based Assays for Better Insights into Function and Mechanism of Action. [Link]
-
BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. [Link]
-
Selvita. (2025). A Novel Approach to Target Engagement for Drug Discovery. [Link]
-
Otsuki, S., et al. (2013). Chemical tagging of a drug target using 5-sulfonyl tetrazole. Bioorganic & Medicinal Chemistry Letters, 23(6), 1608-1611. [Link]
Sources
- 1. Phenotypic vs. target-based drug discovery for first-in-class medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. lifechemicals.com [lifechemicals.com]
- 4. Phenotypic Versus Target-Based Screening for Drug Discovery | Technology Networks [technologynetworks.com]
- 5. tecan.com [tecan.com]
- 6. Chemical tagging of a drug target using 5-sulfonyl tetrazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Target Engagement Assays in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selvita.com [selvita.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. bioagilytix.com [bioagilytix.com]
comparative study of corrosion inhibition by different tetrazole derivatives
A Comparative Study of Corrosion Inhibition by Different Tetrazole Derivatives: A Technical Guide for Researchers
In the relentless pursuit of materials preservation, the role of corrosion inhibitors is paramount. Among the diverse classes of organic inhibitors, tetrazole derivatives have emerged as a highly effective group for protecting various metals and alloys in aggressive environments.[1][2] Their efficacy stems from the unique electronic configuration of the tetrazole ring, rich in nitrogen atoms, which facilitates strong adsorption onto metal surfaces, thereby stifling the corrosion process.[3] This guide provides an in-depth comparative analysis of different tetrazole derivatives as corrosion inhibitors, supported by experimental data and theoretical insights to aid researchers in their selection and application.
The Fundamentals of Corrosion and Inhibition by Tetrazoles
Corrosion is an electrochemical process involving the deterioration of a metal due to reactions with its environment. It typically involves anodic sites, where metal oxidation occurs, and cathodic sites, where reduction reactions take place. Corrosion inhibitors function by adsorbing onto the metal surface, forming a protective barrier that impedes these electrochemical reactions.
Tetrazole derivatives are particularly effective due to the presence of four nitrogen atoms in the heterocyclic ring, along with other heteroatoms like sulfur in certain derivatives.[3] These heteroatoms act as active centers for adsorption on the metal surface.[4] The inhibition mechanism can be a combination of:
-
Physisorption: Electrostatic interaction between the charged metal surface and the charged inhibitor molecule.
-
Chemisorption: Formation of coordinate bonds between the lone pair electrons of the heteroatoms in the tetrazole molecule and the vacant d-orbitals of the metal atoms.[1]
The molecular structure of the tetrazole derivative, including the nature and position of substituent groups, significantly influences its inhibitive properties.[5][6]
Comparative Analysis of Tetrazole Derivatives
The performance of tetrazole derivatives as corrosion inhibitors is not uniform and is highly dependent on their molecular structure and the specific corrosive environment. Below is a comparative look at some commonly studied derivatives.
Substituents on the phenyl ring attached to the tetrazole nucleus play a crucial role in determining the inhibition efficiency. Electron-donating groups (e.g., -CH3, -OH, -OCH3) tend to increase the electron density on the tetrazole ring, enhancing its ability to donate electrons to the metal surface and thus improving inhibition.[6][7][8] Conversely, electron-withdrawing groups (e.g., -NO2, -Cl, -CN) can have a varied effect, sometimes increasing adsorption through other interaction mechanisms.[6][7][8]
A study on mild steel in 1.5 M HCl demonstrated that 5-(4-chlorophenyl)-1H-tetrazole (CPHT) exhibited better inhibition than 5-p-tolyl-1H-tetrazole (MPHT), suggesting that the electronic effects are complex and other factors like molecular size and orientation also play a role.[9]
Another investigation on mild steel in 1 M HCl compared 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)piperidine (P1) and 1-(2-(5-(3-nitrophenyl)-2H-tetrazol-2-yl)ethyl)piperidine (P2).[1][4][10][11][12][13][14] At a concentration of 10⁻⁴ M, P2 showed a higher inhibition efficiency (94.6%) compared to P1 (82.7%), indicating that the position of the nitro group significantly impacts the protective properties.[1][4][10][11][12][13][14]
The introduction of a mercapto group (-SH) into the tetrazole ring often leads to a significant enhancement in corrosion inhibition. The sulfur atom provides an additional active center for strong chemisorption onto the metal surface. 1-phenyl-5-mercapto-1,2,3,4-tetrazole (PMT) has been identified as an excellent inhibitor for copper in nitric acid, achieving an efficiency of 97.5% at 10⁻³ M.[3][15] The strong adsorption of mercapto-derivatives can prevent the formation of soluble metal complexes, offering robust protection.[3]
The presence of an amino group (-NH2) can also enhance the inhibition efficiency of tetrazoles. 5-amino-1H-tetrazole has been studied as a corrosion inhibitor, with its performance attributed to the electron-donating nature of the amino group and its ability to participate in the formation of a protective film.
To provide a clear comparative overview, the following table summarizes the inhibition efficiencies of various tetrazole derivatives under different experimental conditions.
| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |
| 1-(2-(5-(3-nitrophenyl)-2H-tetrazol-2-yl)ethyl)piperidine (P2) | Mild Steel | 1 M HCl | 10⁻⁴ M | 94.6 | [1][10] |
| 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)piperidine (P1) | Mild Steel | 1 M HCl | 10⁻⁴ M | 82.7 | [1][10] |
| 5-(2-thienyl)-1,2,3,4-tetrazole (2-THTT) | Copper | 0.5 M H₂SO₄ | 0.25 mM | 98.9 | [16] |
| 5-(4-pyridyl)-1,2,3,4-tetrazole (4-PYTT) | Copper | 0.5 M H₂SO₄ | - | Lower than 2-THTT | [16] |
| 1-phenyl-5-mercapto-1,2,3,4-tetrazole (PMT) | Copper | 0.1 M HNO₃ | 10⁻³ M | 97.5 | [3][15] |
| 5-(4-chlorophenyl)-1H-tetrazole (CPHT) | Mild Steel | 1.5 M HCl | 0.0025 M | Higher than MPHT | [9] |
| 5-p-tolyl-1H-tetrazole (MPHT) | Mild Steel | 1.5 M HCl | 0.0025 M | Lower than CPHT | [9] |
| 1-phenyl-1H-tetrazole-5-thiol (A) | Aluminum | 1.0 M HCl | - | Highest among tested | |
| 1-phenyl-1H-tetrazole (B) | Aluminum | 1.0 M HCl | - | Lower than A | |
| 1H-tetrazol-5-amine (C) | Aluminum | 1.0 M HCl | - | Lower than B | |
| 1H-tetrazole (D) | Aluminum | 1.0 M HCl | - | Lowest among tested |
Experimental Evaluation of Tetrazole Derivatives
The effectiveness of corrosion inhibitors is evaluated through a combination of electrochemical and non-electrochemical techniques.[17][18]
This is a simple and direct method to determine the corrosion rate. A pre-weighed metal coupon is immersed in the corrosive solution with and without the inhibitor for a specific duration.[18] The weight loss is then measured, and the inhibition efficiency (η%) is calculated using the formula:
η% = [(W₀ - Wᵢ) / W₀] x 100
Where W₀ and Wᵢ are the weight loss in the absence and presence of the inhibitor, respectively.
Experimental Workflow: Weight Loss Measurement
Caption: Workflow for Weight Loss Measurement.
Electrochemical methods provide rapid and detailed information about the corrosion process and the inhibitor's mechanism.[18][19]
-
Potentiodynamic Polarization (PDP): This technique involves polarizing the metal sample from its open circuit potential in both anodic and cathodic directions. The resulting Tafel plots provide information on the corrosion current density (Icorr), corrosion potential (Ecorr), and Tafel slopes (βa and βc).[20] The inhibition efficiency is calculated as:
η% = [(Icorr(blank) - Icorr(inh)) / Icorr(blank)] x 100
Where Icorr(blank) and Icorr(inh) are the corrosion current densities without and with the inhibitor, respectively. PDP can also indicate whether an inhibitor is anodic, cathodic, or mixed-type.[20]
-
Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides information about the kinetics of the electrochemical processes at the metal/solution interface. The Nyquist plot is commonly used to analyze the data. An increase in the charge transfer resistance (Rct) in the presence of the inhibitor indicates the formation of a protective film and a decrease in the corrosion rate.[20] The inhibition efficiency can be calculated from the Rct values:
η% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100
Where Rct(inh) and Rct(blank) are the charge transfer resistances with and without the inhibitor, respectively.
Experimental Workflow: Electrochemical Measurements
Caption: Workflow for Electrochemical Measurements.
Theoretical Insights from Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding the relationship between the molecular structure of an inhibitor and its performance.[5][21][22] Parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), and dipole moment are correlated with inhibition efficiency.[7][8][22]
-
EHOMO: A higher EHOMO value indicates a greater tendency of the molecule to donate electrons to the metal surface, leading to better inhibition.[7]
-
ELUMO: A lower ELUMO value suggests a higher ability of the molecule to accept electrons from the metal surface.
-
ΔE: A smaller energy gap implies higher reactivity of the inhibitor molecule, which generally correlates with higher inhibition efficiency.[7]
These theoretical calculations complement experimental results and provide a deeper understanding of the inhibition mechanism at the molecular level.[1][10][13]
Sources
- 1. An Investigation into the Synthesis and Characterization of Novel Tetrazole Derivatives for Application as Mild Steel Corrosion Inhibitors in a Solution of Hydrochloric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Experimental and Theoretical Investigation of Tetrazole Derivative as an Effective Corrosion Inhibitor for Mild Steel in 1 M HCl | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. DFT Study on Corrosion Inhibition by Tetrazole Derivatives: Investigation of the Substitution Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. DFT Study on Corrosion Inhibition by Tetrazole Derivatives: Investigation of the Substitution Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.aip.org [pubs.aip.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. An Investigation into the Synthesis and Characterization of Novel Tetrazole Derivatives for Application as Mild Steel Corrosion Inhibitors in a Solution of Hydrochloric Acid | Semantic Scholar [semanticscholar.org]
- 13. An Investigation into the Synthesis and Characterization of Novel Tetrazole Derivatives for Application as Mild Steel Corrosion Inhibitors in a Solution of Hydrochloric Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. emerald.com [emerald.com]
- 16. Electrochemical and Quantum Chemical Studies of 5-Substituted Tetrazoles as Corrosion Inhibitors for Copper in Aerated 0.5 M H2SO4 Solution [scirp.org]
- 17. researchgate.net [researchgate.net]
- 18. infinitalab.com [infinitalab.com]
- 19. dl.astm.org [dl.astm.org]
- 20. peacta.org [peacta.org]
- 21. jocpr.com [jocpr.com]
- 22. taylorfrancis.com [taylorfrancis.com]
A Comparative Guide to the Bioisosteric Replacement of Carboxylic Acids with Tetrazoles in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic bioisosteric replacement of functional groups is a critical tool for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. Among these transformations, the substitution of a carboxylic acid with a 5-substituted-1H-tetrazole is a well-established and highly successful strategy, integral to the development of numerous marketed drugs.[1][2] This guide provides an in-depth, objective comparison of these two acidic functional groups, supported by experimental data and detailed protocols to empower researchers, scientists, and drug development professionals in making informed decisions for lead optimization.
The Rationale for Bioisosteric Replacement: A Physicochemical Perspective
While both carboxylic acids and tetrazoles can act as proton donors and participate in similar ionic interactions with biological targets, their distinct physicochemical properties often lead to significant differences in a molecule's overall performance.[2] The tetrazole ring, an aromatic system with four nitrogen atoms, delocalizes the negative charge over a larger surface area compared to the more localized charge on the two oxygen atoms of a carboxylate anion.[2] This fundamental difference has profound implications for a compound's acidity, lipophilicity, metabolic stability, and receptor engagement.
Acidity (pKa) and Lipophilicity (logD)
A crucial aspect of the tetrazole-for-carboxylic acid swap is the comparable acidity of the two groups, which allows the tetrazole to mimic the ionic interactions of the carboxylate at physiological pH.[3] However, subtle differences in pKa can influence the degree of ionization and, consequently, a drug's absorption and distribution.
The lipophilicity of a compound, a key determinant of its ability to cross biological membranes, is often significantly altered by this bioisosteric replacement. The tetrazolate anion is notably more lipophilic than the corresponding carboxylate, which can lead to improved membrane permeability and oral absorption.[2] However, this increased lipophilicity does not always translate to better permeability, as factors like the desolvation penalty from stronger hydrogen bonding interactions can play a counteracting role.[4]
Table 1: Comparative Summary of Physicochemical Properties
| Property | Carboxylic Acid | 5-Substituted Tetrazole | Key Implications for Drug Design |
| Acidity (pKa) | ~4.0 - 5.0[2] | ~4.5 - 5.1[2] | Both are predominantly ionized at physiological pH (~7.4), enabling similar ionic interactions with target receptors. |
| Lipophilicity (logD at pH 7.4) | Lower | Higher | The increased lipophilicity of the tetrazole can enhance membrane permeability and oral bioavailability.[2] |
| Hydrogen Bonding | Acts as H-bond donor and acceptor | Acts as H-bond donor and multiple acceptor sites | The tetrazole's extensive hydrogen bonding capability can lead to stronger receptor binding but may also increase the desolvation energy penalty, potentially reducing permeability.[4] |
| Metabolic Stability | Susceptible to Phase I and Phase II metabolism (e.g., glucuronidation)[5] | Generally more resistant to metabolic degradation[3] | Enhanced metabolic stability can lead to a longer in vivo half-life and improved pharmacokinetic profile. |
| Size and Shape | Planar | Planar, but with a larger van der Waals volume | The larger size of the tetrazole ring may require accommodation within the receptor binding pocket.[6] |
Enhancing Metabolic Stability: A Primary Driver for Replacement
A significant advantage of replacing a carboxylic acid with a tetrazole is the often-dramatic improvement in metabolic stability.[3] Carboxylic acids are prone to various metabolic transformations, including the formation of acyl glucuronides, which can be reactive and lead to toxicity, as well as rapid clearance from the body.[5] Tetrazoles are generally more resistant to these metabolic pathways, contributing to a longer half-life and a more favorable pharmacokinetic profile.[3][7]
Case Study: Angiotensin II Receptor Blockers (ARBs)
The development of angiotensin II receptor blockers (ARBs) for the treatment of hypertension is a classic example of the successful application of the carboxylic acid to tetrazole bioisosteric switch.[3] These drugs target the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure.[8]
Caption: A typical experimental workflow for the comparative assessment of a carboxylic acid and its tetrazole bioisostere.
pKa Determination by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of the parent carboxylic acid and its tetrazole analog.
-
Preparation of Solutions:
-
Prepare a standardized titrant solution (e.g., 0.1 M NaOH).
-
Prepare a solution of the test compound at a known concentration (e.g., 1 mM) in a suitable solvent (e.g., water or a co-solvent system if solubility is low).
-
Prepare a solution to maintain constant ionic strength (e.g., 0.15 M KCl). [9]2. Calibration: Calibrate the pH meter using standard buffers of known pH (e.g., pH 4, 7, and 10). [9]3. Titration:
-
Place a known volume of the test compound solution in a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode into the solution.
-
Add the titrant in small, precise increments, recording the pH after each addition. Ensure the pH reading stabilizes before adding the next increment.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized. [12]This can be determined from the inflection point of the titration curve.
-
Lipophilicity (logD) Determination by Shake-Flask Method
Objective: To measure the distribution coefficient (logD) of the compounds between n-octanol and an aqueous buffer at a physiological pH (7.4).
-
Preparation of Phases:
-
Prepare a phosphate buffer solution at pH 7.4.
-
Pre-saturate the n-octanol with the aqueous buffer and the aqueous buffer with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.
-
-
Partitioning:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Add a small volume of the stock solution to a vial containing a known volume of the pre-saturated n-octanol and pre-saturated aqueous buffer.
-
Shake the vial vigorously for a set period (e.g., 2 hours) to allow for partitioning equilibrium to be reached.
-
Centrifuge the vial to ensure complete phase separation.
-
-
Quantification:
-
Carefully sample a known volume from both the n-octanol and aqueous phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV or LC-MS/MS).
-
-
Calculation:
-
Calculate the logD using the following formula: logD = log10 ([Concentration in n-octanol] / [Concentration in aqueous buffer])
-
Metabolic Stability Assessment using Human Liver Microsomes
Objective: To evaluate the in vitro metabolic stability of the compounds in the presence of human liver microsomes.
-
Preparation of Reagents:
-
Thaw pooled human liver microsomes on ice.
-
Prepare a NADPH-regenerating system solution.
-
Prepare a stock solution of the test compound.
-
-
Incubation:
-
In a 96-well plate, pre-warm the microsomes and the NADPH-regenerating system at 37°C.
-
Initiate the metabolic reaction by adding the test compound to the wells.
-
Incubate the plate at 37°C with shaking.
-
-
Time Points and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in designated wells by adding a quenching solution (e.g., cold acetonitrile containing an internal standard).
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
Determine the in vitro half-life (t1/2) from the slope of the linear regression.
-
Calculate the intrinsic clearance (Clint).
-
Conclusion
The bioisosteric replacement of a carboxylic acid with a tetrazole is a powerful and proven strategy in drug discovery for enhancing the physicochemical and pharmacokinetic properties of lead compounds. While the two functional groups share a similar acidity, the tetrazole often imparts greater lipophilicity and metabolic stability. However, the potential for reduced permeability due to a higher desolvation penalty must be carefully considered. By employing the rigorous experimental protocols outlined in this guide, researchers can systematically and objectively assess the impact of this bioisosteric switch, enabling data-driven decisions to advance the most promising drug candidates toward clinical development.
References
- BenchChem. (2025). Tetrazole vs. Carboxylic Acid: a comparative analysis in drug design. BenchChem.
- Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (n.d.).
- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
- Wikipedia. (2024). Renin–angiotensin system. In Wikipedia.
- Schematic diagram of the renin–angiotensin–aldosterone system (RAAS),... (n.d.).
- protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io.
- TeachMePhysiology. (2023). The Renin-Angiotensin-Aldosterone-System. TeachMePhysiology.
- protocols.io. (2024). LogP / LogD shake-flask method. protocols.io.
- Protocol for the Human Liver Microsome Stability Assay. (n.d.).
- Merck Millipore. (n.d.). Metabolic Stability Assays. Merck Millipore.
- A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019). JoVE.
- Cambridge MedChem Consulting. (2022). Acid Bioisosteres. Cambridge MedChem Consulting.
- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark.
- How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titr
- Mercell. (n.d.). metabolic stability in liver microsomes. Mercell.
- Benchchem. (n.d.). Tetrazole vs. Carboxylic Acid: a comparative analysis in drug design. Benchchem.
- Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub.
- The Curious Wavefunction. (2016). The same and not the same: Carboxylic acids and tetrazoles. The Curious Wavefunction.
- Quantum and Classical Evaluations of Carboxylic Acid Bioisosteres: From Capped Moieties to a Drug Molecule. (2022). PubMed Central.
- Cambridge MedChem Consulting. (n.d.). LogP/D. Cambridge MedChem Consulting.
- Development of Methods for the Determination of pKa Values. (2012). PubMed Central.
- LogP / LogD shake-flask method v1. (2024).
- Potentiometric Acid-Base Titr
- Tetrazolone as an acid bioisostere: Application to marketed drugs containing a carboxylic acid | Request PDF. (n.d.).
- Structure Property Relationships of Carboxylic Acid Isosteres. (2016).
Sources
- 1. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. LogP / LogD shake-flask method [protocols.io]
- 4. The Curious Wavefunction: The same and not the same: Carboxylic acids and tetrazoles [wavefunction.fieldofscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Renin angiotensin aldosterone system | PPTX [slideshare.net]
- 7. researchgate.net [researchgate.net]
- 8. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. scribd.com [scribd.com]
- 12. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. researchgate.net [researchgate.net]
- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 16. mercell.com [mercell.com]
A Senior Application Scientist's Guide to the Spectroscopic Validation of Novel Tetrazole Compounds
For researchers, scientists, and drug development professionals, the synthesis of a novel tetrazole-containing molecule is a moment of significant potential. These nitrogen-rich heterocyclic compounds are prominent pharmacophores, serving as metabolically stable bioisosteres for carboxylic acids and finding application in a vast array of therapeutics.[1] However, this potential can only be realized if the compound's identity, structure, and purity are unequivocally confirmed. Spectroscopic analysis is the cornerstone of this confirmation, but it is not a mere box-checking exercise. It is a systematic investigation that, when performed correctly, provides a self-validating dossier of evidence for the synthesized molecule.
This guide provides an in-depth comparison of the primary spectroscopic techniques used to validate novel tetrazole compounds. Moving beyond rote protocols, we will explore the causality behind experimental choices, integrate field-proven insights, and ground our methodologies in the authoritative principles of analytical procedure validation as outlined by the International Council on Harmonisation (ICH).[2][3][4][5]
The Validation Framework: A Triad of Spectroscopic Techniques
No single technique can provide a complete picture. The robust validation of a novel tetrazole relies on the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each method interrogates the molecule from a different angle, and their combined data provides the comprehensive, cross-validated evidence required for progression in a research or drug development pipeline. The overall workflow is designed to ensure that the analytical procedures are fit for their intended purpose.[6]
Caption: High-level workflow for novel tetrazole validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
NMR is arguably the most powerful tool for the unambiguous structure elucidation of organic molecules, including tetrazoles.[7] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For tetrazoles, NMR is particularly crucial for differentiating between the common 1- and 2-substituted isomers, a distinction vital as their biological activities can differ significantly.[8]
Expertise & Causality: Why NMR is Paramount
The key to NMR's power lies in its sensitivity to the electronic environment of each nucleus. In 1,5-disubstituted tetrazoles, the substituent at the N1 position is adjacent to a protonated nitrogen (if present) and a double-bonded nitrogen. In contrast, a substituent at the N2 position is positioned between two double-bonded nitrogens. This fundamental difference in electronic shielding is directly observable in the chemical shifts of both the substituent's atoms and the tetrazole ring's carbon atom.
A widely accepted diagnostic marker is the ¹³C chemical shift of the tetrazole ring carbon (C5). For 2-monosubstituted isomers, this signal is consistently shifted downfield (higher ppm) by approximately 10-12 ppm compared to the corresponding 1-isomer.[8] This is a direct consequence of the greater deshielding effect in the N2-substituted environment.
Common Challenge: Tautomerism Unsubstituted or monosubstituted tetrazoles can exist as a mixture of tautomers in solution (e.g., 1H- and 2H-tetrazoles), which can lead to the appearance of two sets of signals in the NMR spectrum.[9] The position of this equilibrium is sensitive to solvent, temperature, and the substituent's electronic nature.[1][9] Recognizing this possibility is crucial to avoid misinterpreting the data as evidence of an impure sample.
Experimental Protocol: ¹H & ¹³C NMR
-
Sample Preparation: Accurately weigh ~5-10 mg of the novel tetrazole compound. Dissolve in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Causality: The choice of solvent is critical; polar solvents like DMSO-d₆ can shift the tautomeric equilibrium. Consistency in solvent use is key for comparing related compounds.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) unless the solvent peak can be used as a reliable secondary reference.
-
Instrument Setup:
-
Acquire a standard ¹H NMR spectrum. Key parameters include a 30-45° pulse angle, a relaxation delay (D1) of at least 2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A longer relaxation delay may be needed, and a significantly higher number of scans (e.g., 1024 or more) is typical due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the ¹H NMR signals to determine proton ratios. Assign all peaks in both ¹H and ¹³C spectra to the proposed structure, paying close attention to the diagnostic C5 carbon shift if isomerism is a possibility. For complex structures, 2D NMR experiments like COSY (for H-H correlations) and HMBC (for long-range H-C correlations) are invaluable for confirming connectivity.[9][10]
Data Summary: Characteristic NMR Shifts
| Nucleus | Type of Tetrazole | Typical Chemical Shift (ppm) | Notes |
| ¹H | Tetrazole ring proton (H5) | δ 8.2 - 9.5[9] | Position is highly dependent on substituent and solvent. |
| N-CH₃ (1-isomer) | Lower field (e.g., δ ~4.1)[8] | Deshielded by adjacent ring nitrogens. | |
| N-CH₃ (2-isomer) | Higher field (e.g., δ ~3.9)[8] | Less deshielded compared to the 1-isomer. | |
| ¹³C | Tetrazole ring carbon (C5) | δ 140 - 165[11][12] | Broad range, highly sensitive to substitution. |
| C5 of 1-substituted isomer | Lower ppm value[8] | More shielded. | |
| C5 of 2-substituted isomer | Higher ppm value (~10+ ppm downfield)[8] | Less shielded; a key diagnostic marker. |
Mass Spectrometry (MS): Unquestionable Molecular Weight and Fragmentation Clues
While NMR excels at defining the molecular architecture, high-resolution mass spectrometry (HRMS) provides definitive confirmation of the elemental composition and, by extension, the molecular weight. For novel compounds, this is a non-negotiable validation parameter. The fragmentation patterns observed in tandem MS (MS/MS) experiments also offer valuable structural clues that are characteristic of the tetrazole ring.
Expertise & Causality: The Tetrazole Fragmentation Signature
The tetrazole ring has distinct fragmentation behaviors depending on the ionization mode, which serves as a powerful diagnostic tool.[13]
-
Positive Ion Mode (e.g., ESI+): Protonated tetrazoles typically undergo ring-opening followed by the neutral loss of hydrazoic acid (HN₃, 43 Da).[13][14]
-
Negative Ion Mode (e.g., ESI-): Deprotonated tetrazoles characteristically lose a molecule of nitrogen (N₂, 28 Da).[13][14]
Observing these specific losses provides strong, independent evidence for the presence of the tetrazole moiety in the novel compound. The nature of the substituents can influence fragmentation pathways, but these core patterns are frequently retained.[15]
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the purified compound (~0.1 mg/mL) in a suitable solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile. A small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) can be added to promote ionization.
-
Instrument Calibration: Ensure the mass spectrometer is calibrated according to the manufacturer's protocol to guarantee high mass accuracy (typically < 5 ppm).
-
Infusion Analysis: Directly infuse the sample solution into the ESI source.
-
Data Acquisition:
-
Acquire a full scan mass spectrum in both positive and negative ion modes to identify the molecular ion ([M+H]⁺ or [M-H]⁻).
-
Determine the accurate mass of the molecular ion and use software to calculate the elemental composition. Compare this with the theoretical composition of the target molecule.
-
Perform a tandem MS (MS/MS or MS²) experiment by isolating the molecular ion and subjecting it to collision-induced dissociation (CID). Acquire the resulting fragment spectrum.
-
-
Data Analysis: Verify that the measured mass is within the accepted tolerance (e.g., < 5 ppm) of the theoretical mass. Analyze the MS/MS spectrum for characteristic neutral losses (HN₃ or N₂) to confirm the presence of the tetrazole ring.
Data Summary: Key Mass Spectrometry Data
| Parameter | Expected Observation for a Novel Tetrazole | Purpose of Validation |
| Molecular Ion (HRMS) | [M+H]⁺ or [M-H]⁻ peak with mass accuracy < 5 ppm | Confirms elemental composition and molecular weight. |
| MS/MS Fragmentation (+) | Neutral loss of 43.017 Da (HN₃)[13][14] | Provides evidence for the tetrazole ring structure. |
| MS/MS Fragmentation (-) | Neutral loss of 28.006 Da (N₂)[13][14] | Provides orthogonal evidence for the tetrazole ring. |
Fourier-Transform Infrared (FT-IR) Spectroscopy: Rapid Functional Group Fingerprinting
FT-IR spectroscopy is a rapid, non-destructive technique that provides a "fingerprint" of the functional groups present in a molecule. While it doesn't offer the detailed structural map of NMR, it is an excellent complementary technique for confirming the presence of the tetrazole ring and other key functional groups, and for verifying the absence of starting materials.
Expertise & Causality: Vibrational Modes of the Tetrazole Ring
The tetrazole ring exhibits several characteristic vibrational modes. The specific frequencies can vary with substitution, but they typically fall within predictable ranges.[16] Key vibrations include:
-
N-H Stretching: For 1H-tetrazoles, a broad band between 3150-3400 cm⁻¹.[16]
-
N=N Stretching: Observed between 1300-1400 cm⁻¹.[16]
-
Ring Vibrations/Deformations: A series of bands often found between 800-1200 cm⁻¹.[16][17]
The presence of these bands, coupled with the absence of signals from key starting materials (e.g., a strong, sharp azide stretch at ~2100 cm⁻¹ or a nitrile stretch at ~2250 cm⁻¹), provides strong evidence that the desired chemical transformation has occurred.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid, purified novel tetrazole compound directly onto the ATR crystal. No further preparation is typically needed.
-
Background Scan: Run a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The resulting spectrum (transmittance or absorbance vs. wavenumber) is analyzed for characteristic absorption bands. Compare the observed bands with known values for tetrazole rings and other functional groups in the molecule.
Data Summary: Characteristic FT-IR Frequencies
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Notes |
| N-H Stretch (if present) | 3150 - 3400[16] | Often broad. |
| C-H Aromatic Stretch | 3000 - 3100[12] | Sharp, medium intensity. |
| C=N Stretch | 1500 - 1600[7][16] | Key ring vibration. |
| N=N Stretch | 1300 - 1400[16] | Key ring vibration. |
| Ring "Breathing"/Deformation | 800 - 1200[16][17] | A complex region of fingerprint bands. |
Comparative Guide to Spectroscopic Techniques
The choice and interpretation of spectroscopic data are guided by the specific questions being asked. The following table compares the primary techniques in the context of tetrazole validation.
| Feature | NMR Spectroscopy | Mass Spectrometry | FT-IR Spectroscopy |
| Primary Role | Structure Elucidation & Isomer Differentiation | Molecular Weight & Formula Confirmation | Functional Group Identification |
| Specificity | Very High | High (HRMS) | Moderate |
| Information Provided | Atomic connectivity, stereochemistry, electronic environment, purity | Elemental composition, molecular weight, fragmentation pathways | Presence/absence of functional groups |
| Key Strength for Tetrazoles | Unambiguously distinguishes between N1 and N2 isomers.[8] | Confirms elemental formula and shows characteristic N₂/HN₃ loss.[13][14] | Rapidly confirms ring formation and absence of starting materials. |
| Key Limitation | Can be complex to interpret (e.g., tautomers), lower sensitivity | Does not provide connectivity information | Provides limited structural detail |
| Regulatory Standing | Essential | Essential (especially HRMS) | Supportive |
Logic for Isomer Differentiation
Distinguishing between 1- and 2-substituted tetrazole isomers is a common and critical challenge. A logical decision-making process based on the spectroscopic data is essential.
Caption: Decision tree for differentiating tetrazole isomers.
Conclusion: A Self-Validating System
The validation of spectroscopic data for a novel tetrazole is not a linear process but a holistic, self-correcting system. The ¹³C NMR shift that suggests a 1-substituted isomer is corroborated by HMBC correlations. The molecular formula determined by HRMS is consistent with the proton counts from ¹H NMR integration. The functional groups identified by FT-IR match the structure elucidated by NMR. Each piece of data validates the others.
By grounding these robust experimental protocols in an understanding of the underlying chemical principles and adhering to internationally recognized validation standards[3][18][19], researchers can ensure the scientific integrity of their work. This rigorous approach transforms a collection of spectra into an unassailable confirmation of molecular identity, paving the way for the successful development of the next generation of tetrazole-based innovations.
References
-
ICH Q2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013). European Pharmaceutical Review. [Link]
-
FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]
-
FDA. (2024). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma Group. [Link]
-
Elewa, M. A., et al. (2023). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 11, 1284813. [Link]
-
FDA. (2024). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]
-
ICH. Quality Guidelines. International Council for Harmonisation. [Link]
-
Abdulrahman, B. S., & Nadr, R. B. (2022). Synthesis and Spectroscopic Characterization of a New Series of Tetrazole Compounds. Zanco Journal of Pure and Applied Sciences, 34(6), 281-295. [Link]
-
Gomes, P. S. M., et al. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. Molecules, 26(11), 3244. [Link]
-
Liu, Z., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29. [Link]
-
De Zan, M. M., et al. (2015). FDA issues revised guidance for analytical method validation. Bioanalysis, 7(18), 2293-2296. [Link]
-
Dalal, M. J., & Mekky, A. H. (2022). Synthesis, Characterization and Antioxidant Evaluation of Some Tetrazole Derivatives. Indonesian Journal of Chemistry, 22(6), 1596-1604. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Abdulrahman, B. S., & Nadr, R. B. (2022). Synthesis and Spectroscopic Characterization of a New Series of Tetrazole Compounds. Zanco Journal of Pure and Applied Sciences. [Link]
-
Nasrollahzadeh, M., et al. (2020). FT-IR spectrum of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole. ResearchGate. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2024). Spectroscopic Validation: Ensuring Purity and Structure of 5-Thiophen-2-yl-2H-tetrazole in Research. [Link]
-
Elewa, M. A., et al. (2023). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. [Link]
-
Borman, P., et al. (2010). ICH Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]
-
Martin, K. L., & Breton, G. W. (2017). Computational, 1 H NMR, and X-ray Structural Studies on 1-arylurazole Tetrazane Dimers. Acta Crystallographica Section C: Structural Chemistry, 73(Pt 9), 660–666. [Link]
-
Gomes, P. S. M., et al. (2021). A schematic representation of the proposed fragmentation pathways for matrix isolated 5-alkoxy-1-phenyl-1H-tetrazoles irradiated with UV light at λ > 235 nm. ResearchGate. [Link]
-
Singh, S., et al. (2022). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Journal of Ovonic Research, 18(2), 223-241. [Link]
-
IUPAC. (2019). Development of a Standard for FAIR Data Management of Spectroscopic Data. International Union of Pure and Applied Chemistry. [Link]
-
Willoughby, P., et al. (2022). FAIRSpec-ready spectroscopic data collections – advice for researchers, authors, and data managers (IUPAC Technical Report). Pure and Applied Chemistry. [Link]
-
FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
-
Dalal, M. J., & Mekky, A. H. (2022). Synthesis, Characterization and Antioxidant Evaluation of Some Tetrazole Derivatives. Indonesian Journal of Chemistry. [Link]
-
Pazik, A., & Skwierawska, A. (2013). Synthesis and spectroscopic properties of new bis-tetrazoles. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 77(1-4), 83-94. [Link]
-
Willoughby, P., et al. (2021). IUPAC Specification for the FAIR Management of Spectroscopic Data in Chemistry (IUPAC FAIRSpec) - Guiding Principles. ResearchGate. [Link]
-
Zhang, T., et al. (2017). Isolation and structure elucidation of unexpected in-process impurities during tetrazole ring formation of an investigational drug substance. Magnetic Resonance in Chemistry, 55(4), 253-262. [Link]
-
Willoughby, P., et al. (2022). FAIRSpec-Ready Spectroscopic Data Collections – Advice for Researchers, Authors, and Data Managers (IUPAC Technical Report). ResearchGate. [Link]
-
Al-Amiery, A. A., et al. (2016). 1 H-NMR data of the tetrazole compounds. ResearchGate. [Link]
-
Uble, A., & Uyar, T. (2019). 1 H-NMR spectra of poly(5-(methacrylamido)tetrazole) recorded in DMSO-d 6. ResearchGate. [Link]
-
Al-Obaidi, A., et al. (2024). Novel D-Ribofuranosyl Tetrazoles: Synthesis, Characterization, In Vitro Antimicrobial Activity, and Computational Studies. ACS Omega, 9(1), 1234–1247. [Link]
-
Willoughby, P., et al. (2022). FAIRSpec-ready spectroscopic data collections – advice for researchers, authors, and data managers (IUPAC Technical Report). Apollo. [Link]
-
Martínez-Ramos, F., et al. (2021). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Mini-Reviews in Medicinal Chemistry, 21(19), 2919-2940. [Link]
-
Butler, R. N. (2008). 6.07 – Tetrazoles. Comprehensive Organic Functional Group Transformations II. [Link]
-
Voitekhovich, S. V., et al. (2009). Synthesis, Properties, and Structure of Tetrazoles: Certain Achievements and Prospects. ChemInform. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. researchgate.net [researchgate.net]
- 5. fda.gov [fda.gov]
- 6. fda.gov [fda.gov]
- 7. nbinno.com [nbinno.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lifesciencesite.com [lifesciencesite.com]
- 15. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 19. ICH Official web site : ICH [ich.org]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 5-((4-Chlorophenethyl)sulfonyl)-1-phenyl-1H-tetrazole
This document provides a comprehensive, step-by-step guide for the proper disposal of 5-((4-Chlorophenethyl)sulfonyl)-1-phenyl-1H-tetrazole (CAS No. 1372784-40-1). As a novel research chemical, specific waste management protocols have not been formally established by regulatory bodies. Therefore, this guide is synthesized from an expert analysis of the compound's constituent functional groups, data from structurally analogous chemicals, and established principles of hazardous waste management. The procedures outlined herein are designed to ensure the safety of laboratory personnel and maintain environmental compliance.
Core Principle: A Proactive Hazard Assessment
The fundamental principle for disposing of a novel compound is to assess its structure and assume a hazard profile based on its components. This compound is a complex molecule that must be treated as hazardous waste due to the combined risks of its three primary functional domains: the chlorinated phenethyl group, the sulfonyl bridge, and the phenyl-tetrazole ring.
-
Chlorinated Organic Moiety : As a chlorinated organic compound, this molecule is presumed to be a hazardous substance.[1] Improper disposal, particularly via incineration at inadequate temperatures, can lead to the formation of highly toxic and persistent environmental pollutants such as hydrogen chloride (HCl) and dioxins.[2][3][4] Therefore, drain disposal is strictly prohibited.[1][5]
-
Sulfonyl Group : The presence of the sulfonyl group (SO₂) means that combustion will generate toxic sulfur oxides (SOx), which are atmospheric pollutants.
-
Phenyl-Tetrazole Ring : The tetrazole ring, with its high nitrogen content, renders the molecule energetic. Many tetrazole-containing compounds are sensitive to heat or shock and can pose an explosion risk, especially when heated under confinement.[6][7] Safety data for the related compound 5-phenyl-1H-tetrazole explicitly notes this risk.[6]
Based on this structural analysis, the compound is classified as a hazardous waste that requires specialized handling and disposal through a licensed contractor.
Personal Protective Equipment (PPE) and Handling
Before handling the compound for any purpose, including disposal preparation, ensure a safe work environment.
Step-by-Step PPE Protocol:
-
Work Area : Always handle this compound, including its waste, inside a certified chemical fume hood to prevent inhalation of any dust or vapors.[1]
-
Hand Protection : Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and use proper removal technique to avoid skin contact.[7][8]
-
Eye Protection : Wear chemical safety goggles or a face shield as described by OSHA regulations.[6]
-
Body Protection : A standard lab coat should be worn. For larger quantities or in the event of a spill, a chemically resistant apron may be necessary.
-
Emergency Access : Ensure an eyewash station and safety shower are unobstructed and readily accessible.[1][6]
Waste Segregation and Containment: A Self-Validating Protocol
Proper segregation is the most critical step in ensuring safe disposal. The causality for this is to prevent inadvertent and dangerous reactions by mixing incompatible waste streams and to ensure the waste is routed to the correct final disposal facility.
Step-by-Step Waste Collection Protocol:
-
Designate a Waste Container : Use a dedicated, clearly labeled hazardous waste container. The container must be made of a material compatible with the chemical (e.g., a high-density polyethylene or glass bottle for solids).
-
Segregation : This waste must be collected as Halogenated Organic Solid Waste . Do not mix it with non-halogenated solvents, aqueous waste, or regular laboratory trash.[1] The reason for this specific segregation is that halogenated waste requires high-temperature incineration with specialized scrubbers to safely neutralize the resulting acid gases (HCl).[2]
-
Labeling : The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.
-
Container Management : Keep the container securely sealed when not in use. Do not fill the container beyond 75% capacity to allow for potential vapor expansion.[1]
-
Storage : Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. The container must be placed within a secondary containment bin to prevent the spread of material in case of a leak.[1]
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial.
-
Evacuate & Alert : Immediately evacuate all non-essential personnel from the affected area and alert your supervisor and the institution's Environmental Health & Safety (EHS) office.
-
Ventilate : Ensure the area is well-ventilated by keeping the chemical fume hood running.
-
Containment (Trained Personnel Only) : If you are trained in chemical spill response and the spill is small, you may proceed.
-
Don appropriate PPE as described in Section 2.
-
Contain the spill by surrounding the area with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).
-
Carefully sweep up the solid material and absorbent into the designated hazardous waste container.[6][9]
-
Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Do not attempt to clean up a large spill or if you are unsure of the procedure. Wait for the EHS response team.
-
Prohibited Disposal Methods
To ensure safety and compliance, the following disposal methods are strictly forbidden:
-
DO NOT dispose of this chemical down the drain.[1][5] It is a chlorinated organic compound and likely harmful to aquatic life.
-
DO NOT allow the chemical to evaporate in the fume hood as a means of disposal.[1]
-
DO NOT mix this waste with regular laboratory or office trash.[1]
-
DO NOT attempt to neutralize or chemically treat the waste unless you are a trained EHS professional with a validated procedure. While some sulfonyl compounds can be degraded by strong bases, the reactivity of this specific molecule is unknown and could lead to a dangerous reaction.[10]
Final Disposal Procedure
The only acceptable method for the final disposal of this compound is through your institution's EHS office or a licensed hazardous waste disposal contractor.
-
Documentation : Complete all necessary waste disposal manifests and forms as required by your institution and local regulations.
-
Scheduled Pickup : Arrange for a scheduled pickup of the properly labeled and sealed waste container.
-
Regulatory Compliance : This procedure ensures compliance with the Resource Conservation and Recovery Act (RCRA) in the United States, which governs the management of hazardous waste from "cradle-to-grave."[11][12]
Data and Workflow Visualization
Table 1: Hazard Summary and Disposal Rationale
| Structural Component | Associated Hazards | Disposal Rationale & Action |
| Chlorinated Phenethyl Group | Environmental persistence; formation of HCl and dioxins upon improper combustion. | Action : Segregate as Halogenated Waste. Rationale : Requires high-temperature incineration with acid gas scrubbers.[2][4] |
| Sulfonyl Group | Formation of toxic sulfur oxides (SOx) upon combustion. | Action : Professional incineration. Rationale : Ensures combustion byproducts are properly managed and not released into the atmosphere. |
| Phenyl-Tetrazole Ring | Energetic nature; potential for explosive decomposition upon heating or shock. | Action : Handle with care; avoid heat/friction. Rationale : Mitigates the primary physical safety risk associated with this class of compounds.[6][7] |
Diagram 1: Disposal Decision Workflow
This diagram outlines the procedural logic for handling waste of this compound from generation to final disposal.
Caption: Workflow for safe handling and disposal of the target compound.
References
- Process for Disposal of Chlorinated Organic Residues. American Chemical Society.
- Safe Disposal of (Chloromethyl)
- SAFETY DATA SHEET: 5-Phenyl-1H-tetrazole. Fisher Scientific.
- SAFETY DATA SHEET: 5H-Tetrazole-5-thione, 1,2-dihydro-1-phenyl-. Fisher Scientific.
- Degradation and disposal of some enzyme inhibitors.
- Industrial Chlorinated Organic Removal with Elimination of Secondary Pollution: A Perspective.
- 5-(4-Chlorophenyl)-1H-tetrazole PubChem Entry.
- SAFETY D
- GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED W
- DRAIN DISPOSAL OF CHEMICALS. Yale Environmental Health & Safety.
- SAFETY DATA SHEET: 5-(4-Chlorophenyl)-1H-tetrazole. TCI Chemicals.
- Process for the incineration of chlorinated organic materials.
- SAFETY DATA SHEET: 5-(2-Chlorophenyl)-1H-tetrazole. Thermo Fisher Scientific.
- 5-(4-Chlorophenethylsulfonyl)-1-phenyl-1H-tetrazole Product Page. King-Pharm.
- MSDS of 1-(4-methoxybenzyl)-5-phenyl-1H-tetrazole. Capot Chemical.
- RCRA Hazardous Wastes. EcoOnline Help Center.
- Resource Conservation and Recovery Act (RCRA) Overview. US Environmental Protection Agency.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. capotchem.com [capotchem.com]
- 9. fishersci.com [fishersci.com]
- 10. Degradation and disposal of some enzyme inhibitors. Scientific note - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. EcoOnline Help Center [help.ecoonline.com]
- 12. epa.gov [epa.gov]
Safe Handling and Personal Protective Equipment (PPE) for 5-((4-Chlorophenethyl)sulfonyl)-1-phenyl-1H-tetrazole
A Senior Application Scientist's Guide to Operational Safety
Hazard Assessment: A Synthesis of Analogous Compound Data
The chemical structure of 5-((4-Chlorophenethyl)sulfonyl)-1-phenyl-1H-tetrazole incorporates several moieties that inform its potential hazard profile: a substituted phenyl-tetrazole, a sulfonyl group, and a chlorophenethyl group. Analysis of similar compounds reveals the following primary risks:
-
Irritation: Phenyl-tetrazole analogues are consistently reported to cause skin, eye, and respiratory tract irritation.[1][2][3][4] Direct contact with the solid powder or its solutions can lead to irritation.
-
Acute Toxicity: Related compounds are classified as harmful if swallowed.[3][5][6][7] Ingestion must be strictly avoided.
-
Energetic Nature: The tetrazole ring is an energetic functional group. Many tetrazole-containing compounds are sensitive to heat, friction, or shock and may pose a flammability or explosion risk.[5][6] The Sigma-Aldrich SDS for the parent compound, 1H-Tetrazole, explicitly states, "Heating may cause an explosion." Therefore, this compound must be handled with precautions appropriate for potentially energetic materials.
Given these potential hazards, a robust PPE and handling protocol is mandatory to prevent exposure via inhalation, dermal contact, and accidental ingestion.
Mandatory Personal Protective Equipment (PPE) Protocol
All handling of this compound must be performed within a certified chemical fume hood. The following table details the minimum required PPE.
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Double Nitrile Gloves | Chemotherapy-grade, powder-free, with the outer glove cuff extending over the gown sleeve.[8] | Prevents skin absorption, which is a primary exposure route.[9] Double gloving allows for the immediate removal of the outer glove if contamination occurs, protecting the inner glove and skin.[9] |
| Body Protection | Disposable Gown | Solid-front, back-closing, long-sleeved gown made of a low-permeability fabric (e.g., polyethylene-coated).[8][10] | Protects skin and personal clothing from contamination by aerosolized powder or splashes. Must be treated as hazardous waste after use.[8] |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield | ANSI Z87.1-compliant (US) or EN 166 (EU) chemical splash goggles. A full face shield must be worn over the goggles.[8][11] | Provides primary protection against splashes and prevents aerosolized particles from entering the eyes. The face shield offers a secondary barrier for the entire face.[8] |
| Respiratory Protection | N95 Respirator (or higher) | A NIOSH-approved N95 or higher-rated particulate respirator. | Required when handling the solid compound, even within a fume hood, as an additional precaution against inhaling fine powders.[12] For large spills or emergencies outside of a containment system, a chemical cartridge-type respirator may be necessary.[9] |
| Foot & Hair Protection | Shoe & Hair Covers | Disposable, non-slip shoe covers and a hair bonnet. | Prevents the spread of contamination outside of the designated work area and keeps hair from interfering with work or becoming contaminated.[9] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict, methodical workflow is critical for minimizing risk. The following procedure must be followed for weighing and preparing solutions of the compound.
3.1. Preparation and Donning PPE
-
Designate Area: Cordon off the specific area where the work will occur, preferably within a chemical fume hood.
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, vials, solvents, vortexer, waste containers) and place them inside the fume hood before handling the compound. Use non-metal spatulas to minimize friction risk.[11]
-
Don PPE: Put on PPE in the following order: shoe covers, inner gloves, gown, hair cover, N95 respirator, and safety goggles. The face shield and outer gloves will be donned immediately before handling the compound.
3.2. Compound Handling Workflow (Inside Fume Hood)
-
Don Final PPE: Put on the second, outer pair of nitrile gloves and the full face shield.
-
Prevent Static: Ground all equipment where possible to prevent static discharge, which can be an ignition source for energetic compounds.[11]
-
Weighing: Carefully weigh the desired amount of the solid compound onto a weigh boat. Avoid any actions that could generate dust. Do not scrape or apply excessive pressure.[11]
-
Transfer: Gently transfer the solid into the appropriate vial.
-
Solubilization: Add the desired solvent to the vial. Close the vial securely before mixing or vortexing.
-
Immediate Cleanup: After transfer, use a dampened absorbent pad to gently wipe down the spatula, weigh boat, and any surfaces inside the hood that may have been exposed to the powder. Dispose of these cleaning materials immediately into the designated solid hazardous waste container.[8]
3.3. Doffing PPE and Decontamination
-
Remove Outer Layer: While still in the designated area, remove the outer pair of gloves and the disposable gown. Dispose of them in the hazardous waste container.
-
Exit Area: Step out of the immediate work area.
-
Remove Remaining PPE: Remove the face shield, shoe covers, hair cover, and safety goggles.
-
Remove Inner Gloves: As the final step, remove the inner pair of gloves using a technique that avoids touching the outer surface.
-
Hand Washing: Wash hands and forearms thoroughly with soap and water.[13]
Visual Workflow for Safe Handling
The following diagram illustrates the critical steps and decision points in the safe handling workflow.
Caption: Procedural workflow for the safe handling of this compound.
Emergency and Disposal Plans
4.1. Spill Response
-
Small Spill (Solid): If a small amount of solid is spilled inside the fume hood, gently cover it with a dampened absorbent pad to avoid raising dust. Carefully wipe the area, and place the pad and any contaminated materials into a sealed hazardous waste container.
-
Large Spill: Evacuate the immediate area and alert laboratory safety personnel. Prevent others from entering the area. Do not attempt to clean up a large spill without appropriate training and respiratory protection.[11]
4.2. First Aid
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing immediately and wash the affected skin area with plenty of soap and water. Seek medical attention if irritation occurs or persists.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][13]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6][12]
4.3. Waste Disposal Plan
All materials that come into contact with this compound are considered hazardous waste. Waste must be segregated, labeled, and disposed of according to institutional and local regulations.[14]
| Waste Stream | Examples | Disposal Container | Disposal Method |
| Solid Hazardous Waste | Contaminated gloves, gowns, shoe covers, absorbent pads, weigh boats, pipette tips, empty vials. | Labeled, sealed, puncture-resistant hazardous waste container.[8] | Entrust to a licensed waste disposal company. High-temperature incineration is typically required.[5][8] |
| Liquid Hazardous Waste | Unused or expired solutions, contaminated solvents. | Labeled, leak-proof hazardous liquid waste container. Do NOT pour down the drain.[8] | Entrust to a licensed waste disposal company, likely for incineration.[8][14] |
| Sharps Waste | Needles or syringes used in any related in vivo studies. | Puncture-proof, labeled sharps container designated for hazardous chemical waste.[8] | Follow institutional protocol for hazardous sharps, which typically involves autoclaving followed by incineration.[8] |
References
-
5-PHENYLTETRAZOLE EXTRA PURE MSDS . Loba Chemie. [Link]
-
Personal Protective Equipment: Selecting the Right PPE for Pesticide Use . Oregon OSHA. [Link]
-
Personal Protective Equipment to Use When Handling Hazardous Drugs . Pharmacy Practice News. [Link]
-
Material Safety Data Sheet - 1-Phenyl-1h-tetrazole-5-thiol sodium salt . Cole-Parmer. [Link]
-
5-(4-Chlorophenyl)-1H-tetrazole Compound Summary . PubChem, National Center for Biotechnology Information. [Link]
-
NIOSH Recommendations for Chemical Protective Clothing . Centers for Disease Control and Prevention (CDC) Archive. [Link]
-
5-(chloromethyl)-1-phenyl-1H-1,2,3,4-tetrazole Compound Summary . PubChem, National Center for Biotechnology Information. [Link]
-
5-(4-Methylphenyl)-1H-tetrazole Compound Summary . PubChem, National Center for Biotechnology Information. [Link]
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. guidechem.com [guidechem.com]
- 3. 5-(chloromethyl)-1-phenyl-1H-1,2,3,4-tetrazole | C8H7ClN4 | CID 2793409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-(4-Methylphenyl)-1H-tetrazole | C8H8N4 | CID 285164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. 5-(4-Chlorophenyl)-1H-tetrazole | C7H5ClN4 | CID 257758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pppmag.com [pppmag.com]
- 10. osha.oregon.gov [osha.oregon.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. lobachemie.com [lobachemie.com]
- 14. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
